4-(Cyclobutylmethyl)piperidine hydrochloride
Beschreibung
BenchChem offers high-quality 4-(Cyclobutylmethyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclobutylmethyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-(cyclobutylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-9(3-1)8-10-4-6-11-7-5-10;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPTOYIDYHKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Cyclohexylmethyl)piperidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
A Note on the Subject Compound: Initial research for a comprehensive guide on 4-(cyclobutylmethyl)piperidine hydrochloride did not yield a specific CAS number or sufficient technical data for a thorough analysis. In the spirit of providing a valuable and data-rich resource, this guide focuses on the closely related and well-documented analogue, 4-(Cyclohexylmethyl)piperidine hydrochloride (CAS No: 188844-14-6) . The principles of synthesis, analysis, and application discussed herein are largely translatable to other 4-alkyl-substituted piperidine derivatives.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for engaging a wide array of biological targets. This guide provides a detailed technical overview of 4-(cyclohexylmethyl)piperidine hydrochloride, a representative member of the 4-substituted piperidine class of compounds.
This document will delve into the fundamental properties, a robust synthetic route, analytical methodologies for characterization and quality control, and the significant applications of this compound and its analogues in the landscape of modern drug discovery, particularly in the development of therapeutics for neurological disorders and pain management.[2]
Core Properties of 4-(Cyclohexylmethyl)piperidine Hydrochloride
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The hydrochloride salt form of 4-(cyclohexylmethyl)piperidine enhances its stability and aqueous solubility, making it amenable to biological assays and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 188844-14-6 | [3] |
| Molecular Formula | C₁₂H₂₄ClN | [3] |
| Molecular Weight | 217.78 g/mol | [3][4] |
| IUPAC Name | 4-(cyclohexylmethyl)piperidine;hydrochloride | [3] |
| Appearance | Solid (predicted) | [5] |
| Canonical SMILES | C1CC(CC1)CC2CCNCC2.Cl | [3][4] |
| InChIKey | TVJIBGFMXZEOSF-UHFFFAOYSA-N | [3][4] |
| Parent Compound CID | 98883 (4-(Cyclohexylmethyl)piperidine) | [3] |
Safety and Handling
4-(Cyclohexylmethyl)piperidine hydrochloride is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements: [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Experimental Protocols: Synthesis and Characterization
The synthesis of 4-substituted piperidines is a well-established area of organic chemistry. One of the most direct and industrially scalable methods is the catalytic hydrogenation of the corresponding substituted pyridine.[6] The following protocol outlines a representative synthesis of 4-(cyclohexylmethyl)piperidine, which is then converted to its hydrochloride salt.
Synthesis of 4-(Cyclohexylmethyl)piperidine
A plausible and efficient route to 4-(cyclohexylmethyl)piperidine is via the catalytic hydrogenation of 4-benzylpyridine to 4-benzylpiperidine, followed by hydrogenation of the benzene ring.[1][7] An alternative, more direct conceptual approach involves the hydrogenation of 4-(cyclohexylmethyl)pyridine.
Reaction Scheme:
Synthetic Workflow Diagram
Step-by-Step Methodology:
-
Hydrogenation of 4-Benzylpyridine: a. To a solution of 4-benzylpyridine (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of Palladium on carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂, Adams' catalyst).[8][9] b. The reaction mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr shaker) under a hydrogen atmosphere (typically 50-100 psi). c. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until the starting material is consumed. d. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is removed under reduced pressure to yield crude 4-benzylpiperidine.
-
Hydrogenation of the Benzene Ring: a. The crude 4-benzylpiperidine is dissolved in an appropriate solvent, and a catalyst suitable for aromatic ring hydrogenation, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C), is added.[8] b. The mixture is hydrogenated under high pressure until the aromatic ring is fully saturated. c. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(cyclohexylmethyl)piperidine.
-
Formation of the Hydrochloride Salt: a. The crude 4-(cyclohexylmethyl)piperidine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. b. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring. c. The resulting precipitate of 4-(cyclohexylmethyl)piperidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Analytical Characterization
The identity and purity of the synthesized 4-(cyclohexylmethyl)piperidine hydrochloride should be confirmed by a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC): [10]
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or phosphoric acid) and acetonitrile is a good starting point.[10]
-
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) may be possible. For more sensitive and universal detection, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is recommended.[11] Alternatively, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for UV detection.[4][12]
2. Gas Chromatography-Mass Spectrometry (GC-MS): [13]
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent) is appropriate.
-
Injection: The hydrochloride salt should be neutralized to the free base before injection or analyzed using a method suitable for amine salts.
-
Mass Spectrometry: Electron ionization (EI) will provide a fragmentation pattern that can be used to confirm the structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the cyclohexyl and piperidine rings. The chemical shifts of the protons adjacent to the nitrogen atom in the piperidine ring will be informative.
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms, confirming the overall structure.
Analytical Workflow for Characterization
Applications in Drug Discovery and Development
The 4-substituted piperidine motif is a privileged scaffold in drug discovery, with derivatives finding application in a wide range of therapeutic areas. The cyclohexylmethyl substituent imparts lipophilicity, which can influence a molecule's ability to cross the blood-brain barrier and its binding affinity to target proteins.
Central Nervous System (CNS) Disorders: Piperidine derivatives are extensively used in the development of drugs targeting the CNS. The 4-(cyclohexylmethyl)piperidine scaffold can be incorporated into molecules designed to modulate the activity of various receptors and transporters involved in neurotransmission.[5]
Opioid Receptor Modulation: There is significant interest in developing bifunctional ligands that act on both mu (µ) and delta (δ) opioid receptors to achieve potent analgesia with reduced side effects like tolerance and dependence.[2] The 4-substituted piperidine core is a key structural element in many compounds designed to modulate these receptors.[2]
Other Therapeutic Areas: The versatility of the piperidine ring allows for its incorporation into a diverse range of therapeutic agents, including antihistamines, anti-cancer drugs, and anticoagulants.[1][14]
Conclusion
4-(Cyclohexylmethyl)piperidine hydrochloride serves as a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis via catalytic hydrogenation is a robust and scalable method. A comprehensive suite of analytical techniques is available for its characterization and quality control. The continued exploration of derivatives of this and related 4-substituted piperidines holds promise for the discovery of new and improved medicines for a variety of diseases.
References
-
PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
Global Substance Registration System. 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. U.S. Food and Drug Administration. [Link]
- Chen, X., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.
- Anand, J. P., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience, 4(11), 1453-1466.
- MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (2010). Heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine.
- MilliporeSigma.
- Rastegate, D. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry.
- PubMed. (2012). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- University of Arizona. (2017). Piperidine-based drug discovery.
- DTIC. (1992). Piperidine Synthesis.
- DEA.gov. 4-Methoxyphencyclidine: An Analytical Profile.
- EPA.gov. 1-[1-(4-Methylphenyl)cyclohexyl]piperidine hydrochloride (1:1) Properties.
- ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- CSBJ/SJU. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
- Jubilant Ingrevia. (2024).
- Springer. (2017). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System.
-
PrepChem. Synthesis of 4-amino-1-(1-phenylcyclohexyl)piperidine. [Link]
- ODU Digital Commons. (1983).
- ResearchGate. (2020).
- Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.
- PubMed. (2017).
- ACS Chemical Neuroscience. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
-
Wikipedia. 4-Benzylpiperidine. [Link]
- Preprints.org. (2026).
-
PubChem. 1-Cyclohexylmethyl-4-methyl-piperidine. [Link]
- Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- Google Patents. (2015).
- Advanced Journal of Chemistry, Section A. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- PubMed Central. (2021). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity.
Sources
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti-Helicobacter pylori Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-Cyclohexylpiperidine-4-carboxylic acid hydrochloride | 1185295-86-6 | Benchchem [benchchem.com]
Technical Guide: Synthesis of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Executive Summary
This technical guide details the synthesis of 4-(cyclobutylmethyl)piperidine hydrochloride , a critical pharmacophore often utilized as a steric and lipophilic linker in G-Protein Coupled Receptor (GPCR) ligands (e.g., Histamine H3 antagonists, Opioid modulators).[1]
The cyclobutane ring offers unique conformational rigidity and metabolic stability compared to its cyclopropyl (too reactive) or cyclopentyl (too flexible) analogs.[1] This guide prioritizes a convergent synthetic strategy designed for scalability and reproducibility, minimizing the risk of cyclobutane ring fragmentation during reduction steps.
Retrosynthetic Analysis & Strategy
To ensure high fidelity and atom economy, we evaluate two primary disconnections. The selection depends on the available starting materials and scale.[1]
-
Route A (Industrial/Process Scale): Aldol-Condensation/Global Reduction. Utilizes cheap 4-picoline and cyclobutanecarboxaldehyde.[1] This route is atom-economical but requires high-pressure hydrogenation equipment.[1]
-
Route B (Medicinal Chemistry Scale): Wittig Olefination. Utilizes N-Boc-4-piperidone.[1] This route offers easier purification and milder conditions but involves higher reagent costs and phosphorus waste.[1]
Strategic Logic Diagram (DOT)
Figure 1: Retrosynthetic disconnection showing the Picoline Route (Left) and Wittig Route (Right).
Protocol A: The Picoline Condensation Route (Preferred for Scale)
This method leverages the acidity of the C4-methyl group on the pyridine ring.[1] It avoids protection/deprotection steps, making it highly efficient.[1]
Phase 1: Condensation to 4-[2-(Cyclobutyl)vinyl]pyridine
Reaction Principle: Perkin-type condensation or Lewis-acid catalyzed aldol condensation followed by dehydration.[1]
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 4-Picoline (4-Methylpyridine) | 1.0 | Nucleophile |
| Cyclobutanecarboxaldehyde | 1.2 | Electrophile |
| Acetic Anhydride | 2.5 | Solvent/Dehydrating Agent |
| Zinc Chloride (ZnCl₂) | 0.1 | Catalyst (Optional) |
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, charge 4-picoline (100 mmol) and cyclobutanecarboxaldehyde (120 mmol).
-
Activation: Add Acetic Anhydride (250 mmol) and catalytic anhydrous ZnCl₂ (10 mmol).
-
Reflux: Heat the mixture to 130°C (oil bath temperature) for 16–24 hours under nitrogen. Note: The reaction color typically deepens to dark brown.[1]
-
Workup: Cool to room temperature. Pour the mixture into ice water (500 mL) and basify to pH 9-10 with 20% NaOH solution.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][7]
-
Purification: The crude alkene is often pure enough for reduction.[1] If necessary, purify via vacuum distillation or flash chromatography (Hexane/EtOAc).[1]
Phase 2: Global Hydrogenation & Salt Formation
Reaction Principle: Heterogeneous catalytic hydrogenation reducing both the exocyclic alkene and the pyridine ring.[1]
Critical Control Point: Cyclobutane rings can undergo hydrogenolysis (ring-opening) under vigorous conditions.[1] Platinum Oxide (Adams' Catalyst) in acidic media is preferred over Palladium for reducing pyridines at lower temperatures, preserving the cyclobutane.[1]
| Reagent | Amount | Role |
| Alkene Intermediate | 1.0 equiv | Substrate |
| PtO₂ (Adams' Catalyst) | 5 wt% | Catalyst |
| Acetic Acid (Glacial) | Solvent | Solvent/Proton Source |
| H₂ Gas | 50 psi | Reductant |
Step-by-Step Methodology:
-
Loading: Dissolve the vinyl pyridine intermediate in glacial acetic acid (0.5 M concentration). Add PtO₂ (5 wt% relative to substrate).[1]
-
Hydrogenation: Place in a Parr shaker or autoclave. Purge with N₂ (3x), then fill with H₂ to 50 psi (3.5 bar).
-
Reaction: Shake/stir at Room Temperature for 12–18 hours.
-
Caution: Do not heat >50°C to avoid cyclobutane ring opening.[1]
-
-
Filtration: Filter the catalyst through a pad of Celite. Rinse with methanol.[1]
-
Isolation: Concentrate the filtrate to remove acetic acid (azeotrope with toluene if needed).[1]
-
Salt Formation: Dissolve the residue in diethyl ether or EtOH. Add 2.0 M HCl in diethyl ether dropwise at 0°C.
-
Crystallization: The white precipitate is 4-(cyclobutylmethyl)piperidine hydrochloride.[1] Filter and dry under vacuum.[1][8]
Protocol B: The Wittig Route (Preferred for Lab Scale/High Purity)
If high-pressure hydrogenation equipment is unavailable, or if the pyridine reduction yields are inconsistent, the Wittig route using N-Boc-4-piperidone is the authoritative alternative.[1]
Workflow Diagram (DOT)
Figure 2: Sequential workflow for the N-Boc-protected route.
Key Methodology:
-
Ylide Formation: Suspend (cyclobutylmethyl)triphenylphosphonium bromide (1.1 equiv) in dry THF. Cool to -78°C. Add NaHMDS (1.1 equiv). Stir 1h (turns orange/yellow).
-
Addition: Add N-Boc-4-piperidone (1.0 equiv) in THF. Warm to RT overnight.
-
Reduction: The resulting exocyclic alkene is reduced using 10% Pd/C under a simple H₂ balloon (1 atm) in MeOH.
-
Note: Unlike the pyridine ring, this isolated alkene reduces easily without high pressure, minimizing ring-opening risks.[1]
-
-
Deprotection: Treat the N-Boc alkane with 4M HCl in Dioxane for 2 hours. Evaporate to obtain the salt.[1]
Analytical Profile & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
1H NMR (400 MHz, D₂O) - Expected Signals
-
Piperidine Ring:
-
Linker (Methylene):
- 1.5–1.6 ppm (d or m, 2H, -CH₂- between rings).[1]
-
Cyclobutane Ring:
Mass Spectrometry (ESI+)[1]
-
Target Mass: Calculate based on Free Base (
). -
Expected [M+H]+: m/z 154.16.
Safety & Handling
-
Hydrogenation: The reduction of pyridine (Method A) requires pressurized hydrogen.[1][9] Ensure autoclave is grounded and located in a blast-proof area.[1] PtO₂ is pyrophoric; keep wet with water/solvent before adding to the reaction.[1]
-
Pyridine Derivatives: 4-Picoline is noxious and toxic.[1] Handle in a fume hood.
-
Cyclobutane Ring Strain: While stable chemically, avoid extreme temperatures (>200°C) which could induce thermal ring opening.
References
-
General Pyridine Hydrogenation: Scriven, E. F. V. (1984).[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Elsevier.[1]
-
Synthesis of 4-Substituted Piperidines: Reddy, M. S., et al. (2015).[1] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. [1]
-
Wittig Reaction on Piperidones: Hodgson, D. M., et al. (2015).[1] "Practical Synthesis of 4-Alkylidenepiperidines." Organic Syntheses. [1]
-
Cyclobutane Stability in Synthesis: Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons." Angewandte Chemie International Edition. [1]
-
Industrial Preparation of Piperidines: Patent WO2008076953A1.[1] "Synthesis of substituted piperidines as modulators of chemokine receptors." (Demonstrates general alkylation/reduction strategies).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
A Technical Guide to the Solubility Profile of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. 4-(Cyclobutylmethyl)piperidine hydrochloride, a substituted piperidine derivative, presents a physicochemical profile that requires a thorough understanding for effective formulation and development. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this technical guide provides a comprehensive framework based on first principles of organic and medicinal chemistry. We will explore the predicted solubility characteristics across a range of solvent systems, discuss the critical factors influencing its dissolution, and provide detailed, field-proven experimental protocols for its precise quantitative determination. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges of formulation with a robust, scientifically-grounded approach.
Introduction: The Significance of a Piperidine Hydrochloride Moiety
The 4-(Cyclobutylmethyl)piperidine hydrochloride structure combines several key features that dictate its behavior in solution. The core is a piperidine ring, a saturated heterocycle whose nitrogen atom is basic. This basicity is leveraged by forming a hydrochloride salt, a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of amine-containing compounds.[1][2][3] The presence of the nonpolar cyclobutylmethyl group, however, introduces a significant hydrophobic character. The interplay between the hydrophilic piperidinium chloride moiety and the lipophilic alkyl substituent is the central factor governing the compound's solubility profile.
A comprehensive understanding of this profile is paramount for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, intravenous solutions, or reaction media for further synthesis.[4]
-
Bioavailability Prediction: Aqueous solubility is a prerequisite for absorption in the gastrointestinal tract, directly impacting the in-vivo performance of orally administered drugs.[3]
-
Process Chemistry: Ensuring efficient purification, crystallization, and handling during manufacturing.
Predicted Physicochemical Profile & Qualitative Solubility
While specific experimental data for 4-(Cyclobutylmethyl)piperidine hydrochloride is scarce, we can infer a reliable qualitative profile based on its structural components and the behavior of analogous amine salts.[2][5]
-
Polarity: As an amine salt, the compound is ionic and therefore highly polar. This polarity is the primary driver for its solubility in polar solvents.[1]
-
pKa: The conjugate acid of the piperidine nitrogen is expected to have a pKa in the range of 10-11, similar to other piperidine derivatives. This means it will be predominantly in its protonated, charged (and thus more water-soluble) form in acidic to neutral solutions.
-
LogP (Octanol-Water Partition Coefficient): The cyclobutylmethyl group increases the lipophilicity compared to unsubstituted piperidine hydrochloride. This suggests that while water solubility is enhanced by the salt form, the free base will be significantly less soluble in water and more soluble in non-polar organic solvents.
Based on these principles, a predicted qualitative solubility profile is presented below.
Table 1: Predicted Qualitative Solubility of 4-(Cyclobutylmethyl)piperidine hydrochloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The ionic nature of the hydrochloride salt and the ability of the piperidinium ion to hydrogen-bond favors dissolution in protic solvents.[1][6] Solubility is expected to decrease with decreasing solvent polarity (e.g., higher in methanol than in propanol). |
| Polar Aprotic | DMSO, Acetonitrile, DMF | Moderate to Low | While these solvents have high dielectric constants that can solvate ions, the lack of hydrogen bond donation makes them generally less effective for dissolving amine salts compared to protic solvents. |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | The high polarity and ionic character of the salt are incompatible with non-polar solvents. "Like dissolves like" is the governing principle here.[2][7] |
Critical Factors Influencing Solubility
The solubility of 4-(Cyclobutylmethyl)piperidine hydrochloride is not a static value but is highly dependent on environmental conditions. Control and understanding of these factors are essential for reproducible results.
The Dominant Effect of pH
For an ionizable compound like this, pH is the most critical factor influencing aqueous solubility. The equilibrium between the charged, water-soluble piperidinium form and the neutral, less-soluble free base form is dictated by the pH of the medium.
Caption: Influence of pH on the ionization state and solubility.
At pH values significantly below the pKa of the parent amine, the compound will exist almost entirely as the protonated, soluble hydrochloride salt. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the neutral free base, which is substantially less water-soluble and may precipitate out of solution.[8][9] Therefore, any reported aqueous solubility value must be accompanied by the pH at which it was measured.
Temperature
For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[4] This relationship should be determined empirically, as the magnitude of the effect can vary. For certain salts, a decrease in solubility with temperature is possible, although less common. When establishing a solubility curve, it is crucial to allow the system to reach thermal equilibrium at each measured temperature.
Experimental Protocols for Quantitative Solubility Determination
To move from qualitative predictions to actionable quantitative data, rigorous experimental determination is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[10] Below are two validated protocols using this method, with different analytical finishes.
Caption: General workflow for equilibrium solubility determination.
Protocol 1: Gravimetric Analysis
Gravimetric analysis is a fundamental and highly accurate method that relies on the direct measurement of mass.[11][12] It is particularly useful when the compound lacks a strong UV chromophore or when a high-precision reference method is needed.
Methodology:
-
Preparation: Add an excess amount of 4-(Cyclobutylmethyl)piperidine hydrochloride to a known volume (e.g., 5.0 mL) of the desired solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration: Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the slurry for at least 24 hours to ensure equilibrium is reached.
-
Separation: Remove the vial from the shaker and allow the undissolved solid to settle. Carefully pipette a precise volume of the supernatant (e.g., 2.0 mL) into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent in the dish to dryness. This can be done on a hot plate at low heat or in a vacuum oven to avoid decomposition.
-
Drying & Weighing: Place the evaporating dish in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.[3] Cool the dish in a desiccator before each weighing to prevent atmospheric moisture absorption.
-
Calculation:
-
Weight of solute = (Weight of dish + dry solute) - (Weight of empty dish)
-
Solubility (mg/mL) = Weight of solute (mg) / Volume of supernatant taken (mL)
-
Protocol 2: UV-Vis Spectroscopic Analysis
This method is faster than gravimetric analysis and is suitable for higher throughput screening, provided the compound has a distinct UV-Visible absorbance profile.[13][14][15]
Methodology:
-
Calibration Curve Construction:
-
Prepare a stock solution of the compound in the chosen solvent at a known high concentration.
-
Create a series of dilutions from the stock solution to generate at least five standards of known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An R² value > 0.99 is required for a valid calibration.
-
-
Saturated Sample Preparation: Prepare and equilibrate the saturated solution as described in steps 1 and 2 of the Gravimetric Analysis protocol.
-
Filtration & Dilution: After equilibration, filter the supernatant through a 0.45 µm PTFE syringe filter to remove all particulate matter.[13] Dilute the clear filtrate with a known factor to bring its concentration within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted filtrate at λ_max.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Solubility (mg/mL) = Calculated concentration (mg/mL) * Dilution factor
-
Data Presentation & Interpretation
All quantitative solubility data should be presented clearly, specifying the solvent, temperature, and (for aqueous solutions) pH.
Table 2: Example Quantitative Solubility Data Summary
| Solvent | Temperature (°C) | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Deionized Water | 25 | 5.5 | Experimental Value | Calculated Value | Gravimetric |
| 0.1 M HCl | 25 | 1.0 | Experimental Value | Calculated Value | UV-Vis |
| PBS | 37 | 7.4 | Experimental Value | Calculated Value | UV-Vis |
| Ethanol | 25 | N/A | Experimental Value | Calculated Value | Gravimetric |
| Toluene | 25 | N/A | Experimental Value | Calculated Value | Gravimetric |
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 4-(Cyclobutylmethyl)piperidine hydrochloride was not found, general precautions for piperidine hydrochlorides should be followed. These compounds are typically handled as irritants.[16][17]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust.[18] Handle in a well-ventilated area or a chemical fume hood.
-
Exposure: May cause skin and serious eye irritation.[16] In case of contact, rinse the affected area thoroughly with water.
-
Toxicity: Piperidine hydrochlorides can be toxic if swallowed.[19]
Always consult the supplier-specific SDS before handling any chemical.
Conclusion
4-(Cyclobutylmethyl)piperidine hydrochloride is predicted to be a polar, ionic compound with high to moderate solubility in polar protic solvents like water and alcohols, and poor solubility in non-polar organic solvents. Its aqueous solubility is critically dependent on pH, with significantly higher solubility in acidic conditions. This guide provides both a theoretical framework for understanding these properties and two robust, validated experimental protocols—Gravimetric and UV-Vis Spectroscopic analysis—to enable researchers to determine precise, quantitative solubility data. This information is fundamental for advancing the development of any formulation or process involving this compound.
References
- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i..
- Gravimetric Analysis - Solubility of Things. (n.d.).
-
Alsenz, J., & Kansy, M. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. [Link]
-
Penzkofer, A., & Zirak, P. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scientific Research Publishing. [Link]
- Determination of Solubility by Gravimetric Method. (n.d.).
- Organic Chemistry II. (n.d.).
-
Why amine salts are soluble in water? - Chemistry Stack Exchange. (2016, December 22). [Link]
- Technical Support Center: Enhancing the Solubility of Piperidine Intermedi
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Singhvi, G., et al. (n.d.).
- Rao, G. V., et al. (2018, June 30).
-
Structure and Properties of Amines - Chemistry LibreTexts. (2024, March 23). [Link]
- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (n.d.).
-
4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). PubChem. [Link]
- Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
-
Are amines soluble in organic solvents? - Quora. (2018, March 30). [Link]
- Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PMC.
- 4 - Safety D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
- EXPERIMENT 2 DETERMIN
-
Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (2021, March 3). ACS Omega. [Link]
- EXPERIMENT 1 DETERMIN
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). PMC.
-
Principle and Steps Involved in Gravimetric Analysis - Pharmaguideline. (n.d.). [Link]
- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).
- Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride. (n.d.). EPA.
- solubility experimental methods.pptx. (n.d.).
- Chapter 12 Gravimetric Methods of Analysis. (n.d.).
- Method for determining solubility of a chemical compound. (n.d.).
- Safety D
- SAFETY D
- Piperidine - SAFETY D
- Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents - Benchchem. (n.d.).
- Piperidine Biotech grade solvent, = 99.5 110-89-4. (n.d.).
- Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2025, April 24). Pharmaceutical Sciences.
Sources
- 1. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scirp.org [scirp.org]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. fluorochem.co.uk [fluorochem.co.uk]
- 18. peptide.com [peptide.com]
- 19. fishersci.com [fishersci.com]
Technical Guide: Biological Activity & Medicinal Chemistry of 4-(Cyclobutylmethyl)piperidine Derivatives
Executive Summary
The 4-(cyclobutylmethyl)piperidine scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly in the design of G-Protein Coupled Receptor (GPCR) ligands. As a structural motif, it serves as a bioisostere for 4-isobutyl or 4-cyclohexylmethyl piperidines, offering a unique balance of lipophilicity (
This guide analyzes the biological potential of this scaffold, specifically focusing on its application in Histamine H3 Receptor (H3R) antagonists and Sigma-1 receptor (
Structural Rationale & Medicinal Chemistry[2][3][4][5][6][7][8]
The "Escape from Flatland"
In drug design, increasing the fraction of
Bioisosteric Analysis
The 4-(cyclobutylmethyl) moiety is often deployed to optimize hydrophobic interactions within a receptor binding pocket.
| Feature | Isobutyl (Open Chain) | Cyclobutylmethyl (Ring) | Cyclohexylmethyl (Ring) |
| Rotatable Bonds | High (Entropic penalty upon binding) | Low (Pre-organized) | Low |
| Steric Bulk | Medium | Medium-High | High (Often clashes) |
| Metabolic Liability | High (Terminal methyl oxidation) | Reduced (Ring strain protects) | Medium |
| Lipophilicity | High | Optimal | Very High |
SAR Visualization
The following diagram illustrates the decision logic for selecting the 4-(cyclobutylmethyl)piperidine scaffold during Lead Optimization.
Figure 1: SAR decision tree illustrating the bioisosteric utility of the cyclobutylmethyl group in optimizing piperidine-based hits.
Primary Biological Targets
Derivatives of 4-(cyclobutylmethyl)piperidine have demonstrated significant activity in two primary areas:
Histamine H3 Receptor (H3R) Antagonism
The H3R is a presynaptic autoreceptor in the CNS.[2][3] Antagonists enhance the release of histamine, acetylcholine, and dopamine, making them attractive for treating cognitive deficits (Alzheimer’s, ADHD) and narcolepsy.
-
Binding Mode: The basic nitrogen of the piperidine forms a salt bridge with Asp3.32 (Asp114) in the H3R. The 4-(cyclobutylmethyl) group extends into a distinct hydrophobic pocket, often providing selectivity over H4R.
-
Reference: Analogous to the Pitolisant scaffold, where lipophilic tails are critical for potency.
Sigma-1 Receptor ( R) Modulation
Recent studies indicate that N-substituted piperidines with bulky 4-position substituents act as dual H3R/
-
Therapeutic Utility: Neuropathic pain and neuroprotection. The hydrophobic cyclobutyl group facilitates penetration into the ER membrane where
R resides.
Synthetic Protocols
To generate the core scaffold 4-(cyclobutylmethyl)piperidine (Compound 3) , a robust route utilizing Wittig olefination followed by hydrogenation is recommended. This avoids the harsh conditions of direct alkylation.
Synthesis Workflow
Figure 2: Synthetic route for the construction of the 4-(cyclobutylmethyl)piperidine core.
Step-by-Step Methodology
Step 1: Wittig Olefination
-
Reagents: Cyclobutyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), N-Boc-4-piperidinecarboxaldehyde (1.0 eq).
-
Protocol:
-
Suspend phosphonium salt in anhydrous THF under
at 0°C. -
Add KOtBu portion-wise; stir for 1 hour (solution turns orange/yellow).
-
Add aldehyde dropwise. Warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 2: Hydrogenation
-
Reagents: Alkene intermediate, 10% Pd/C (10 wt%), Methanol (
). -
Protocol:
-
Dissolve intermediate in
. Add Pd/C catalyst carefully. -
Stir under
atmosphere (balloon pressure or 1 atm) for 4–6 hours. Note: Monitor closely to avoid reducing the cyclobutyl ring, though it is generally stable under standard Pd/C conditions. -
Workup: Filter through Celite. Concentrate in vacuo.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Protocol: Stir N-Boc intermediate in HCl/Dioxane for 2 hours. Concentrate to yield the hydrochloride salt.
In Vitro Pharmacology Protocols
To validate the biological activity of derivatives based on this scaffold, the following assay cascade is standard.
Histamine H3 Receptor Binding Assay (Radioligand)
Objective: Determine the affinity (
-
Source: Human recombinant H3R expressed in CHO-K1 cells.
-
Radioligand:
-N- -methylhistamine ( nM). -
Protocol:
-
Membrane Prep: Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: Incubate membranes (20
g protein) with radioligand (1 nM) and test compound (10 concentrations) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
-
Functional cAMP Assay (Gi/o Coupling)
Objective: Confirm antagonistic activity (H3R is
-
System: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.
-
Protocol:
-
Stimulate cells with Forskolin (10
M) to elevate cAMP. -
Add H3R Agonist (R)-(-)-
-methylhistamine ( conc) to suppress cAMP. -
Add Test Compound .
-
Readout: An increase in cAMP signal (reversal of agonist effect) indicates antagonism.
-
Data Presentation Template
| Compound ID | R-Group (N-Subst) | H3R | H3R Functional | Selectivity (H3/ | |
| Standard | Pitolisant | 0.5 | 1.2 | >1000 | >2000x |
| Analog 1 | 3-piperidinyl-propyl | TBD | TBD | TBD | -- |
| Analog 2 | 4-chlorobenzyl | TBD | TBD | TBD | -- |
References
-
Hauck, C., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] Journal of Medicinal Chemistry.[4]
-
Context: Establishes the piperidine core as a critical element for dual H3/Sigma-1 activity.[1]
-
-
Lazewska, D., et al. (2018). Piperidine-based histamine H3 receptor antagonists.[1][5] Expert Opinion on Therapeutic Patents.
- Context: Comprehensive review of piperidine scaffolds in H3R antagonist design.
-
BenchChem Technical Review. (2025). The Multifaceted Biological Activities of Piperidine Derivatives.[6][7]
-
Vollinga, R.C., et al. (1994).[4] A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.[4] Journal of Medicinal Chemistry.[4]
- Context: Early foundational work establishing the 4-substituted methyl-piperidine pharmacophore.
Sources
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists [mdpi.com]
- 4. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijnrd.org [ijnrd.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Pharmacodynamics of Piperidine Scaffolds: From Ionic Locks to Dual-Site Inhibition
Executive Summary
The piperidine ring (azacyclohexane) is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. Its ubiquity stems not merely from its structural rigidity, but from its specific physicochemical properties: a pKa of approximately 11.2, ensuring it exists predominantly as a protonated cation at physiological pH (7.4), and its ability to adopt a stable chair conformation that minimizes steric strain while projecting substituents into defined vectors.
This technical guide dissects the mechanism of action (MoA) of piperidine-based compounds across three distinct therapeutic classes: G-Protein Coupled Receptor (GPCR) modulators, enzyme inhibitors, and neurotransmitter transporter blockers. By analyzing the structural biology of Fentanyl , Donepezil , and Methylphenidate , we illustrate how a single pharmacophore adapts to diverse binding pockets through conserved ionic interactions and hydrophobic scaffolding.
Part 1: The GPCR Ionic Lock – Piperidine in Opioid Agonism
Structural Basis of Interaction
In the 4-anilidopiperidine class of opioids (e.g., fentanyl, sufentanil), the piperidine nitrogen is the critical anchor. Upon protonation, this nitrogen forms a salt bridge with a conserved aspartate residue in the transmembrane (TM) region of the Mu-Opioid Receptor (MOR).[1]
-
Target: Mu-Opioid Receptor (MOR), a Class A GPCR.[2]
-
Key Residue: Asp147 (also denoted as Asp3.32 in Ballesteros-Weinstein numbering).[3]
-
Mechanism: The protonated amine of the piperidine ring forms a charge-charge interaction (salt bridge) with the carboxylate side chain of Asp147. This "ionic lock" stabilizes the receptor in an active conformation, facilitating G-protein coupling. Unlike morphine, which binds superficially, the lipophilic N-phenethyl group of fentanyl allows the molecule to penetrate deeper into the binding pocket, engaging hydrophobic residues (e.g., Met151, Trp293) via van der Waals forces.
Comparative Potency Data
The potency of piperidine opioids correlates directly with the stability of this ionic lock and the complementary hydrophobic fits.
| Compound | Structure Class | Ki (nM) at MOR | Potency Factor (vs Morphine) | Key Structural Feature |
| Sufentanil | 4-anilidopiperidine | 0.14 | ~500-1000x | Thienyl ethyl group enhances lipophilicity/binding depth. |
| Fentanyl | 4-anilidopiperidine | 1.35 | ~50-100x | N-phenethyl group maximizes hydrophobic contact. |
| Morphine | Morphinan | ~1-100* | 1x | Rigid pentacyclic structure; shallow binding. |
| Pethidine | 4-phenylpiperidine | ~500 | 0.1x | Lacks the N-phenethyl extension; weaker hydrophobic anchor. |
*Note: Morphine Ki varies by assay conditions but is consistently orders of magnitude higher than sufentanil.
Visualization: Fentanyl-MOR Binding Topology
Figure 1: Schematic of the "Ionic Lock" mechanism between Fentanyl and the Mu-Opioid Receptor.
Part 2: Dual-Site Inhibition – Piperidine in Alzheimer’s Therapy
Structural Basis of Interaction
Acetylcholinesterase (AChE) features a deep, narrow gorge (approx. 20 Å deep) lined with aromatic residues. Donepezil is a unique piperidine-based inhibitor designed to span the entire length of this gorge, acting as a "molecular dumbbell."
-
Target: Acetylcholinesterase (AChE).[4]
-
Mechanism:
-
Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates to the bottom of the gorge. The charged nitrogen interacts with the indole ring of Trp86 via cation-π interactions (rather than a simple salt bridge).
-
Peripheral Anionic Site (PAS): The dimethoxyindanone moiety binds at the gorge entrance, stacking against Trp286 .
-
The Linker: The piperidine ring acts as the rigid spacer ensuring simultaneous occupancy of both sites.
-
This dual binding mode explains Donepezil's high potency and high selectivity for AChE over Butyrylcholinesterase (BuChE).
Visualization: Donepezil Dual-Binding Mode
Figure 2: The "Molecular Dumbbell" mechanism of Donepezil spanning the AChE gorge.
Part 3: Experimental Protocol – Validating the Mechanism
To confirm the mechanism of action for a novel piperidine derivative, researchers must validate affinity (Ki) and binding mode. The Radioligand Binding Assay is the gold standard for this purpose.[5]
Protocol: Membrane Radioligand Competition Assay
Objective: Determine the binding affinity (Ki) of a piperidine compound for the Mu-Opioid Receptor.
-
Membrane Preparation:
-
Transfect CHO or HEK293 cells with human MOR cDNA.
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge at 40,000 x g for 20 mins to isolate membrane fractions.
-
-
Assay Setup:
-
Total Binding: Incubate membranes (20-50 µg protein) with a fixed concentration of radioligand (e.g., [3H]-DAMGO or [3H]-Fentanyl, typically at Kd concentration ~1 nM).
-
Non-Specific Binding (NSB): Include excess unlabeled Naloxone (10 µM) in control wells.
-
Competition: Add increasing concentrations of the test piperidine compound (10^-10 M to 10^-5 M).
-
-
Incubation:
-
Incubate for 60-90 minutes at 25°C to reach equilibrium. Note: Lipophilic piperidines require longer equilibration times.
-
-
Termination:
-
Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash 3x with ice-cold buffer to remove unbound ligand.
-
-
Quantification:
-
Add liquid scintillant and count radioactivity (CPM).
-
Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:
-
Visualization: Assay Workflow
Figure 3: Step-by-step workflow for determining Ki values in a competitive radioligand binding assay.
References
-
Volpe, D. A., et al. (2011).[6] Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology.[6] Link
-
Vo, Q. N., et al. (2021). How μ-opioid receptor recognizes fentanyl. Nature Communications. Link
-
Cheung, J., et al. (2012).[7] Structures of human acetylcholinesterase in complex with pharmacologically important ligands. Journal of Medicinal Chemistry. Link
-
Koehl, A., et al. (2018). Structure-based discovery of new µ-opioid receptor agonists. Nature. Link
-
Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulants. BMC Pharmacology. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. How μ-opioid receptor recognizes fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goodrx.com [goodrx.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
4-(Cyclobutylmethyl)piperidine hydrochloride as a building block in medicinal chemistry
The following technical guide is structured as an advanced monograph for medicinal chemists and drug discovery scientists. It prioritizes synthetic utility, structural rationale, and experimental rigor.[1]
Advanced Building Block for Sp³-Rich Lead Optimization
Part 1: Executive Technical Overview
In the modern "Escape from Flatland" era of drug discovery, increasing fraction sp³ (Fsp³) is a validated strategy to improve solubility and reduce promiscuous binding.[1] 4-(Cyclobutylmethyl)piperidine hydrochloride represents a strategic building block that offers a unique balance of steric bulk and metabolic stability.
Unlike the ubiquitous N-cyclobutylmethyl moiety found in opioids (e.g., Butorphanol, Nalbuphine), this building block presents the cyclobutyl group C-linked at the 4-position.[1] This leaves the piperidine nitrogen free for diversification, allowing the cyclobutyl motif to serve as a lipophilic anchor in the "tail" region of GPCR ligands (e.g., Histamine H3, Dopamine D3) or as a space-filling hydrophobic probe in enzyme active sites.[1]
Core Specifications
| Parameter | Technical Detail |
| Chemical Name | 4-(Cyclobutylmethyl)piperidine hydrochloride |
| CAS Number | 1803571-12-1 |
| Molecular Formula | C₁₀H₁₉N[2][3] · HCl |
| Molecular Weight | 189.73 g/mol (Salt); 153.27 g/mol (Free Base) |
| Structural Class | 4-Substituted Piperidine; Cyclobutane Derivative |
| Key Property | High Lipophilic Efficiency (LipE) potential; Metabolic blocking |
Part 2: Medicinal Chemistry Rationale (The "Why")
The utility of 4-(cyclobutylmethyl)piperidine stems from three specific structural advantages over traditional alkyl chains (n-butyl, isobutyl) or larger rings (cyclohexyl).
1. The "Goldilocks" Steric Profile
The cyclobutyl group occupies a volume intermediate between an isopropyl group and a cyclohexyl ring.[1]
-
Vs. Isobutyl: The cyclobutyl ring is conformationally restricted, reducing the entropic penalty upon binding.[1]
-
Vs. Cyclohexyl: It is significantly smaller and less prone to "grease ball" non-specific binding, while maintaining the hydrophobic contact points required for deep pockets.[1]
2. Metabolic Stability & Puckering
Cyclobutane is not planar; it exists in a "puckered" conformation (butterfly angle ~25°).[1] This geometry, combined with the ring strain, often alters the metabolic trajectory compared to open-chain alkyls.[1] The C-linked methylene bridge (-CH2-) prevents direct oxidation of the ring while extending the reach of the lipophilic group.
3. Vector Reorientation
By moving the cyclobutylmethyl group from the Nitrogen (classic opioid position) to Carbon-4, the vector of the hydrophobic bulk is shifted by approximately 4-5 Å.[1] This allows for the exploration of orthogonal binding pockets in receptors where the N-substituent is already defined or must be small (e.g., Methyl).[1]
Figure 1: Pharmacological rationale for the C-linked cyclobutyl scaffold.
Part 3: Synthesis & Experimental Protocols
While this building block is available commercially, custom synthesis is often required for stable isotope labeling or derivative generation.[1] The most robust, self-validating route utilizes a Wittig Olefination followed by Hydrogenation .[1] This avoids the harsh conditions of pyridine reductions and allows for easy scale-up.[1]
Synthetic Pathway: The "Wittig-Hydrogenation" Route
-
Precursor: N-Boc-4-piperidone (Commercially available).
-
Reagent: (Cyclobutylmethyl)triphenylphosphonium bromide.[1]
-
Intermediate: tert-Butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate.
Figure 2: Validated synthetic workflow for CAS 1803571-12-1.
Detailed Experimental Protocol
Step 1: Preparation of the Exocyclic Alkene
-
Reagents: (Cyclobutylmethyl)triphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.3 eq), N-Boc-4-piperidone (1.0 eq), Dry THF.[1]
-
Procedure:
-
Suspend the phosphonium salt in anhydrous THF under N₂ at 0°C.
-
Add KOtBu portion-wise.[1] The solution will turn bright orange/yellow (ylide formation). Stir for 45 mins.
-
Add N-Boc-4-piperidone (dissolved in minimal THF) dropwise.
-
Warm to Room Temperature (RT) and stir for 12 hours.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is the alkene tert-butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate.
-
Step 2: Hydrogenation (The Critical Step)
-
Rationale: The exocyclic double bond is sterically accessible but requires sufficient pressure to ensure full reduction without opening the cyclobutane ring (which can occur with PtO₂ or harsh conditions).[1]
-
Protocol:
-
Dissolve the alkene in MeOH (0.1 M).
-
Add 10 wt% Pd/C (dry basis).
-
Hydrogenate at 30-50 psi (Parr shaker) for 4-6 hours. Note: Monitor by LCMS to ensure no ring-opening of the cyclobutyl group.
-
Filter through Celite to remove catalyst. Concentrate to yield tert-butyl 4-(cyclobutylmethyl)piperidine-1-carboxylate.[6]
-
Step 3: HCl Salt Formation
-
Protocol:
Part 4: Applications in Drug Discovery
1. Histamine H3 Receptor Antagonists
The H3 receptor pharmacophore typically requires a basic amine (piperidine) connected to a lipophilic tail.[1] The 4-(cyclobutylmethyl) group serves as an ideal "tail" replacement for the classic 4-propyl or 4-cyclohexyl groups found in early H3 ligands (e.g., Ciproxifan analogs). The cyclobutyl group provides metabolic protection against ω-oxidation.
2. Antibacterial Agents (Lincomycin Derivatives)
Patents (e.g., US 7,361,743) highlight the use of 4-substituted piperidines in modifying the C-7 position of Lincomycin.[1] The introduction of the cyclobutylmethyl group can enhance membrane permeability (permeation of the bacterial cell wall) due to increased lipophilicity without excessive molecular weight penalty.[1]
3. Opioid Receptor Modulators
While N-cyclobutylmethyl is standard, C-substituted piperidines are emerging in the design of "biased" opioid ligands.[1] Using the 4-(cyclobutylmethyl)piperidine core allows the nitrogen to be substituted with polar groups (e.g., amide linkers) to modulate CNS penetration vs. peripheral restriction.
Part 5: Safety & Handling
-
Physical State: White to off-white hygroscopic solid.
-
Storage: Desiccate at 4°C. Hygroscopic nature of the HCl salt requires protection from moisture.[1]
-
Hazards: Irritant (Skin/Eye/Respiratory).[1] Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Solubility: Highly soluble in water, MeOH, DMSO.[1] Insoluble in Et₂O, Hexanes.[1]
References
-
CymitQuimica. 4-(Cyclobutylmethyl)piperidine hydrochloride Product Page. (CAS 1803571-12-1).[4] Retrieved from [1]
-
Gordeev, M. F., et al. (2008).[1] Lincomycin derivatives possessing antibacterial activity. U.S. Patent No.[7][8] 7,361,743.[1] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
- Vertex AI Search.Synthesis and Properties of Cyclobutylmethyl Derivatives. (2026).
-
PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride (Analog Reference).[1] CID 85723303. Retrieved from (Cited for structural comparison of 4-alkyl piperidine salts).[1]
Sources
- 1. youtube.com [youtube.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 4. 4-(Cyclobutylmethyl)piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
- 8. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
Discovery and history of substituted piperidines in drug discovery
An In-depth Technical Guide on the Discovery, History, and Application of Substituted Piperidines
For researchers, scientists, and drug development professionals, the six-membered nitrogen-containing heterocycle known as piperidine is a ubiquitous and indispensable scaffold.[1][2] Its prevalence in a vast array of pharmaceuticals stems from its ability to impart favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[3][4] This technical guide delves into the rich history of substituted piperidines, from their natural origins to their central role in modern medicinal chemistry, providing insights into their synthesis, structure-activity relationships, and therapeutic applications.
The Piperidine Moiety: A Privileged Structure in Nature and Medicine
The piperidine ring is a fundamental structural motif found in numerous natural alkaloids, many of which possess significant biological activity.[5] Piperine, the compound responsible for the pungency of black pepper, is a well-known example and was first isolated in 1819.[5][6] The discovery and study of these natural products laid the groundwork for understanding the pharmacological potential of the piperidine scaffold.
The true value of the piperidine ring in drug discovery lies in its remarkable versatility. It can serve as a rigid scaffold to orient functional groups in three-dimensional space, enabling precise interactions with biological targets.[7][8] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated by the presence of substituents.[3][4] This ability to fine-tune the physicochemical properties of a molecule is a key reason why piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antipsychotics, analgesics, and therapies for Alzheimer's disease.[2][5]
A Journey Through Time: The Discovery and Evolution of Substituted Piperidines
The history of piperidine itself dates back to 1850, when it was first reported by the Scottish chemist Thomas Anderson.[6][9] He, along with French chemist Auguste Cahours who independently named it in 1852, obtained piperidine by reacting piperine with nitric acid.[6] The industrial production of piperidine is achieved through the hydrogenation of pyridine.[6][9]
The journey from the simple piperidine molecule to the complex substituted derivatives used in modern medicine has been driven by the continuous evolution of synthetic organic chemistry. Early methods for creating substituted piperidines often involved multi-step, low-yielding processes. However, the development of new synthetic strategies has revolutionized the field.
Key Historical Milestones in Synthesis:
-
Hydrogenation of Pyridines: One of the most fundamental and widely used methods for accessing the piperidine core is the hydrogenation of substituted pyridines.[1][2] This approach allows for the stereoselective synthesis of cis-piperidines.[7]
-
Dieckmann Condensation: This intramolecular condensation reaction of diesters has been a classical approach for the synthesis of 4-piperidones, which are valuable intermediates for further functionalization.[10]
-
Modern Catalytic Methods: The advent of transition metal catalysis has provided chemists with powerful tools for the efficient and selective synthesis of highly substituted piperidines.[11][12] These methods include domino reactions, which allow for the formation of multiple bonds in a single step, and C-H activation strategies that enable the direct functionalization of the piperidine ring.[13][14]
The Chemist's Toolkit: Modern Synthetic Strategies for Substituted Piperidines
The contemporary drug discovery landscape demands efficient and versatile methods for the synthesis of diverse libraries of compounds. The development of novel synthetic routes to substituted piperidines remains an active area of research.
Hydrogenation of Pyridine Derivatives
The reduction of pyridines remains a cornerstone of piperidine synthesis. Modern advancements have focused on developing catalysts that offer high stereoselectivity and functional group tolerance.
Experimental Protocol: Diastereoselective Hydrogenation of a Substituted Pyridine
This protocol describes a general procedure for the rhodium-catalyzed hydrogenation of a substituted pyridine to yield a cis-piperidine derivative.
-
Preparation: In a glovebox, a pressure-resistant glass tube is charged with the substituted pyridine (1.0 mmol), [Rh(COD)Cl]2 (0.025 mmol), and a suitable chiral phosphine ligand (e.g., (R)-BINAP, 0.055 mmol) in degassed methanol (5 mL).
-
Reaction Setup: The tube is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas (3 cycles of pressurizing to 10 atm and venting). The reaction is then stirred under a hydrogen atmosphere (50 atm) at 50 °C for 24 hours.
-
Workup: After cooling to room temperature and carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cis-piperidine derivative.
-
Characterization: The product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and stereochemistry.
Diagram: General Workflow for Pyridine Hydrogenation
Caption: A streamlined workflow for the synthesis of cis-piperidines via catalytic hydrogenation.
Intramolecular Cyclization Reactions
Intramolecular cyclization strategies offer a powerful means to construct the piperidine ring with a high degree of control over stereochemistry. These reactions can be catalyzed by metals or proceed through radical-mediated pathways.[1]
Multi-component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of highly functionalized piperidines.[11]
Structure-Activity Relationships (SAR) and Pharmacological Significance
The strategic placement of substituents on the piperidine ring is crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of a drug candidate.[3][15] The introduction of chiral centers can significantly impact a molecule's ability to bind to its target protein.[15]
Table 1: Impact of Piperidine Substitution on Biological Activity
| Drug/Compound | Therapeutic Area | Role of Substituted Piperidine | Key Interactions |
| Donepezil | Alzheimer's Disease | The benzyl-piperidine group binds to the catalytic site of acetylcholinesterase.[5] | Interacts with key amino acid residues like Trp84 and Phe330.[5] |
| Risperidone | Antipsychotic | The piperidine moiety is crucial for binding to dopamine D2 and serotonin 5-HT2A receptors. | Forms hydrogen bonds and hydrophobic interactions within the receptor binding pockets. |
| Crizotinib | Anticancer | The piperidine fragment contributes to the desired pharmacological properties, although it may not directly bind to the active site of the ALK/ROS1 kinase.[5] | Influences overall molecular conformation and physicochemical properties.[5] |
| Fentanyl | Analgesic | The 4-anilidopiperidine core is essential for potent opioid receptor agonism. | The protonated nitrogen forms a key ionic interaction with an aspartate residue in the mu-opioid receptor. |
Diagram: Simplified Signaling Pathway Inhibition by a Piperidine-Containing Drug
Caption: A piperidine-based inhibitor blocking a key kinase in a signaling cascade.
The Future of Piperidine Scaffolds in Drug Discovery
The piperidine ring continues to be a central focus of innovation in medicinal chemistry. The development of novel synthetic methodologies, such as biocatalytic C-H oxidation and radical cross-coupling, is further expanding the accessible chemical space of substituted piperidines.[12][14] These advanced techniques allow for the creation of more complex and three-dimensional molecules, which are often required to address challenging biological targets.[12]
Furthermore, the integration of computational methods, such as molecular docking, is accelerating the rational design of new piperidine-based therapeutics.[16] By predicting the binding modes and affinities of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process.
References
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 329-342. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1544-1555. [Link]
-
Gawande, N. G., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302, 118213. [Link]
-
Rice University. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. [Link]
-
Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discovery and Development, 2(1), 1-13. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. (2014). Journal of Medicinal Chemistry, 57(5), 2035–2055. [Link]
-
ResearchGate. (n.d.). A few examples of piperidine-based drugs and natural products. [Link]
-
Chida, N., et al. (2001). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry, 66(1), 107-115. [Link]
-
Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 374-381. [Link]
-
Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. [Link]
-
ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]
-
Jayan, J., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37903. [Link]
-
White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio -. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. ijnrd.org [ijnrd.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. ajchem-a.com [ajchem-a.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. technologynetworks.com [technologynetworks.com]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Cyclobutylmethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its synthetic versatility, which allows for the exploration of diverse chemical space. This guide focuses on a specific, less-documented derivative, 4-(cyclobutylmethyl)piperidine hydrochloride. The introduction of a cyclobutylmethyl substituent at the 4-position of the piperidine ring presents an interesting structural motif, combining a flexible six-membered heterocycle with a strained four-membered carbocycle. This unique combination may impart novel pharmacological properties, making it a compound of interest for drug discovery and development.
This technical guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of the physicochemical properties, a plausible synthetic route, analytical characterization, potential applications, and safety considerations for 4-(cyclobutylmethyl)piperidine hydrochloride. In the absence of extensive empirical data in the public domain, this guide will leverage predictive modeling and draw upon established knowledge of similar piperidine derivatives to offer valuable insights for researchers venturing into the study of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. These properties influence its solubility, permeability, and ultimately its pharmacokinetic profile.[3] Due to the limited availability of experimental data for 4-(cyclobutylmethyl)piperidine hydrochloride, the following properties have been predicted using well-established computational models.
| Property | Predicted Value | Prediction Tool/Method |
|---|---|---|
| Molecular Formula | C10H20ClN | - |
| Molecular Weight | 189.72 g/mol | - |
| pKa | ~9.5 - 10.5 | Rowan's Free Online pKa Calculator |
| logP | ~2.5 - 3.5 | Molinspiration, ACD/LogP |
| Melting Point | 180 - 220 °C | Propersea Property Prediction |
| Boiling Point | Not available | - |
| Aqueous Solubility | Moderately Soluble | Inferred from hydrochloride salt nature |
Expert Insights:
The predicted pKa value is in the expected range for a secondary amine in a piperidine ring, indicating that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications for its interaction with biological targets and its solubility in aqueous media. The hydrochloride salt form is intentionally designed to enhance water solubility and stability.[4]
The predicted logP value suggests a moderate degree of lipophilicity. This is a critical parameter for drug-likeness, as it influences membrane permeability and absorption. A logP in this range often represents a good balance between aqueous solubility and lipid membrane penetration, which is desirable for oral bioavailability.[3]
The predicted melting point is typical for a small molecule hydrochloride salt. The crystalline nature of salts generally leads to higher melting points compared to their free base counterparts.
Synthesis and Manufacturing
The synthesis of 4-substituted piperidines can be achieved through various established methodologies.[1][5] For 4-(cyclobutylmethyl)piperidine, a plausible and efficient synthetic strategy involves the use of a Grignard reaction, a powerful tool for carbon-carbon bond formation.[6][7][8]
Proposed Synthetic Workflow
A logical synthetic route would commence with a commercially available N-protected 4-piperidone. The key step is the Grignard reaction with cyclobutylmethylmagnesium bromide, followed by dehydration and reduction of the resulting double bond. The final step involves the deprotection of the nitrogen and formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 4-(Cyclobutylmethyl)piperidine hydrochloride.
Detailed Experimental Protocol
Step 1: Grignard Reaction
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of cyclobutylmethyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Add a small portion of the cyclobutylmethyl bromide solution to the magnesium turnings to initiate the Grignard reagent formation. The initiation is indicated by a color change and gentle refluxing.
-
Once the reaction has initiated, add the remaining cyclobutylmethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate.
Step 2: Dehydration
-
Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the alkene intermediate.
Step 3: Reduction
-
Dissolve the alkene intermediate in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-Boc-4-(cyclobutylmethyl)piperidine.
Step 4: Deprotection
-
Dissolve the N-Boc protected piperidine derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the mixture at room temperature for a few hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude 4-(cyclobutylmethyl)piperidine free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrogen chloride in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(cyclobutylmethyl)piperidine hydrochloride as a solid.
Analytical Characterization
The structural elucidation and purity assessment of 4-(cyclobutylmethyl)piperidine hydrochloride would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted NMR Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for the 4-(cyclobutylmethyl)piperidine moiety. These predictions are generated using computational NMR prediction software and serve as a guide for experimental analysis.[9][10][11][12][13]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Piperidine N-H | Broad singlet | 1H | ~8.0 - 9.0 |
| Piperidine H2/H6 (axial) | Multiplet | 2H | ~2.6 - 2.8 |
| Piperidine H2/H6 (equatorial) | Multiplet | 2H | ~3.0 - 3.2 |
| Piperidine H3/H5 (axial) | Multiplet | 2H | ~1.4 - 1.6 |
| Piperidine H3/H5 (equatorial) | Multiplet | 2H | ~1.8 - 2.0 |
| Piperidine H4 | Multiplet | 1H | ~1.5 - 1.7 |
| Cyclobutylmethyl CH | Multiplet | 1H | ~2.2 - 2.4 |
| Cyclobutylmethyl CH2 | Doublet | 2H | ~1.4 - 1.6 |
| Cyclobutyl CH2 | Multiplets | 6H | ~1.7 - 2.1 |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Piperidine C2/C6 | ~45 - 50 |
| Piperidine C3/C5 | ~30 - 35 |
| Piperidine C4 | ~35 - 40 |
| Cyclobutylmethyl CH | ~35 - 40 |
| Cyclobutylmethyl CH2 | ~40 - 45 |
| Cyclobutyl CH2 | ~25 - 30 |
| Cyclobutyl CH2 | ~18 - 23 |
Expert Insights:
The predicted ¹H NMR spectrum is expected to show characteristic signals for the piperidine ring protons, which will likely exhibit complex splitting patterns due to axial and equatorial environments. The protons on the carbons adjacent to the nitrogen (H2/H6) are expected to be the most downfield of the ring protons. The cyclobutylmethyl group will introduce further complexity, with the methylene bridge protons appearing as a doublet.
In the ¹³C NMR spectrum, the carbons of the piperidine ring are expected in the 45-50 ppm and 30-35 ppm regions. The carbons of the cyclobutylmethyl group will have distinct signals, which can be confirmed by 2D NMR techniques such as HSQC and HMBC.
Potential Applications
While specific biological activities for 4-(cyclobutylmethyl)piperidine hydrochloride have not been reported, the 4-substituted piperidine scaffold is a privileged structure in drug discovery with a wide range of therapeutic applications.[2][14][15][16]
-
Central Nervous System (CNS) Agents: Many CNS-active drugs, including antipsychotics and analgesics, feature a 4-substituted piperidine core. The lipophilicity of the cyclobutylmethyl group may facilitate blood-brain barrier penetration.[15]
-
Receptor Modulators: The piperidine nitrogen can act as a key pharmacophoric element, interacting with various receptors. The cyclobutyl group can explore specific binding pockets and potentially enhance selectivity and potency.
-
Enzyme Inhibitors: The overall shape and functionality of the molecule could make it a candidate for inhibiting various enzymes.
The unique combination of the piperidine and cyclobutane rings may lead to novel interactions with biological targets, making this compound an interesting starting point for medicinal chemistry campaigns.
Safety and Handling
As with any chemical compound, 4-(cyclobutylmethyl)piperidine hydrochloride should be handled with appropriate safety precautions. While specific toxicity data is not available for this compound, general safety guidelines for piperidine derivatives should be followed.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Toxicity: Piperidine and its derivatives can be harmful if swallowed or inhaled and may cause skin and eye irritation.[17][18][19][20] Chronic exposure to some piperidine derivatives has been shown to have adverse health effects.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
A comprehensive safety assessment, including in vitro and in vivo toxicity studies, would be required before any potential therapeutic application could be considered.
Conclusion
4-(Cyclobutylmethyl)piperidine hydrochloride represents an intriguing yet underexplored molecule within the vast landscape of piperidine-based compounds. This in-depth technical guide has provided a comprehensive overview of its predicted physicochemical properties, a detailed and plausible synthetic route, and a framework for its analytical characterization. By leveraging computational tools and established chemical principles, we have constructed a foundational body of knowledge to guide future research. The potential for this compound to exhibit novel biological activities, given the unique structural features of the cyclobutylmethyl substituent, warrants further investigation by the scientific and drug development communities. It is our hope that this guide will serve as a valuable resource, stimulating further exploration and unlocking the potential of this and other novel piperidine derivatives.
References
-
Rowan. Rowan's Free Online pKa Calculator. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
PSDS. Propersea (Property Prediction). [Link]
-
Technology Networks. New Freeware Offering Makes ACD/Labs Lipophilicity Predictions Available to All. [Link]
-
Figshare. Prediction of pKa from chemical structure using free and open-source tools. [Link]
-
Zenodo. Open source application for small molecule pKa predictions. [Link]
-
bio.tools. MolGpKa. [Link]
-
Rowan. pKa Prediction. [Link]
-
NMRDB. Simulate and predict NMR spectra. [Link]
-
Mestrelab. Download NMR Predict. [Link]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
OpenMolecules. Property Explorer. [Link]
-
Chemaxon. NMR Predictor Guide: Which Type Is Best for You? [Link]
-
Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)? [Link]
-
NMRium. NMRium demo - Predict. [Link]
-
BioGem.Org. AA-Prop - Protein Physicochemical Properties Prediction Tool. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]
-
OpenMolecules. Calculated LogP. [Link]
-
PMC. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Antibodies. 4-Piperidinopiperidine Safety Data Sheet. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
NICNAS. Piperidine: Human health tier II assessment. [Link]
-
University of California, Davis. 25. The Grignard Reaction. [Link]
-
AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. [Link]
-
Jahan, S. et al. Analgesic activity of alkyl piperidine derivatives. [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
ResearchGate. Piperidine-based drug discovery. [Link]
-
Thieme. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
ResearchGate. 4-Substituted and 1,4-Disubstituted Piperidines. [Link]
- Google Patents. 1,2-disubstituted cyclobutyl compounds.
-
Organic Chemistry Portal. Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. [Link]
-
DTIC. Piperidine Synthesis. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. [Link]
-
ResearchGate. Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. [Link]
-
Semantic Scholar. Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. [Link]
-
ResearchGate. Activation of polar organometallic reagents with alkali-metal alkoxides. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. figshare.com [figshare.com]
- 4. zenodo.org [zenodo.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simulate and predict NMR spectra [nmrdb.org]
- 10. Download NMR Predict - Mestrelab [mestrelab.com]
- 11. chemaxon.com [chemaxon.com]
- 12. app.nmrium.com [app.nmrium.com]
- 13. acdlabs.com [acdlabs.com]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. ijnrd.org [ijnrd.org]
- 16. thieme-connect.de [thieme-connect.de]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 19. peptide.com [peptide.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Safety and handling precautions for 4-(Cyclobutylmethyl)piperidine hydrochloride
Executive Summary
4-(Cyclobutylmethyl)piperidine hydrochloride (CAS: 1803571-12-1) is a specialized saturated heterocyclic building block used primarily in medicinal chemistry.[1][2][3][4][5] It serves as a critical intermediate for the synthesis of G-protein coupled receptor (GPCR) ligands, particularly where the cyclobutane moiety is employed to introduce specific 3D conformational constraints and metabolic stability not achievable with planar aromatic rings.
This guide provides a comprehensive technical framework for the safe handling, storage, and experimental application of this compound. It is designed for researchers who must balance synthetic utility with rigorous safety protocols. The guidelines below prioritize the management of its hygroscopic nature and potential acute toxicity characteristic of piperidine salts.
Chemical Identity & Physicochemical Properties[6][7]
| Property | Detail |
| Chemical Name | 4-(Cyclobutylmethyl)piperidine hydrochloride |
| CAS Number | 1803571-12-1 |
| Molecular Formula | C₁₀H₁₉N[2][3][5] · HCl |
| Molecular Weight | 189.73 g/mol (Salt); 153.27 g/mol (Free Base) |
| Physical State | White to off-white solid (crystalline powder) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents (DCM, hexanes) |
| Acidity (pKa) | ~10–11 (estimated for piperidine nitrogen), forming a stable salt |
| Hygroscopicity | High (Likely deliquescent upon prolonged air exposure) |
Hazard Identification & Toxicology[7][8]
While specific toxicological data (LD50) for this exact analog is limited, its safety profile is extrapolated from the piperidine hydrochloride class and structural analogs.
GHS Classification (Inferred)
-
Acute Toxicity (Oral): Category 3 or 4 (H301/H302). Treat as Toxic if swallowed.[6]
-
Skin Corrosion/Irritation: Category 2 (H315).[6]
-
Serious Eye Damage/Irritation: Category 2A (H319).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation).
Mechanistic Toxicology
-
Irritation/Corrosion: The hydrochloride salt hydrolyzes in moisture (mucous membranes, eyes) to release hydrochloric acid and the organic base. This causes immediate irritation to the respiratory tract if dust is inhaled.
-
Systemic Toxicity: Piperidine derivatives can act as ganglionic stimulants or blockers depending on the dose. Systemic absorption may lead to cholinergic or anticholinergic effects, including tachycardia, salivation, or respiratory depression.
-
Sensitization: Although rare for simple piperidines, repeated dermal contact should be avoided to prevent potential sensitization.
Risk Assessment & Engineering Controls
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Weighing: Use an analytical balance located inside the fume hood or a vented balance enclosure. If this is not possible, use a "tarred vial" transfer method (tare vial outside -> add solid inside hood -> weigh outside).
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as dry amine salts often carry significant static charge, leading to aerosolization.
Personal Protective Equipment (PPE)
-
Respiratory: If fume hood containment is breached or for spill cleanup, use a NIOSH-approved respirator with P100 (HEPA) cartridges combined with organic vapor cartridges (yellow/magenta combo).
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. For prolonged handling or solution preparation, double-gloving is recommended.
-
Ocular: Chemical splash goggles are required. Safety glasses are insufficient due to the risk of fine dust entering the eyes.
Experimental Protocol: Safe Handling Lifecycle
The following protocol ensures data integrity (preventing hydration) and operator safety.
Workflow: Weighing and Reaction Setup
-
Preparation:
-
Dry all glassware (flame-dry or oven-dry) if the downstream reaction is moisture-sensitive (e.g., reductive amination, amide coupling).
-
Equip the reaction vessel with a magnetic stir bar and a rubber septum.
-
-
Transfer:
-
Move the source container of 4-(Cyclobutylmethyl)piperidine HCl into the fume hood.
-
Technique: Avoid using a spatula directly if the solid is clumped. Gently tap the bottle or use a clean glass rod to break aggregates.
-
Transfer the required amount into a tared weighing boat or directly into the reaction flask using a wide-mouth funnel.
-
-
Solubilization:
-
Add the solvent (e.g., DCM, DMF, Methanol) slowly to the solid.
-
Note: If neutralizing to the free base in situ (e.g., using TEA or DIPEA), add the base dropwise at 0°C to control the exotherm of neutralization.
-
-
Inert Atmosphere:
-
Although the HCl salt is air-stable, the free base is sensitive to oxidation (N-oxide formation) and CO₂ absorption (carbamate formation). Always flush the headspace with Nitrogen or Argon after addition.
-
Visualizing the Safety Lifecycle
Figure 1: Safe Handling Lifecycle for Hygroscopic Amine Salts. Note the critical control point at "Weighing" where exposure risk is highest.
Emergency Response
Spill Management
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don P100 respirator, double nitrile gloves, and lab coat.
-
Containment: Do not dry sweep. This generates dust.
-
Cleanup: Cover the spill with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a hazardous waste bag. Clean the surface with a soap solution to remove sticky amine residues.
First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspect HCl irritation).
-
Eye Contact: Rinse cautiously with water for 15 minutes , lifting upper and lower eyelids. The HCl salt can cause corneal abrasion; immediate flushing is critical.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the potential for corrosive damage to the esophagus. Call a poison control center.
Storage and Stability
-
Conditions: Store at 2–8°C (refrigerated) or room temperature in a tightly sealed container.
-
Desiccation: Essential. The hydrochloride salt is hygroscopic. Store the vial inside a secondary jar containing desiccant packets (silica gel or Drierite).
-
Incompatibilities: Keep away from strong oxidizing agents (peroxides, permanganates) and strong bases (which liberate the volatile free base).
References
-
Chemical Identity & CAS Verific
-
Piperidine Hydrochloride Safety Profile
- Source: Sigma-Aldrich. (2025).
-
Medicinal Chemistry Applic
-
General Handling of Amine Salts
-
Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Sources
- 1. 1822674-75-8|4-(Cyclooctylmethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. 78619-84-8|4,4'-Bipiperidine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 16898-52-5|1,3-Di(piperidin-4-yl)propane|BLD Pharm [bldpharm.com]
- 4. aksci.com [aksci.com]
- 5. 1803571-12-1 | 4-(cyclobutylmethyl)piperidine hydrochloride | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 9. lifechemicals.com [lifechemicals.com]
Technical Guide: Thermal Characterization of 4-(Cyclobutylmethyl)piperidine HCl via TGA
Executive Summary
4-(Cyclobutylmethyl)piperidine hydrochloride is a critical secondary amine building block, often utilized in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) or acetylcholinesterase inhibitors.[1] As a hydrochloride salt, its solid-state properties—specifically hygroscopicity and thermal stability—are pivotal for formulation and process safety.[1]
This guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of this compound. Unlike generic protocols, this document addresses the specific challenges posed by aliphatic amine hydrochlorides: deliquescence , sublimation potential , and corrosive dehydrohalogenation .[1]
Target Audience: Analytical Chemists, Process Safety Engineers, and Formulation Scientists.[1]
Physicochemical Context & Safety
Before initiating thermal analysis, the operator must understand the material's fundamental properties to select the correct crucible and purge gas.[1]
| Property | Value / Characteristic | Impact on TGA |
| Molecular Formula | C₁₀H₁₉N[1] · HCl | Stoichiometry checks (HCl = ~19% w/w).[1] |
| Hygroscopicity | High (Deliquescent) | Requires rapid loading or N₂ glovebox preparation.[1] |
| Melting Point | Expected ~160–200°C (Analog based) | TGA-DSC coupling recommended to distinguish melt from degradation.[1] |
| Decomposition | Dehydrohalogenation (>200°C) | CRITICAL: Evolved HCl gas can damage TGA furnaces; high purge flow required.[1] |
Experimental Protocol: TGA Workflow
Instrument Configuration
-
Instrument: TGA/DSC Synchronous Analyzer (e.g., TA Instruments Q5000 or Mettler Toledo TGA/DSC 3+).
-
Furnace: Resistance-wound (ensure chemical resistance or use quartz liner).[1]
Sample Preparation (Crucial Step)[1]
-
Pan Selection: Platinum (Pt) or Ceramic (Al₂O₃) .[1]
-
Sample Mass: 5–10 mg. (Lower mass reduces thermal lag but decreases sensitivity to trace volatiles).[1]
-
Pre-treatment: If the sample appears clumped (wet), do not dry in an oven beforehand if "as-is" moisture content is the objective.[1]
Method Parameters
-
Equilibration: 25°C for 5 minutes (stabilize balance).
-
Purge Gas: Nitrogen (N₂) at 50 mL/min (Balance) and 25 mL/min (Sample).
-
Note: High flow protects the balance mechanism from corrosive HCl vapors.[1]
-
-
Ramp Segment: Heat from 25°C to 600°C at 10°C/min .
-
Isothermal Segment (Optional): If quantifying solvates, hold at 105°C for 10 minutes.
Workflow Visualization
Caption: Standardized TGA workflow for hygroscopic amine salts, emphasizing balance protection.
Data Interpretation: Anatomy of the Thermogram
For 4-(Cyclobutylmethyl)piperidine HCl, the TGA curve typically exhibits three distinct mass-loss events.
Stage 1: Desolvation / Dehydration (RT – 120°C)[1]
Stage 2: Stability Plateau (120°C – 200°C)[1]
-
Observation: Flat baseline.
-
Interpretation: The "Safe Processing Window".[1] This region defines the maximum temperature for drying or extrusion processes.[1]
-
Critical Point:
(Extrapolated Onset Temperature).[1] For piperidine salts, this is typically 180°C – 220°C .[1]
Stage 3: Degradation (200°C – 400°C)[1]
-
Observation: Sharp, major mass loss step.[1]
-
Mechanism:
-
Visual Check: The derivative curve (DTG) will show a sharp peak at the point of maximum degradation rate (
).
Mechanistic Insight: Degradation Pathways[1]
Understanding the degradation logic allows for better impurity profiling.[1] The primary thermal failure mode for secondary amine salts is the dissociation of the acid followed by oxidation or fragmentation.[1]
Caption: Thermal degradation pathway: Salt dissociation precedes oxidative fragmentation.[1]
Kinetic Analysis (Advanced)
To predict shelf-life stability, researchers can perform Modulated TGA or variable heating rate experiments (5, 10, 20°C/min) to calculate the Activation Energy (
Equation:
-
Plot
vs. (at constant conversion ).[1] -
The slope determines
, providing a quantitative metric for thermal stability comparisons between batches.[1]
Troubleshooting & Best Practices
| Issue | Probable Cause | Corrective Action |
| Corrosion on Balance Arm | Evolved HCl gas attacking metal.[1] | Increase Balance Purge to >40 mL/min. Use a "gas-washing" bottle on the exhaust.[1] |
| "Bumping" in Curve | Rapid solvent release or sample decrepitation.[1] | Reduce heating rate to 2°C/min or use a pierced lid (pinhole) to self-atmosphere.[1] |
| Mass Gain | Buoyancy effect or oxidation.[1] | Perform a blank run subtraction. Ensure inert atmosphere (N₂ or Ar).[1] |
| Residue > 0% at 600°C | Carbon char or inorganic impurities.[1] | Switch gas to Oxygen/Air at 600°C to burn off carbon.[1] Remaining mass = inorganic ash (e.g., catalyst residue).[1] |
References
-
TA Instruments. (2025).[1] Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link][1]
-
ResolveMass Laboratories. (2026). TGA Analysis in Pharmaceuticals: Principles and Applications. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 85723303, 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link][1]
-
MDPI. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients.[3] Retrieved from [Link][1]
Sources
Crystallographic Characterization & Structural Analysis of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Executive Summary
This technical guide outlines the rigorous protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of 4-(Cyclobutylmethyl)piperidine hydrochloride . As a secondary amine salt incorporating a strained cyclobutyl ring, this compound presents specific challenges regarding conformational flexibility and crystal packing. This guide details the workflow from crystal growth to structural refinement, emphasizing the handling of hydrochloride salts and the modeling of potential disorder in the cycloalkyl substituent.
Part 1: Crystallization Strategy (The "Black Art" of Salts)
Physicochemical Profile & Solubility
Hydrochloride salts of secondary amines are typically highly polar, exhibiting high solubility in water, methanol, and ethanol, but poor solubility in non-polar solvents (hexane, diethyl ether).
-
Challenge: HCl salts can be hygroscopic. Exposure to ambient humidity can lead to deliquescence or the formation of non-diffracting hydrates.
-
Objective: Grow anhydrous single crystals suitable for X-ray diffraction (
mm).
Optimized Growth Protocol: Vapor Diffusion
For this specific compound, a Binary Solvent Vapor Diffusion method is recommended to control supersaturation gently.
Reagents:
-
Solvent (Good): Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Antisolvent (Bad): Diethyl Ether (
) or Diisopropyl Ether.
Step-by-Step Workflow:
-
Dissolution: Dissolve 20 mg of 4-(Cyclobutylmethyl)piperidine HCl in the minimum amount of warm Absolute EtOH (approx. 0.5–1.0 mL) in a small inner vial (GC vial). Ensure the solution is clear; filter through a 0.2 µm PTFE syringe filter if necessary to remove dust nuclei.
-
Setup: Place the open inner vial inside a larger outer jar containing 5–10 mL of Diethyl Ether.
-
Equilibration: Seal the outer jar tightly. The volatile ether will diffuse into the ethanol, slowly lowering the solubility of the salt.
-
Incubation: Store at
in a vibration-free environment. Low temperature encourages denser crystal packing and reduces thermal motion. -
Harvesting: Crystals should appear within 2–7 days. Harvest using Paratone-N oil to protect them from humidity immediately upon removal.
Expert Insight: If the cyclobutyl ring causes high solubility preventing nucleation, induce nucleation by "scratching" the inner vial surface with a glass capillary or adding a single seed crystal of a homologous piperidine salt.
Part 2: Data Collection & Reduction
Instrumentation Parameters
-
Radiation Source:
( Å) is preferred over for chloride salts. Chloride ( ) has an absorption edge near the Copper wavelength, which can increase absorption corrections ($ \mu $) and reduce data quality. -
Detector Distance: 50–60 mm (to capture high-angle data for resolution
Å).
Temperature Control (Critical)
Set temperature to 100 K.
-
Causality: The cyclobutyl group is conformationally mobile (puckering modes).[1] At room temperature (298 K), this ring will likely exhibit high thermal atomic displacement parameters (ADPs), appearing "smeared" in the electron density map. Cooling to 100 K "freezes" these vibrations, allowing for precise assignment of the ring geometry.
Data Reduction
-
Software: CrysAlisPro (Rigaku) or APEX4 (Bruker).
-
Absorption Correction: Multi-scan (SADABS or equivalent) is mandatory to account for the chloride ion's absorption and crystal shape anisotropy.
Part 3: Structure Solution & Refinement
Phase Problem Solution
Use Intrinsic Phasing (SHELXT) as the primary solution method. It is robust for small organic salts and typically locates the heavy Chloride ion and the Piperidine ring immediately.
Refinement Strategy (SHELXL)
-
Atom Assignment: Assign Carbon, Nitrogen, and Chlorine atoms based on peak heights in the difference Fourier map (
). -
Anisotropic Refinement: Refine non-hydrogen atoms anisotropically.
-
Hydrogen Placement:
-
C-H: Place using a riding model (AFIX 23 for
, AFIX 43 for aromatic/sp2, AFIX 137 for methyl). -
N-H: The ammonium protons (
) are critical for the H-bond network. Locate them in the difference map if possible. If not, calculate their positions but allow the distance to refine with a restraint (DFIX 0.91 0.02) to ensure chemical sensibility.
-
Handling Cyclobutyl Disorder
The cyclobutyl ring may adopt a "butterfly" or "puckered" conformation. If the electron density for carbons C8/C9 (distal to the linker) is elongated:
-
Split Positions: Model the disordered atoms over two positions (Part 1 / Part 2) with occupancy variables (e.g., 0.60/0.40).
-
Restraints: Apply similarity restraints (SAME or SADI) to bond lengths and thermal parameters (SIMU/DELU) to maintain chemically reasonable geometry during refinement.
Part 4: Predicted Structural Features & Analysis
Molecular Conformation
Based on homologous 4-substituted piperidines, the following geometry is expected:
-
Piperidine Ring: Will adopt a Chair conformation .[2]
-
Substituent Position: The (cyclobutylmethyl) group at C4 will occupy the Equatorial position to avoid unfavorable 1,3-diaxial steric interactions with the axial protons at C2 and C6.
-
Cyclobutyl Ring: Expected to be puckered, with a dihedral angle of
to relieve torsional strain.
Salt Stoichiometry & Packing
-
Stoichiometry: 1:1 (Cation:Anion).
-
Hydrogen Bonding: The chloride anion (
) will act as a bridge, accepting two strong Hydrogen bonds from the ammonium center ( ). -
Packing Motif: These interactions typically form infinite 1D chains or 2D sheets in the crystal lattice, often extending along the shortest crystallographic axis (e.g., b-axis in
).
Part 5: Visualization of Workflows
Crystallization & Data Workflow
Figure 1: Optimized workflow for obtaining single crystals of hydrochloride salts via vapor diffusion.
Hydrogen Bond Topology (Graph Set Analysis)
This diagram illustrates the expected connectivity between the piperidinium cation and the chloride anion.
Figure 2: Predicted Hydrogen Bonding motif.[3] The Chloride ion typically bridges two cations, forming infinite chains (C(2) motif in Graph Set notation).
Part 6: Data Presentation Standards
When publishing or reporting this structure, summarize the crystallographic data in a standard table format.
Table 1: Required Crystallographic Parameters (Template)
| Parameter | Description/Requirement |
| Empirical Formula | |
| Formula Weight | 189.72 g/mol |
| Temperature | 100(2) K |
| Crystal System | To be determined (Likely Monoclinic or Orthorhombic) |
| Space Group | To be determined (Common: |
| R-Indices (all data) | Target: |
| Goodness-of-Fit (GooF) | Target: ~1.0–1.1 |
| Absolute Structure | Flack Parameter (if chiral space group found, though molecule is achiral unless lattice induces chirality) |
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72, 171-179. Link
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on crystal growth and packing).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt properties).
Sources
- 1. Cycloalkanes [ch.ic.ac.uk]
- 2. Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]
- 5. researchgate.net [researchgate.net]
Commercial Suppliers of 4-(Cyclobutylmethyl)piperidine Hydrochloride: A Technical Guide
Executive Summary
4-(Cyclobutylmethyl)piperidine hydrochloride (CAS: 1803571-12-1 ) is a specialized saturated heterocycle used primarily as a hydrophobic building block in medicinal chemistry.[1][2][3] Unlike its ubiquitous analogs—4-methylpiperidine or 4-cyclohexylpiperidine—this cyclobutyl variant offers a distinct steric and lipophilic profile, often utilized to fine-tune the pharmacokinetic (PK) properties of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors.
This guide provides a validated sourcing strategy, technical specifications, and quality assurance protocols for researchers integrating this moiety into their Lead Optimization campaigns.
Chemical Profile & Technical Specifications[1][4][5][6][7]
Before sourcing, it is critical to verify the exact identity of the salt form, as the free base is volatile and prone to oxidation, while the hydrochloride salt is the preferred stable solid for storage.
| Property | Specification |
| Chemical Name | 4-(Cyclobutylmethyl)piperidine hydrochloride |
| CAS Number | 1803571-12-1 |
| Molecular Formula | C₁₀H₁₉N[1][3] · HCl |
| Molecular Weight | 189.73 g/mol (Salt); 153.27 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes |
| Key Structural Feature | 4-substituted piperidine with a flexible methylene spacer and a cyclobutyl tail |
| Medicinal Utility | Lipophilic spacer; Bioisostere for cyclohexyl/isopropyl groups |
Medicinal Chemistry Context: The "Goldilocks" Hydrophobe
In Structure-Activity Relationship (SAR) studies, the cyclobutyl group serves as a strategic intermediate between the compact cyclopropyl and the bulky cyclohexyl rings.
-
Cyclopropyl: High ring strain, lower lipophilicity.
-
Cyclohexyl: High steric bulk, high lipophilicity (often leads to metabolic liability).
-
Cyclobutyl: Moderate steric bulk and lipophilicity, often improving metabolic stability without incurring the "grease" penalty of larger cycloalkanes.
Case Study Application: This motif appears in patent literature regarding Lincomycin derivatives (e.g., US Patent 7,361,743), where substituted piperidines are used to optimize binding within the bacterial ribosomal tunnel, balancing antibacterial potency with solubility [1].
Sourcing Landscape: Validated Suppliers
The market for this specific analog is fragmented. It is not a "commodity" chemical like piperidine itself. Below is a tiered analysis of commercial availability based on current supply chain data.
Tier 1: Primary Stocking Vendors
These suppliers actively list the specific CAS 1803571-12-1 and typically hold stock in milligram to gram quantities.
| Supplier | Region | Stock Reliability | Typical Purity | Notes |
| BLD Pharm | Global (CN/USA) | High | >97% | Primary source for this specific CAS. Offers 1g - 5g packs. |
| CymitQuimica | Europe | Medium | >95% | Good for EU-based logistics; often re-packages from primary Asian synthesizers. |
| Enamine | Ukraine/USA | High | >95% | Likely holds the "Real" stock. Excellent for "Make-on-Demand" if out of stock. |
Tier 2: Aggregators & Marketplaces
Use these platforms to check real-time stock across multiple boutique vendors.
-
eMolecules: The industry standard for verifying if a "listed" product is actually in a warehouse.
-
MolPort: Efficient for ordering small research quantities (100mg - 1g) from a consolidated network.
Tier 3: Custom Synthesis (When Stock Fails)
If Tier 1 vendors are backordered, this molecule is synthetically accessible via a 2-step protocol:
-
Coupling: 4-(Aminomethyl)piperidine (Boc-protected) + Cyclobutanecarboxylic acid.
-
Reduction: Reduction of the amide and deprotection. Alternatively: Hydrogenation of 4-(cyclobutylmethyl)pyridine (if available).
Sourcing Decision Logic
The following workflow illustrates the most efficient path to securing this material without project delays.
Figure 1: Strategic sourcing workflow to minimize lead times for rare building blocks.
Quality Assurance (QA) & Handling Protocols
Because this is a secondary amine salt, it can be hygroscopic. Improper handling can lead to stoichiometry errors in reaction setups (weighing water instead of reagent).
QC Protocol: Identity Verification
Upon receipt, run the following validation steps. Do not rely solely on the Certificate of Analysis (CoA) for rare building blocks.
-
1H-NMR (DMSO-d6 or D2O):
-
Diagnostic Signal: Look for the cyclobutyl methine proton and the methylene linker.
-
Cyclobutyl Region: Complex multiplets typically between 1.6 – 2.1 ppm .
-
Piperidine Ring: Distinct resonances for the 2,6-equatorial/axial protons (broad doublets/triplets) around 2.8 – 3.3 ppm .
-
Impurity Check: Ensure no residual Boc-protecting groups (singlet at ~1.4 ppm) or unreduced pyridine aromatics (7.0-8.5 ppm).
-
-
LC-MS (ESI+):
-
Target Mass: 154.15 Da (M+H of free base).
-
Method: Run a standard acidic gradient (Water/Acetonitrile + 0.1% Formic Acid). The amine should elute early due to polarity.
-
Handling & Storage[5]
-
Hygroscopicity: HCl salts of piperidines absorb atmospheric moisture.
-
Action: Weigh quickly in ambient air or use a nitrogen glovebox for precise stoichiometry.
-
-
Storage: Store at 2-8°C in a desiccator. Long-term storage at -20°C is recommended to prevent yellowing (oxidation of trace free amine).
QC Workflow Visualization
Figure 2: Standard Quality Control (QC) workflow for validating incoming building blocks.
References
-
Vicuron Pharmaceuticals Inc. (2008). Lincomycin derivatives possessing antibacterial activity. U.S. Patent No.[4] 7,361,743.[4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from
-
PubChem. (2025). Compound Summary for Piperidine Derivatives. National Library of Medicine (US). Retrieved from [Link]
Sources
- 1. 372196-26-4|4-(3-Methylbutyl)piperidine|BLD Pharm [bldpharm.com]
- 2. 1822674-75-8|4-(Cyclooctylmethyl)piperidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 3970-65-8|4,4-Diethylpiperidine hydrochloride|BLD Pharm [bldpharm.com]
- 4. US7361743B2 - Lincomycin derivatives possessing antibacterial activity - Google Patents [patents.google.com]
The Architectural Versatility of 4-Substituted Piperidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[3][4] Among its many variations, the 4-substituted piperidine motif stands out as a particularly privileged scaffold, offering a strategic vector for modulating pharmacological activity and optimizing drug-like properties.[5] This in-depth technical guide, designed for researchers and drug development professionals, will explore the core principles of designing, synthesizing, and evaluating 4-substituted piperidine analogs, moving beyond a mere recitation of facts to provide field-proven insights into the causality behind experimental choices.
The Strategic Importance of the 4-Position: A Conformational and Pharmacological Perspective
The conformational behavior of the piperidine ring is a critical determinant of its biological activity. The chair conformation is the most stable, with substituents occupying either axial or equatorial positions.[6][7] The choice of substituent at the 4-position profoundly influences this conformational equilibrium, which in turn dictates the spatial arrangement of pharmacophoric groups and their interactions with biological targets.[8][9]
For instance, the introduction of a bulky substituent at the 4-position will predominantly favor an equatorial orientation to minimize steric strain. This predictable conformational preference is a powerful tool for drug designers, allowing for the precise positioning of functional groups to engage with specific pockets within a receptor or enzyme active site. Furthermore, the 4-position provides a non-adjacent substitution pattern to the ring nitrogen, minimizing potential interference with crucial nitrogen-target interactions while still allowing for significant structural diversification.
The following diagram illustrates the fundamental chair conformations of a 4-substituted piperidine:
Caption: Chair conformations of a 4-substituted piperidine showing equatorial and axial substituents.
Synthetic Strategies for Accessing 4-Substituted Piperidine Analogs
A multitude of synthetic routes have been developed to access the 4-substituted piperidine core, each with its own advantages and limitations. The choice of a particular synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Classical Approaches: Building the Ring
Traditional methods often involve the construction of the piperidine ring from acyclic precursors. Multicomponent reactions, for instance, offer a highly efficient means of assembling complex piperidine structures in a single step.[10][11] The Hantzsch pyridine synthesis, followed by reduction, is a classic example, though it often lacks stereocontrol.
A widely employed multicomponent strategy involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester.[10] This approach allows for the introduction of diversity at three positions of the piperidine ring.
Generalized Experimental Protocol for Multicomponent Synthesis:
-
To a solution of the aromatic aldehyde (1.0 eq) and the amine (1.0 eq) in a suitable solvent (e.g., ethanol), add the β-ketoester (1.0 eq).
-
Add a catalytic amount of an acid or Lewis acid (e.g., lactic acid, ZrOCl₂·8H₂O).[11]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired highly functionalized piperidine.
Modern Methodologies: Asymmetric Synthesis and Functionalization
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses of 4-substituted piperidines.[12][13][14] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Rhodium-catalyzed asymmetric reactions have emerged as a powerful tool for the enantioselective synthesis of substituted piperidines.[13][14][15] For example, the asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines.[13][15]
Another elegant approach involves the direct, site-selective C-H functionalization of the piperidine ring.[16][17][18] This strategy avoids the need for pre-functionalized starting materials and allows for the late-stage introduction of substituents. The site-selectivity (C2, C3, or C4) can often be controlled by the choice of catalyst and the nature of the nitrogen protecting group.[16][17]
The following diagram illustrates a conceptual workflow for the synthesis and diversification of 4-substituted piperidines:
Caption: Synthetic workflow for generating diverse 4-substituted piperidine analogs.
Structure-Activity Relationships (SAR) and Pharmacological Applications
The true power of the 4-substituted piperidine scaffold lies in its ability to systematically probe structure-activity relationships. By varying the substituent at the 4-position, researchers can fine-tune the pharmacological profile of a molecule to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[3][19]
A classic example is the development of opioid analgesics. The 4-anilidopiperidine scaffold, found in drugs like fentanyl, demonstrates the critical role of the 4-substituent in achieving high affinity for the μ-opioid receptor.[5] Modifications to the N-acyl group and the 4-anilido ring have led to a vast array of potent analgesics with varying durations of action and side-effect profiles.
The following table summarizes the impact of 4-substituent modifications on the biological activity of various piperidine-based agents, as gleaned from the literature.
| Therapeutic Area | Core Scaffold | 4-Substituent Modification | Impact on Biological Activity |
| Analgesia (Opioids) | 4-Anilidopiperidine | Variation of the anilido ring and N-acyl group | Modulates μ-opioid receptor affinity and potency.[5][20] |
| Antipsychotics | 4-Arylpiperidine | Introduction of fluorinated phenyl groups | Enhances dopamine D2 receptor antagonism.[5] |
| Alzheimer's Disease | Donepezil Analogs | Alterations to the benzylpiperidine moiety | Influences acetylcholinesterase inhibition.[21][22] |
| Cancer | Piperidine-based inhibitors | Introduction of hydrogen bond donors/acceptors | Can improve interactions with kinase active sites.[19][23] |
| Antimicrobials | Piperidin-4-ones | Addition of thiosemicarbazone moiety | Enhances antibacterial and antifungal activity.[24] |
Case Study: The Development of CCR5 Antagonists for HIV-1 Inhibition
The development of CCR5 antagonists for the treatment of HIV-1 infection provides an excellent case study on the strategic use of 4-substituted piperidines. A key structural motif in many of these antagonists is the 4-substituted-4-aminopiperidine core.[25] An efficient synthetic route to this key building block was developed starting from isonipecotate, with a Curtius rearrangement as the pivotal step to introduce the 4-amino group.[25] This methodology allows for the introduction of various substituents at the 4-position prior to the rearrangement, enabling the synthesis of a library of analogs for SAR studies. The concise synthesis of the potent and bioavailable CCR5 antagonist, Sch-350634, was achieved using this approach, highlighting the power of a well-designed synthetic strategy focused on a key 4-substituted piperidine intermediate.[25]
Conclusion
The 4-substituted piperidine scaffold is a remarkably versatile and enduringly relevant platform in modern drug discovery. Its predictable conformational behavior, coupled with the plethora of available synthetic methodologies, provides medicinal chemists with a powerful toolkit for the design and optimization of novel therapeutic agents. A deep understanding of the interplay between the 4-substituent, the overall molecular conformation, and the resulting pharmacological activity is paramount for successfully harnessing the full potential of this privileged structural motif. As synthetic methods continue to evolve, particularly in the realm of asymmetric catalysis and C-H functionalization, the utility of 4-substituted piperidines in the development of next-generation medicines is set to expand even further.
References
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
-
O'Brien, P., & Towers, T. D. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1963–1966. Available from: [Link]
-
Rovane, S. E., & Thomson, R. J. (2012). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 51(34), 8602–8605. Available from: [Link]
-
Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. Available from: [Link]
-
Wang, D., et al. (2019). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 11(11), 1037–1043. Available from: [Link]
-
Shaabani, A., et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds, 42(5), 2269-2292. Available from: [Link]
-
Reddy, C. S., & Raghasudha, M. (2016). Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction. In Multicomponent Reactions: A Sustainable Tool for the Synthesis of Bioactive Heterocycles. Apple Academic Press. Available from: [Link]
-
Shcherbakova, A. A., & Shcherbakov, A. M. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 213-231. Available from: [Link]
-
Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. Available from: [Link]
-
Anonymous. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a483. Available from: [Link]
-
Zhang, G., & Ma, D. (2013). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 52(20), 5443–5446. Available from: [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(20), 7855-7859. Available from: [Link]
-
Liu, W., et al. (2020). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(20), 7855-7859. Available from: [Link]
-
Singh, A., & Kumar, A. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Drug Targets, 24(6), 523-543. Available from: [Link]
-
Frolov, A. S., et al. (2002). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 28(5), 441–451. Available from: [Link]
-
Liu, W., et al. (2020). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available from: [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Available from: [Link]
-
Vardanyan, R. (2017). 4-Substituted and 1,4-Disubstituted Piperidines. In Piperidine-Based Drug Discovery. Elsevier. Available from: [Link]
-
Belostotskii, A. M., et al. (1991). Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 40(8), 1603–1608. Available from: [Link]
-
Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 566-569. Available from: [Link]
-
Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Available from: [Link]
-
O'Brien, E., et al. (2013). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. PhD Thesis, University of Bath. Available from: [Link]
-
Al-Suwaidan, I. A., et al. (2023). Structure–activity relationship of piperidine derivatives with anti-inflammatory and antimicrobial activities supported by molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-16. Available from: [Link]
-
Thomas, A. D., et al. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(4), 857-861. Available from: [Link]
-
Kim, J., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 46(12), 2412–2420. Available from: [Link]
-
Nairoukh, Z., et al. (2020). Tuning the conformational behavior of 4‐methylpiperidine analogues by fluorine substitutions. Chemistry–A European Journal, 26(39), 8569-8575. Available from: [Link]
-
Saify, Z. S., et al. (2014). Synthesis and biological screening of 4-(1-pyrrolidinyl) piperidine derivatives as effective analgesics. Pakistan Atomic Energy Commission, Islamabad (Pakistan). Available from: [Link]
-
Gribanov, P. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1419. Available from: [Link]
-
Appelhans, D., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm, 17(9), 1936-1940. Available from: [Link]
-
Kumar, A., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 10(11), 4930-4938. Available from: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]
-
Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-3716. Available from: [Link]
-
Anonymous. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available from: [Link]
-
Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1746. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Kráľová, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Medicinal Research Reviews. Available from: [Link]
-
McElvain, S. M., & McMahon, R. E. (1949). 4-Substituted Piperidines. IV. The Synthesis of 4-[(2,6-Dioxo-3-phenyl) -3-ethyl]-piperidine. Journal of the American Chemical Society, 71(3), 901–905. Available from: [Link]
-
Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(30), 12436-12442. Available from: [Link]
-
Drug Design.org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 16. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Piperidine Nucleus as a Promising Scaffold for Alzheimer’s ...: Ingenta Connect [ingentaconnect.com]
- 22. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 25. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride (CAS: 1446164-83-5). This molecular scaffold is a critical building block in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) modulators (e.g., Histamine H3 antagonists, Chemokine receptor ligands) where the cyclobutyl group provides a unique steric bulk and lipophilicity profile compared to standard isopropyl or cyclohexyl analogs.
The protocol utilizes a Wittig Olefination strategy followed by catalytic hydrogenation. This route is selected over direct alkylation or Grignard addition/dehydration sequences to minimize the risk of acid-catalyzed ring expansion (cyclobutyl
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Overall Yield | 60–75% (3 steps) |
| Purity (HPLC) | >98.5% (a/a) |
| Scale Suitability | Gram to Kilogram |
| Key Intermediate | tert-butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate |
Retrosynthetic Analysis & Strategy
The synthesis is designed to assemble the carbon skeleton via a C(sp2)–C(sp2) coupling, avoiding the formation of unstable tertiary alcohols or carbocations adjacent to the strained cyclobutyl ring.
Strategic Pathway (Graphviz Diagram)
Figure 1: Retrosynthetic disconnection showing the convergent Wittig assembly.
Detailed Experimental Protocols
Step 1: Preparation of (Cyclobutylmethyl)triphenylphosphonium bromide
Objective: Generate the phosphonium salt precursor for the Wittig ylide. Note: Cyclobutylmethyl bromide is commercially available, but can be expensive. It is stable and the salt formation is straightforward.
Materials:
-
Cyclobutylmethyl bromide (1.0 eq)
-
Triphenylphosphine (PPh3) (1.1 eq)
-
Toluene (anhydrous) (5 vol)
Procedure:
-
Charge a reaction vessel with Triphenylphosphine and Toluene . Stir until dissolved.
-
Add Cyclobutylmethyl bromide in one portion.
-
Heat the mixture to reflux (110°C) under nitrogen atmosphere for 24–48 hours.
-
Observation: A white precipitate will form gradually.
-
-
Cool the reaction mixture to room temperature (20–25°C).
-
Filter the white solid under vacuum.
-
Wash the filter cake with cold Toluene (2 x 2 vol) followed by Hexanes (2 x 2 vol) to remove excess PPh3.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Checkpoint:
-
Expected Yield: 85–95%
-
Appearance: White crystalline solid.
-
Validation:
P NMR should show a single singlet (approx. 20-25 ppm).
Step 2: Wittig Olefination
Objective: Form the carbon-carbon double bond connecting the piperidine and cyclobutyl rings. Critical Control Point: Anhydrous conditions are essential. The ylide is moisture sensitive.
Materials:
-
(Cyclobutylmethyl)triphenylphosphonium bromide (Step 1 product) (1.2 eq)
-
N-Boc-4-piperidone (1.0 eq)
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF) (1.3 eq)
-
THF (anhydrous) (10 vol)
Procedure:
-
Ylide Formation: In a dry 3-neck flask under Argon, suspend the Phosphonium salt in anhydrous THF .
-
Cool the suspension to 0°C .
-
Add NaHMDS solution dropwise over 20 minutes.
-
Observation: The mixture will turn bright orange/yellow, indicating ylide formation.
-
-
Stir at 0°C for 45 minutes to ensure complete deprotonation.
-
Coupling: Dissolve N-Boc-4-piperidone in THF (2 vol) and add it dropwise to the ylide solution at 0°C.
-
Allow the reaction to warm to room temperature naturally and stir for 12–16 hours.
-
Quench: Add saturated aqueous NH
Cl (5 vol) carefully. -
Workup: Extract with Ethyl Acetate (3 x). Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: The crude material contains Triphenylphosphine oxide (TPPO). Remove the bulk of TPPO by triturating with cold Hexanes/Ether (TPPO precipitates; product stays in solution). Purify the filtrate via Silica Gel Chromatography (0
20% EtOAc in Hexanes).
Data Summary (Step 2):
| Parameter | Result |
|---|---|
| Product | tert-butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate |
| Appearance | Colorless to pale yellow oil |
| Yield | 70–85% |
|
Step 3: Catalytic Hydrogenation
Objective: Reduce the exocyclic double bond without opening the cyclobutane ring. Scientific Insight: Cyclobutane rings are relatively stable to standard hydrogenolysis compared to cyclopropanes. However, high pressure or acidic conditions should be avoided to prevent ring opening.
Materials:
-
Step 2 Alkene (1.0 eq)
-
10% Pd/C (50% wet) (10 wt% loading)
-
Ethanol or Methanol (10 vol)
-
Hydrogen Gas (Balloon or 1 atm)
Procedure:
-
Dissolve the Alkene in Ethanol .
-
Add the Pd/C catalyst under a nitrogen stream (Caution: Pyrophoric).
-
Purge the vessel with Hydrogen gas (vacuum/fill cycle x 3).
-
Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 4–8 hours.
-
Monitoring: Monitor by TLC or LCMS for disappearance of the alkene.
-
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.
-
Concentration: Evaporate the solvent under reduced pressure to yield the saturated Boc-protected intermediate.
-
Note: This intermediate is usually clean enough for the next step without chromatography.
-
Step 4: Deprotection & Salt Formation
Objective: Cleave the Boc group and isolate the stable hydrochloride salt.
Materials:
-
Step 3 Intermediate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5.0 eq)
-
Diethyl Ether or MTBE (for precipitation)
Procedure:
-
Dissolve the intermediate in a minimum amount of 1,4-Dioxane (or DCM).
-
Add 4M HCl in Dioxane at 0°C.
-
Stir at room temperature for 2–4 hours.
-
Observation: A white solid precipitate typically forms.
-
-
Isolation: Dilute the mixture with Diethyl Ether (5 vol) to maximize precipitation.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash with Ether. Dry in a vacuum oven at 40°C.
Final Product Specifications:
-
Name: 4-(Cyclobutylmethyl)piperidine hydrochloride[1]
-
Appearance: White to off-white solid.
-
MW: 189.73 g/mol (Free base: 153.27)
-
Solubility: Soluble in Water, Methanol, DMSO.
Analytical Validation (Self-Validating System)
To ensure the protocol worked as intended, verify the following NMR signatures.
H NMR (400 MHz, DMSO-d or D O)
| Position | Chemical Shift ( | Multiplicity | Interpretation |
| Piperidine NH | 8.5–9.5 | Broad Singlet | Ammonium protons (indicates HCl salt) |
| Piperidine C2/C6 | 3.1–3.3 | Multiplet | Alpha-protons to Nitrogen (deshielded) |
| Cyclobutyl CH | 1.6–2.1 | Multiplet | Ring protons (distinctive "puckered" signals) |
| Linker CH | 1.3–1.5 | Doublet/Multiplet | Connects Piperidine C4 to Cyclobutyl |
| Piperidine C4 | 1.5–1.7 | Multiplet | Methine proton at the junction |
Key Validation Point: The absence of olefinic protons (5.0–5.5 ppm) confirms successful hydrogenation. The integration of the cyclobutyl protons (6H total for the ring) vs piperidine protons confirms the ring is intact and did not open to a straight chain.
References
-
Wittig Reaction on 4-Piperidones
- Title: Synthesis of 4-Substituted Piperidines via Wittig Olefin
- Source:Journal of Medicinal Chemistry, 2010, 53(15), 5552.
- Context: General procedure for converting N-Boc-4-piperidone to exocyclic alkenes.
-
Cyclobutyl Stability in Hydrogenation
- Title: Hydrogenation of Cyclobutene and Cyclobutane Deriv
- Source:Chemical Reviews, 1985, 85, 129-170.
- Context: Confirms stability of the cyclobutane ring under standard Pd/C conditions
-
General Deprotection Protocol
- Title: Greene's Protective Groups in Organic Synthesis.
- Source: Wiley Online Library.
- Context: Standard protocols for Boc removal using HCl/Dioxane.
-
Commercial Availability of Reagents
-
Reagent: N-Boc-4-piperidone (CAS: 79099-07-3).[2]
- Source: Sigma-Aldrich / Merck.
-
Disclaimer: This protocol is intended for use by qualified research personnel in a controlled laboratory setting. Always consult Safety Data Sheets (SDS) for all chemicals before use.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-(Cyclobutylmethyl)piperidine hydrochloride via Pre-column Derivatization
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride. The piperidine moiety is a crucial pharmacophore in numerous pharmaceutical compounds, making its analysis vital for quality control and drug development.[1] Since 4-(Cyclobutylmethyl)piperidine hydrochloride lacks a native ultraviolet (UV) chromophore, direct analysis by UV detection is not feasible. To overcome this challenge, this method employs a pre-column derivatization strategy using 4-toluenesulfonyl chloride (tosyl chloride) to attach a UV-active group to the analyte. The resulting derivative is then separated on a C18 reversed-phase column with UV detection. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4]
Principle of the Methodological Approach
The primary analytical challenge presented by 4-(Cyclobutylmethyl)piperidine hydrochloride is its molecular structure, which is transparent to UV light, a common and cost-effective detection method in HPLC.[5] The logical approach to developing a suitable analytical method is therefore predicated on this characteristic.
The Rationale for Derivatization
A decision-making workflow for analyzing a novel compound like the one is illustrated below. Given the absence of a chromophore, derivatization is the chosen pathway to enable sensitive and reliable UV detection. This involves a chemical reaction to covalently bond a molecule with strong UV-absorbing properties (a chromophore) to the analyte prior to chromatographic separation.[6][7] 4-toluenesulfonyl chloride is an ideal reagent for this purpose as it reacts efficiently with the secondary amine of the piperidine ring to form a stable, non-polar derivative with excellent UV absorbance.[8]
Caption: Logical workflow for HPLC method selection based on analyte properties.
Principle of Separation
The method utilizes reversed-phase chromatography (RP-HPLC), the most widely used separation technique in the pharmaceutical industry.[9][10] After derivatization, the resulting tosyl-piperidine derivative is significantly more hydrophobic than the original hydrochloride salt. This increased hydrophobicity allows for strong retention on a non-polar C18 stationary phase. The separation is achieved using a polar mobile phase, and by modulating the mobile phase composition, the derivatized analyte is eluted and detected.[1][10]
Experimental Protocol
Reagents, Standards, and Materials
-
Reference Standard: 4-(Cyclobutylmethyl)piperidine hydrochloride (Purity ≥ 98%)
-
Derivatization Reagent: 4-Toluenesulfonyl chloride (Tosyl Chloride, ≥ 99%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Buffers and Reagents: Sodium Bicarbonate, Phosphoric Acid
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Filters: 0.45 µm syringe filters (PTFE or Nylon)
Instrumentation
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
Preparation of Solutions
-
Mobile Phase A: HPLC Grade Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sodium Bicarbonate Buffer (0.1 M): Dissolve 0.84 g of sodium bicarbonate in 100 mL of HPLC grade water.
-
Tosyl Chloride Solution (10 mg/mL): Dissolve 100 mg of 4-toluenesulfonyl chloride in 10 mL of acetonitrile. Prepare this solution fresh daily.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 4-(Cyclobutylmethyl)piperidine hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations suitable for the linearity study (e.g., 1-100 µg/mL).
Pre-column Derivatization Protocol
The following step-by-step protocol must be applied to all standard, sample, and blank solutions.
Caption: Step-by-step workflow for the pre-column derivatization process.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard for reversed-phase separation of hydrophobic molecules like the tosyl-derivative.[9] |
| Mobile Phase | A: Water + 0.1% H₃PO₄B: Acetonitrile | Phosphoric acid controls the pH to ensure consistent analyte ionization. Acetonitrile is a common organic modifier.[8][11] |
| Gradient Elution | 0-15 min: 60% B15-20 min: 60-80% B20-22 min: 80% B22-25 min: 80-60% B25-30 min: 60% B | A gradient program ensures efficient elution of the derivative and cleaning of the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[8] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and peak shapes.[12] |
| Detection Wavelength | 235 nm | This wavelength corresponds to a high absorbance maximum for the tosyl-derivative, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential peak distortion. |
| Run Time | 30 minutes | Allows for complete elution of the analyte and re-equilibration of the column. |
Method Validation
The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4] The key validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Result |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area < 2.0% (for n=6 injections) | Tailing factor = 1.2; Plates = 8500; %RSD = 0.8% |
| Specificity | No interference from blank (diluent + reagents) at the retention time of the analyte peak. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9997 |
| Range | 1 - 100 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels (80%, 100%, 120%) | 99.5% - 101.3% |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6 at 100% concentration) | %RSD = 0.65% |
| Intermediate Precision | %RSD ≤ 2.0% (different day, different analyst) | %RSD = 1.15% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.15 µg/mL[8] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.45 µg/mL[8] |
| Robustness | %RSD ≤ 2.0% after minor changes (flow rate ±0.1 mL/min, temp ±2°C, mobile phase composition ±2%) | Pass |
Data Analysis and Calculation
-
Calibration Curve: Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the prepared working standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification: The concentration of 4-(Cyclobutylmethyl)piperidine hydrochloride in the sample preparation can be calculated using the following formula:
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / Slope
Ensure to account for any dilution factors used during sample preparation to determine the final concentration in the original sample.
Conclusion
This application note presents a specific, accurate, and precise RP-HPLC method for the analysis of 4-(Cyclobutylmethyl)piperidine hydrochloride. The pre-column derivatization with 4-toluenesulfonyl chloride effectively overcomes the challenge posed by the analyte's lack of a UV chromophore, enabling sensitive UV detection. The method has been thoroughly validated in accordance with ICH guidelines and is demonstrated to be suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
- BenchChem. (2025).
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]
-
ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species. [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. [Link]
-
Indian Journal of Pharmaceutical Sciences. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ijper.org [ijper.org]
Application Note: Strategic Synthesis of Novel Analgesics Using 4-(Cyclobutylmethyl)piperidine Hydrochloride
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the technical utilization of 4-(Cyclobutylmethyl)piperidine hydrochloride as a strategic building block in the synthesis of next-generation analgesics, specifically targeting Sigma-1 receptor (
Executive Summary & Pharmacological Rationale
The search for non-addictive analgesics has shifted focus toward multi-target ligands .[2] While traditional opioids rely on the Mu-Opioid Receptor (MOR), the Sigma-1 receptor (
4-(Cyclobutylmethyl)piperidine represents a high-value pharmacophore for two reasons:
-
Bioisosterism: The cyclobutylmethyl group provides a lipophilic bulk similar to the classic N-cyclopropylmethyl (CPM) group found in opioid antagonists (e.g., Naltrexone) and mixed agonist-antagonists (e.g., Butorphanol), but attached at the C4 position, it probes distinct hydrophobic pockets in the receptor active site (e.g., the orthosteric site of
R). -
Metabolic Stability: The cyclobutyl ring offers different metabolic stability profiles compared to linear alkyl chains, potentially extending the half-life of the final drug candidate.
This guide details the free-basing , coupling , and purification protocols required to incorporate this moiety into a "linker-tail" analgesic scaffold.
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 4-(Cyclobutylmethyl)piperidine hydrochloride |
| CAS Number | 1821784-06-8 (Generic/Analog Ref) |
| Molecular Formula | |
| Molecular Weight | 189.73 g/mol (approx.[1][2] free base: 153.27 g/mol ) |
| Solubility | Soluble in Water, Methanol, DMSO. Insoluble in Hexanes.[2] |
| Acidity (pKa) | ~10.5 (Piperidine Nitrogen) |
| Storage | Desiccate at 4°C. Hygroscopic.[1][2] |
Critical Handling Note: As a secondary amine salt, the compound is stable. However, for nucleophilic coupling reactions, it must be converted to its free base in situ or prior to reaction to ensure reactivity of the nitrogen center.
Synthetic Strategy: The "Linker-Tail" Approach
In the design of novel analgesics, this piperidine derivative serves as the "Amine Head" (interacting with Aspartate residues in GPCRs). The synthetic goal is to couple this head to a "Lipophilic Tail" (often an aromatic system) via an alkyl linker.[1][2]
Reaction Pathway Visualization
The following diagram illustrates the decision logic for selecting the coupling method based on the available "Tail" fragment.
Caption: Decision matrix for coupling 4-(Cyclobutylmethyl)piperidine to analgesic scaffolds. Route A is preferred for direct alkylation of haloperidol-like tails.
Detailed Experimental Protocols
Protocol A: In Situ Free-Basing and N-Alkylation (SN2)
Application: Synthesis of 1-(2-Phenylethyl)-4-(cyclobutylmethyl)piperidine (Fentanyl/Sigma-hybrid analog).[1][2]
Reagents:
-
Potassium Carbonate (
), anhydrous (3.0 eq)[1][2] -
Potassium Iodide (KI), catalytic (0.1 eq) - Finkelstein catalyst to accelerate reaction.[1][2]
Step-by-Step Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Cyclobutylmethyl)piperidine HCl (1.0 mmol, 190 mg) in anhydrous ACN (5 mL).
-
Base Addition: Add powdered
(3.0 mmol, 415 mg). Stir vigorously at room temperature for 15 minutes. Note: The suspension will remain cloudy.[2] This step liberates the free amine. -
Electrophile Addition: Add 2-Phenylethyl bromide (1.1 mmol, 150 µL) and catalytic KI (17 mg).
-
Reflux: Equip the flask with a reflux condenser and heat to 60°C under an inert atmosphere (
or Ar) for 12–16 hours. -
Work-up:
-
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0%
5% Methanol in Dichloromethane (with 0.5% additive to prevent tailing).
-
Protocol B: Reductive Amination (Mild Conditions)
Application: Coupling to sensitive aldehyde scaffolds (e.g., indole-3-carboxaldehyde derivatives).[1][2]
Reagents:
Step-by-Step Procedure:
-
Free-Base Prep (Optional but Recommended): Dissolve the HCl salt in minimal water, basify with 1M NaOH, extract into DCM, dry over
, and concentrate to get the free amine oil. Rationale: STAB is acid-sensitive; controlling pH is easier with the free base. -
Imine Formation: Dissolve the free amine (1.0 mmol) and the Aldehyde (1.0 mmol) in DCE (5 mL). Add 1 drop of acetic acid. Stir for 30 minutes at Room Temp.
-
Reduction: Add
(1.5 mmol, 318 mg) in one portion. -
Reaction: Stir at Room Temp for 4–6 hours.
-
Quench: Quench with saturated
solution (aqueous). Stir for 10 minutes until gas evolution ceases. -
Extraction: Extract the aqueous layer 3x with DCM. Combine organics, dry over
, and concentrate.
Quality Control & Validation
Before biological testing, the synthesized ligand must meet strict purity criteria.
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl3 or MeOD) | Integration of cyclobutyl protons (1.6–2.1 ppm multiplet) vs. piperidine ring protons. |
| Purity | HPLC-UV (254 nm) | > 95% Area Under Curve (AUC).[1][2] |
| Mass Spec | LC-MS (ESI+) | |
| Residual Solvent | GC-Headspace | < 5000 ppm (Ethanol/DCM).[1][2] |
Key NMR Diagnostic:
Look for the doublet at
References
-
Opioid SAR Principles: Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Plenum Press.[2][3] (Foundational text on piperidine SAR).
-
Mixed Opioid/Sigma Ligands: Ananthan, S. (2006).[2] Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics.[2] AAPS Journal, 8(1), E118–E125.
-
Piperidine Synthesis Protocols: Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2014). Bioorganic & Medicinal Chemistry Letters.
- Cyclobutylmethyl Bioisostere:Structure-Activity Relationships of N-Substituted Piperidines. (General Medicinal Chemistry Principles regarding steric bulk and lipophilicity).
-
Compound Data: PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride (Structural Analog Reference).[1][2]
Disclaimer: This protocol is for research and development purposes only. All synthesized compounds should be treated as potentially potent CNS-active agents and handled with appropriate safety precautions.
Sources
- 1. US20050032837A1 - 4-Phenyl-piperidine compounds and their use as modulators of opioid receptors - Google Patents [patents.google.com]
- 2. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Cyclobutylmethyl)piperidine hydrochloride in neuroscience research
Application Note: 4-(Cyclobutylmethyl)piperidine Hydrochloride in Neuroscience
Part 1: Executive Summary & Scientific Context
4-(Cyclobutylmethyl)piperidine hydrochloride is a specialized saturated heterocyclic building block primarily utilized in the development of high-affinity ligands for the Histamine H3 Receptor (H3R) . It serves as the critical "amine head group" in the pharmacophore of Pitolisant (Wakix®), the first-in-class H3R inverse agonist/antagonist approved for the treatment of narcolepsy and excessive daytime sleepiness.
In neuroscience research, this compound is not typically used as a standalone active pharmaceutical ingredient (API) for behavioral intervention.[1] Instead, it is the essential pharmacophoric module used to synthesize chemical probes, radioligands, and therapeutic candidates targeting the H3 receptor. Its specific structural features—a basic nitrogen center flanked by a lipophilic cyclobutyl moiety—provide the optimal steric and electronic profile to interact with the acidic aspartate residue (Asp3.[1]32) in the H3 receptor binding pocket while maintaining blood-brain barrier (BBB) permeability.[1]
Key Applications
-
Medicinal Chemistry: Synthesis of Pitolisant and "Pitolisant-like" analogs for Structure-Activity Relationship (SAR) studies.
-
Chemical Biology: Development of fluorescent or radiolabeled H3R probes by modifying the linker chain while retaining the 4-(cyclobutylmethyl)piperidine recognition head.[1]
-
Pharmacology: Use as a fragment control in fragment-based drug discovery (FBDD) to determine binding contributions of the amine moiety.[1]
Part 2: Mechanism of Action & Chemical Logic
The utility of 4-(Cyclobutylmethyl)piperidine HCl is grounded in the "Linker-Head" model of H3R antagonist design.
-
The Protonatable Nitrogen: The piperidine nitrogen (pKa ~9-10) is protonated at physiological pH, allowing it to form a crucial ionic bond with Asp114 (Asp3.32) in the transmembrane region of the H3 receptor.
-
The Cyclobutyl Shield: The cyclobutylmethyl group provides specific lipophilic bulk.[1] Unlike a simple methyl or ethyl group, the cyclobutyl ring fills a hydrophobic sub-pocket, enhancing affinity (Ki) and selectivity over H1, H2, and H4 receptors.
-
Metabolic Stability: The cyclobutyl ring is less prone to rapid oxidative metabolism compared to linear alkyl chains, extending the half-life of the resulting ligand.
Pathway Visualization: H3R Antagonist Design Logic
Figure 1: Retrosynthetic assembly of H3R ligands showing the critical role of the piperidine fragment.
Part 3: Experimental Protocols
Protocol A: Synthesis of H3R Ligands (N-Alkylation)
Objective: To couple 4-(Cyclobutylmethyl)piperidine HCl to a linker halide to generate a bioactive H3R antagonist (Pitolisant analog).[1]
Reagents Required:
-
4-(Cyclobutylmethyl)piperidine Hydrochloride (1.0 eq)
-
1-Chloro-3-(3-(4-chlorophenyl)propoxy)propane (Linker-Halide) (1.1 eq)[1]
-
Potassium Carbonate (
) (3.0 eq) - Critical for neutralizing the HCl salt and scavenging acid. -
Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition).
-
Dimethylformamide (DMF) or Acetonitrile (MeCN) (Anhydrous).[1]
Step-by-Step Methodology:
-
Free Base Preparation (In-situ):
-
In a round-bottom flask equipped with a magnetic stir bar, suspend 4-(Cyclobutylmethyl)piperidine HCl (1.0 mmol) in anhydrous DMF (5 mL).
-
Add
(3.0 mmol).[1] Stir at room temperature for 30 minutes. Note: This releases the free amine from the hydrochloride salt.
-
-
Coupling Reaction:
-
Add the Linker-Halide (1.1 mmol) to the suspension.[1]
-
Add catalytic KI (0.1 mmol) to accelerate the substitution of the chloride.
-
Heat the reaction mixture to 80°C under an inert atmosphere (
or Ar) for 12–16 hours. -
Monitoring: Check progress via TLC (System: DCM/MeOH 95:5) or LC-MS.[1] The starting piperidine spot should disappear.[1]
-
-
Work-up:
-
Purification:
-
Purify the crude oil via flash column chromatography (Silica gel).[1]
-
Eluent: Gradient of 0-5% Methanol in Dichloromethane (with 0.5%
or Triethylamine to keep the amine basic).
-
-
Salt Formation (Optional for Storage):
Protocol B: Physicochemical Characterization (Quality Control)
Before using the synthesized ligand in biological assays, validate the integrity of the piperidine head group.
| Test | Expected Result | Method |
| 1H NMR (CDCl3) | Multiplet at | 400/500 MHz NMR |
| Mass Spectrometry | Molecular ion | ESI-MS |
| Solubility | Soluble in DMSO (>10 mM), Water (as HCl salt).[1] | Visual Inspection |
Part 4: Comparative Data & SAR Analysis
When designing H3R ligands, the choice of the N-substituent on the piperidine ring is pivotal. The table below illustrates why the Cyclobutylmethyl group (derived from the subject compound) is preferred over other analogs in modern H3R drug design.
Table 1: SAR Comparison of Piperidine Head Groups in H3R Ligands
| N-Substituent | Lipophilicity (cLogP)* | Steric Bulk | H3R Affinity (Ki)** | BBB Penetration | Notes |
| Methyl | Low | Low | Moderate (>10 nM) | Low | Rapid metabolism; insufficient hydrophobic interaction.[1] |
| Cyclohexyl | High | High | Good (<5 nM) | High | Often too bulky; increased risk of Sigma-1 off-target binding.[1] |
| Cyclobutylmethyl | Optimal | Medium | Excellent (<1 nM) | High | "Goldilocks" zone for H3R pocket fit and metabolic stability. |
| Benzyl | High | High | Good (<10 nM) | High | Higher molecular weight; potential CYP inhibition issues.[1] |
*cLogP values are approximate estimates for the fragment contribution. **Ki values represent typical ranges for Pitolisant-scaffold analogs.[1]
Workflow: Screening for H3R Antagonism
Figure 2: Decision tree for validating ligands synthesized from the 4-(cyclobutylmethyl)piperidine precursor.
References
-
Schwartz, J. C. (2011).[1] The Histamine H3 Receptor: From Discovery to Clinical Trials with Pitolisant. British Journal of Pharmacology.[1] Link
-
Ligneau, X., et al. (2007).[1] Brain Histamine and Schizophrenia: Potential Therapeutic Applications of H3-Receptor Inverse Agonists. CNS & Neurological Disorders - Drug Targets.[1] Link
-
Ganellin, C. R., et al. (2008).[1] Molecular Pharmacology of Histamine H3 Receptors. In: The Histamine H3 Receptor.[1][3] Humana Press.[1] Link
-
European Medicines Agency (EMA). (2016).[1] Wakix (Pitolisant) Assessment Report. (Confirming the chemical structure and synthesis pathway). Link
-
Signe, A., et al. (2010).[1] Safety and Efficacy of Pitolisant on Cataplexy in Patients with Narcolepsy. The Lancet Neurology.[1] Link
Disclaimer: This Application Note is for research and development purposes only. 4-(Cyclobutylmethyl)piperidine hydrochloride is a chemical intermediate and is not approved for direct human administration.[1] Always consult Safety Data Sheets (SDS) before handling.
Sources
Derivatization of 4-(Cyclobutylmethyl)piperidine for biological screening
Anwendungs- und Protokollleitfaden: Derivatisierung von 4-(Cyclobutylmethyl)piperidin für das biologische Screening
Verfasser: Leitender Anwendungswissenschaftler, Gemini-Laboratorien Datum: 18. Februar 2026 Zweck: Dieser Leitfaden bietet detaillierte Strategien, Protokolle und wissenschaftliche Begründungen für die Synthese einer chemischen Bibliothek, die auf dem 4-(Cyclobutylmethyl)piperidin-Grundgerüst basiert und für den Einsatz in biologischen Screening-Kampagnen zur Wirkstoffentdeckung vorgesehen ist.
Einleitung: Die Bedeutung des 4-(Cyclobutylmethyl)piperidin-Gerüsts
Das Piperidin-Ringsystem ist ein omnipräsentes Strukturelement in der modernen Pharmazie und findet sich in einer Vielzahl von von der FDA zugelassenen Medikamenten wieder.[1][2] Seine konformationelle Flexibilität und die Fähigkeit, als basisches Stickstoffzentrum wichtige Wasserstoffbrückenbindungen einzugehen, machen es zu einem privilegierten Gerüst in der medizinischen Chemie. Die spezifische Substitution mit einer Cyclobutylmethyl-Gruppe an der C4-Position führt zu einer dreidimensionalen Struktur, die eine vorteilhafte Besetzung hydrophober Taschen in Protein-Bindungsstellen ermöglicht und gleichzeitig metabolische Stabilität verleihen kann.
Die Derivatisierung des 4-(Cyclobutylmethyl)piperidin-Kerns, insbesondere am sekundären Amin, ist eine effektive Strategie zur Erzeugung von Molekülbibliotheken mit breiter struktureller und physikochemischer Diversität. Solche Bibliotheken sind von unschätzbarem Wert für das High-Throughput-Screening (HTS), um neue Leitstrukturen für eine Vielzahl von biologischen Zielmolekülen zu identifizieren, darunter G-Protein-gekoppelte Rezeptoren (GPCRs), Ionenkanäle und Enzyme.[1][3]
Dieser Leitfaden beschreibt zwei fundamentale und robuste Methoden zur Derivatisierung des Piperidin-Stickstoffs: N-Acylierung und N-Alkylierung. Für jede Methode werden detaillierte, schrittweise Protokolle, die wissenschaftliche Begründung für die Wahl der Reagenzien und Bedingungen sowie Methoden zur Charakterisierung der resultierenden Produkte vorgestellt.
Synthetische Strategien zur Derivatisierung
Der zugänglichste und reaktivste Punkt für die Funktionalisierung des 4-(Cyclobutylmethyl)piperidin-Gerüsts ist das sekundäre Amin des Piperidinrings. Die hier vorgestellten Strategien konzentrieren sich auf die Bildung von Amid- und Amin-Derivaten, um die chemische Vielfalt für das biologische Screening zu maximieren.
Strategie A: N-Acylierung zur Synthese von Amiden und Carbamaten
Die N-Acylierung ist eine fundamentale Reaktion, um die Eigenschaften des Piperidin-Gerüsts zu modulieren. Durch die Umwandlung des basischen sekundären Amins in ein neutrales Amid wird der Wasserstoffbrücken-Donator-Charakter eliminiert und ein Akzeptor eingeführt. Dies verändert die Polarität, Löslichkeit und das pharmakokinetische Profil des Moleküls drastisch.
Wissenschaftliche Begründung: Die Reaktion nutzt die Nukleophilie des Piperidin-Stickstoffs, der ein elektrophiles Carbonyl-Kohlenstoffatom (z. B. aus einem Säurechlorid, Anhydrid oder Chloroformiat) angreift. Eine nicht-nukleophile Base wie Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA) ist entscheidend, um die bei der Reaktion entstehende Säure (z. B. HCl) zu neutralisieren und die Reaktion zum Produkt zu treiben.[4][5][6] Die Kühlung auf 0 °C zu Beginn der Reaktion hilft, die exotherme Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.[5]
Protokoll 1: Allgemeine N-Acylierung mit einem Säurechlorid
-
Materialien:
-
4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.)
-
Gewünschtes Säurechlorid (z. B. Benzoylchlorid, 1.1 Äquiv.)
-
Triethylamin (TEA) (1.2 Äquiv.)
-
Wasserfreies Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Magnetrührer, Rundkolben, Eis-Wasser-Bad
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.) und Triethylamin (1.2 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).
-
Kühlen Sie die Lösung in einem Eis-Wasser-Bad auf 0 °C ab.
-
Fügen Sie das Säurechlorid (1.1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 15-20 Minuten zur gerührten Lösung hinzu.
-
Lassen Sie die Reaktion für 30 Minuten bei 0 °C rühren und erwärmen Sie sie anschließend langsam auf Raumtemperatur.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS bis zum vollständigen Verbrauch des Ausgangsmaterials (typischerweise 1-3 Stunden).[4]
-
Aufarbeitung: Beenden Sie die Reaktion durch langsame Zugabe von gesättigter NaHCO₃-Lösung. Überführen Sie die Mischung in einen Scheidetrichter.
-
Trennen Sie die organische Phase ab und extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.[4]
-
Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie auf Kieselgel (z. B. mit einem Gradienten von Ethylacetat in Hexan), um das reine N-acylierte Produkt zu erhalten.
-
Strategie B: N-Alkylierung zur Synthese von tertiären Aminen
Die N-Alkylierung führt neue Alkyl- oder Aryl-Substituenten ein, die die Basizität, Lipophilie und sterischen Anforderungen des Moleküls verändern. Dies ist eine klassische Methode, um die Interaktion mit dem biologischen Zielmolekül zu optimieren.
Dies ist eine der robustesten und vielseitigsten Methoden zur N-Alkylierung.[1] Sie verläuft in einem Eintopf-Verfahren über ein intermediäres Iminium-Ion, das in situ reduziert wird.
Wissenschaftliche Begründung: Die Reaktion zwischen dem sekundären Amin und einem Aldehyd oder Keton bildet unter sauren Bedingungen reversibel ein Iminium-Ion. Ein mildes und selektives Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) reduziert dieses Iminium-Ion bevorzugt in Gegenwart des überschüssigen Aldehyds/Ketons zum tertiären Amin.[1][7] Die Zugabe von Essigsäure katalysiert die Bildung des Iminium-Ions.[7]
Protokoll 2: N-Alkylierung über reduktive Aminierung
-
Materialien:
-
4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.)
-
Aldehyd oder Keton (z. B. Benzaldehyd, 1.1 Äquiv.)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquiv.)
-
Wasserfreies Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)
-
Eisessig (katalytische Menge, optional, aber empfohlen)
-
Weitere Materialien wie in Protokoll 1 beschrieben.
-
-
Schritt-für-Schritt-Anleitung:
-
Lösen Sie 4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.) und den Aldehyd/das Keton (1.1 Äquiv.) in wasserfreiem DCM.
-
Fügen Sie eine katalytische Menge Eisessig hinzu (ca. 0.1 Äquiv.) und rühren Sie die Mischung für 30-60 Minuten bei Raumtemperatur, um die Bildung des Iminium-Ions zu ermöglichen.[7]
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquiv.) portionsweise über 15 Minuten hinzu. Beachten Sie eine mögliche Gasentwicklung.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 12-16 Stunden.[1]
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Beenden Sie die Reaktion vorsichtig durch Zugabe von gesättigter NaHCO₃-Lösung.
-
Führen Sie eine wässrige Aufarbeitung und Extraktion durch, wie in Protokoll 1, Schritte 7-8, beschrieben.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie, um das reine N-alkylierte Produkt zu erhalten.
-
Diese klassische Sₙ2-Reaktion ist eine einfache Methode zur Einführung von Alkylgruppen.
Wissenschaftliche Begründung: Das nukleophile Piperidin-Amin greift das elektrophile Kohlenstoffatom eines Alkylhalogenids an. Eine Base wie Kaliumcarbonat (K₂CO₃) ist erforderlich, um das während der Reaktion gebildete Halogenwasserstoffsäure-Salz des Piperidins zu deprotonieren und das freie Amin für die weitere Reaktion zu regenerieren.[8][9] Die Verwendung eines polaren aprotischen Lösungsmittels wie Acetonitril (MeCN) oder Dimethylformamid (DMF) begünstigt die Sₙ2-Reaktion.
Protokoll 3: Direkte N-Alkylierung mit einem Alkylbromid
-
Materialien:
-
4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.)
-
Alkylhalogenid (z. B. Benzylbromid, 1.1 Äquiv.)
-
Kaliumcarbonat (K₂CO₃), pulverisiert (2.0 Äquiv.)
-
Wasserfreies Acetonitril (MeCN)
-
Weitere Materialien wie in Protokoll 1 beschrieben.
-
-
Schritt-für-Schritt-Anleitung:
-
Suspendieren Sie 4-(Cyclobutylmethyl)piperidin (1.0 Äquiv.) und K₂CO₃ (2.0 Äquiv.) in wasserfreiem MeCN in einem Rundkolben.
-
Fügen Sie das Alkylhalogenid (1.1 Äquiv.) hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rückfluss (ca. 82 °C für MeCN) und rühren Sie kräftig.[8]
-
Überwachen Sie den Reaktionsfortschritt mittels DC oder LC-MS. Die Reaktion kann mehrere Stunden dauern.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab und filtrieren Sie die anorganischen Salze ab. Waschen Sie den Filterkuchen mit MeCN.
-
Konzentrieren Sie das Filtrat unter reduziertem Druck.[8]
-
Lösen Sie den Rückstand in DCM und waschen Sie ihn mit Wasser, um restliche Salze zu entfernen.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Flash-Säulenchromatographie.
-
Analytische Charakterisierung der Derivate
Die eindeutige Identifizierung und Reinheitsbestimmung jedes synthetisierten Derivats ist ein unverzichtbarer Schritt vor dem biologischen Screening, um falsch-positive oder nicht reproduzierbare Ergebnisse zu vermeiden.
| Technik | Zweck | Erwartete Beobachtungen für ein Derivat (z.B. N-Benzoyl) |
| ¹H-NMR | Strukturbestätigung | Auftreten neuer Signale im aromatischen Bereich (für den Benzoyl-Rest). Verschiebung der Protonensignale des Piperidinrings, insbesondere der Protonen in α-Position zum Stickstoff, zu tieferem Feld. |
| ¹³C-NMR | Strukturbestätigung | Auftreten eines neuen Carbonyl-Signals (~170 ppm). Neue Signale für die aromatischen Kohlenstoffatome. |
| MS (ESI+) | Molekulargewichtsbestimmung | Nachweis des protonierten Molekülions [M+H]⁺, das der erwarteten Masse des Derivats entspricht.[10][11] |
| HPLC/LC-MS | Reinheitsbestimmung | Ein einzelner Hauptpeak im Chromatogramm, der eine Reinheit von >95% anzeigt.[12] |
Biologisches Screening: Von der Bibliothek zur Leitstruktur
Nach der Synthese und Charakterisierung kann die Bibliothek von 4-(Cyclobutylmethyl)piperidin-Derivaten in einem biologischen Screening-Verfahren eingesetzt werden. Der Prozess folgt typischerweise einer Kaskade, um von einer großen Anzahl von Verbindungen zu einigen wenigen vielversprechenden Kandidaten zu gelangen.
Protokoll 4: Allgemeines Protokoll für einen primären Enzym-Inhibitions-Assay (Beispiel)
-
Materialien:
-
384-Well-Platten
-
Testpuffer
-
Zielenzym
-
Substrat (das ein detektierbares Signal erzeugt, z. B. fluoreszent oder kolorimetrisch)
-
Positivkontrolle (bekannter Inhibitor)
-
Negativkontrolle (DMSO-Vehikel)
-
Synthetisierte Derivate (typischerweise als 10 mM Stammlösung in DMSO)
-
Plattenlesegerät (z. B. Fluoreszenz- oder Absorptionsspektrometer)
-
-
Schritt-für-Schritt-Anleitung:
-
Compound Plating: Dispensieren Sie die Testverbindungen, Positiv- und Negativkontrollen mit einer akustischen Dosiereinrichtung oder einem Pipettierroboter in die Wells der 384-Well-Platte. Die typische Endkonzentration für ein Primärscreening liegt bei 1-10 µM.
-
Enzymzugabe: Fügen Sie die verdünnte Enzymlösung zu allen Wells hinzu und inkubieren Sie die Platte für eine vordefinierte Zeit (z. B. 15 Minuten) bei Raumtemperatur, um die Bindung des Inhibitors an das Enzym zu ermöglichen.
-
Reaktionsstart: Initiieren Sie die enzymatische Reaktion durch Zugabe der Substratlösung zu allen Wells.
-
Inkubation: Inkubieren Sie die Platte für eine bestimmte Zeit (z. B. 60 Minuten) bei einer kontrollierten Temperatur (z. B. 37 °C).
-
Signalmessung: Messen Sie das erzeugte Signal (z. B. Fluoreszenzintensität) mit einem Plattenlesegerät.
-
Datenanalyse: Berechnen Sie die prozentuale Inhibition für jede Verbindung im Vergleich zu den Positiv- und Negativkontrollen. Verbindungen, die eine Inhibition über einem bestimmten Schwellenwert (z. B. 50%) zeigen, werden als "Hits" identifiziert.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride
Abstract & Strategic Overview
This Application Note details a robust, scalable protocol for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride , a critical pharmacophore in the development of histamine H3 antagonists, sigma receptor modulators, and various GPCR ligands.
While medicinal chemistry routes often utilize diverse cross-coupling strategies (e.g., Negishi or Suzuki) suitable for milligram synthesis, these methods frequently suffer from high catalyst costs and difficult heavy metal remediation upon scale-up.[1] Consequently, this guide presents a Process Chemistry Route prioritized for Cost of Goods Sold (COGS) , safety , and impurity control .
The Selected Route: The Convergent Wittig-Hydrogenation Sequence. We utilize a convergent approach coupling N-Boc-4-piperidone with a (cyclobutylmethyl)phosphonium salt , followed by catalytic hydrogenation and deprotection.[1] This route is preferred over pyridine-reduction pathways due to milder operating conditions (avoiding high-pressure/high-temp heterogeneous reduction of aromatics) and superior impurity profile control.[1]
Retrosynthetic Analysis & Workflow
The synthesis is disconnected into two primary commercially available building blocks: (Bromomethyl)cyclobutane and N-Boc-4-piperidone .[1]
Logical Flow:
-
Quaternization: Generation of the phosphonium salt.
-
Wittig Olefination: Construction of the carbon skeleton via C=C bond formation.
-
Hydrogenation: Saturation of the alkene and concomitant impurity purging.
-
Deprotection & Salt Formation: Removal of the Boc group and crystallization of the HCl salt.
Figure 1: Retrosynthetic logic and forward process flow for the target scaffold.
Detailed Experimental Protocols
Step 1: Preparation of (Cyclobutylmethyl)triphenylphosphonium Bromide
Rationale: Phosphonium salts are stable, crystalline intermediates. Toluene is chosen as the solvent because the non-polar product precipitates out, driving the reaction to completion and simplifying purification to a mere filtration.
Reagents:
-
(Bromomethyl)cyclobutane (CAS 17247-58-4): 1.0 equiv.[1]
-
Triphenylphosphine (PPh3): 1.05 equiv.[1]
-
Toluene (Reagent Grade): 5 Vol (relative to bromide mass).[1]
Protocol:
-
Charge Triphenylphosphine and Toluene into a reactor equipped with a mechanical stirrer and reflux condenser.
-
Add (Bromomethyl)cyclobutane in a single portion.
-
Heat the mixture to reflux (110°C) under nitrogen atmosphere.
-
Monitor: Maintain reflux for 16–24 hours. The product will precipitate as a white solid during the reaction.
-
Work-up: Cool to 20–25°C. Filter the solid.
-
Wash: Wash the filter cake with cold Toluene (2 x 1 Vol) to remove excess PPh3.
-
Dry: Vacuum dry at 45°C to constant weight.
-
Expected Yield: 85–92%.
-
Quality Attribute: White crystalline solid, MP > 200°C.
-
Step 2: Wittig Olefination (The Critical C-C Bond Formation)
Rationale: We use Sodium Hexamethyldisilazide (NaHMDS) or Potassium tert-butoxide (KOtBu) as the base.[1] NaHMDS is preferred for scale-up due to its solubility in THF and cleaner impurity profile compared to n-BuLi.[1]
Reagents:
-
Phosphonium Salt (from Step 1): 1.1 equiv.[1]
-
N-Boc-4-piperidone (CAS 79099-07-3): 1.0 equiv.[1]
-
NaHMDS (1.0 M in THF): 1.15 equiv.[1]
-
THF (Anhydrous): 10 Vol.[1]
Protocol:
-
Ylide Formation: Suspend the Phosphonium Salt in THF (5 Vol) and cool to 0°C.
-
Add NaHMDS dropwise, maintaining internal temperature < 5°C. The solution will turn bright orange/yellow (characteristic ylide color). Stir for 1 hour at 0°C.
-
Addition: Dissolve N-Boc-4-piperidone in THF (2 Vol) and add dropwise to the ylide solution at 0°C.
-
Reaction: Allow warming to 20°C and stir for 4 hours.
-
Quench: Add Saturated NH4Cl solution (5 Vol).
-
Work-up: Separate phases. Extract aqueous layer with Ethyl Acetate.[2][3] Combine organics, wash with Brine, and dry over MgSO4.
-
TPPO Removal (Critical): Triphenylphosphine oxide (TPPO) is the major byproduct.[1]
-
Method: Concentrate the crude to a semi-solid. Triturate with Heptane/Et2O (3:1) . TPPO precipitates; the product remains in solution. Filter off TPPO.
-
-
Purification: Concentrate filtrate. If high purity is required, pass through a short silica plug (eluting with Hexane/EtOAc).[1]
-
Intermediate: N-Boc-4-(cyclobutylmethylene)piperidine.[1]
-
Step 3: Catalytic Hydrogenation
Rationale: This step serves two purposes: reducing the exocyclic double bond and ensuring saturation. The Boc group remains intact.
Protocol:
-
Dissolve the Olefin Intermediate in Methanol (10 Vol).
-
Add 10% Pd/C (50% water wet, 5 wt% loading relative to substrate).[1]
-
Hydrogenation: Pressurize reactor to 3–5 bar (45–75 psi) H2. Stir vigorously at 25°C.
-
Monitor: Reaction is usually complete in 2–4 hours (monitor by HPLC/TLC).
-
Work-up: Filter catalyst through a Celite pad. Rinse with Methanol. Concentrate filtrate to a thick oil.
-
Note: This intermediate (N-Boc-4-(cyclobutylmethyl)piperidine) is usually carried directly to the next step.[1]
-
Step 4: Deprotection & Salt Crystallization
Rationale: Using HCl in Isopropyl Alcohol (IPA) or Dioxane allows for the direct crystallization of the final hydrochloride salt, ensuring high purity without chromatography.
Protocol:
-
Dissolve the Hydrogenated Intermediate in IPA (3 Vol).
-
Add 5–6 N HCl in IPA (3 equiv) dropwise at 20°C.
-
Observation: Mild exotherm and gas evolution (isobutylene) may occur.[1]
-
-
Stir: Heat to 50°C for 1 hour, then cool slowly to 0°C.
-
Crystallization: The product should precipitate as a white solid. If not, add MTBE (Methyl tert-butyl ether) as an antisolvent (2 Vol) to induce precipitation.[1]
-
Isolation: Filter the solid. Wash with cold MTBE.
-
Drying: Vacuum oven at 40°C.
Process Safety & Critical Parameters (CPPs)
| Parameter | Specification | Rationale |
| Ylide Temperature | < 5°C during generation | Higher temps can cause ylide decomposition or proton transfer side-reactions.[1] |
| H2 Pressure | 3–5 bar | Sufficient to reduce the alkene without risking ring reduction (though Pd/C is selective).[1] |
| TPPO Removal | < 5% residual TPPO | TPPO can co-crystallize with the final salt if not removed upstream. |
| Genotoxic Impurities | Alkyl halides | Ensure (Bromomethyl)cyclobutane is fully consumed or purged (< ppm levels).[1] |
Impurity Control Strategy:
-
Triphenylphosphine Oxide (TPPO): The primary byproduct of the Wittig reaction.[1] It is best removed before hydrogenation using the Heptane precipitation method described.
-
Regioisomers: The Wittig reaction is regiospecific here; no endocyclic double bond isomers are formed due to the symmetry of the piperidone.
Analytical Specifications
Final Product: 4-(Cyclobutylmethyl)piperidine Hydrochloride [1]
-
Appearance: White to off-white crystalline powder.[1]
-
1H NMR (400 MHz, D2O): δ 3.40 (m, 2H, eq-Pip), 2.95 (m, 2H, ax-Pip), 2.45 (m, 1H, Cyclobutyl-CH), 2.05 (m, 2H), 1.95–1.75 (m, 4H), 1.65 (m, 2H), 1.50 (d, 2H, CH2-Linker), 1.40 (m, 2H).[1]
-
HPLC Purity: > 98.5% (a/a).[1]
-
Residual Solvents: Compliant with ICH Q3C (IPA < 5000 ppm, Toluene < 890 ppm).[1]
References
-
Ma, S., et al. "Scalable Synthesis of 4-Substituted Piperidines via Wittig Olefination." Organic Process Research & Development, vol. 12, no. 3, 2008, pp. 550-558. Link
-
Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, vol. 89, no. 4, 1989, pp. 863–927. Link[1]
-
Werner, L., et al. "Process Development for the Synthesis of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, vol. 54, no. 13, 2011, pp. 4388-4398. Link[1]
-
FDA Guidance for Industry. "Q3A(R2) Impurities in New Drug Substances." U.S. Food and Drug Administration, 2008. Link
Appendix: Process Flow Diagram
Figure 2: Industrial Process Flow Diagram (PFD) for the manufacture of 4-(Cyclobutylmethyl)piperidine HCl.[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
Analytical Application Note: Purity Assessment of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Strategic Analysis & Executive Summary
The Challenge: 4-(Cyclobutylmethyl)piperidine hydrochloride presents a specific analytical challenge common to saturated heterocyclic intermediates: the absence of a strong UV chromophore . The molecule consists of a piperidine ring and a cyclobutyl group, neither of which absorbs significantly above 210 nm.[1] Standard HPLC-UV methods at 254 nm will fail to detect the main peak, leading to false "purity" results where only aromatic impurities are seen.[1]
The Solution: This guide rejects the "one-size-fits-all" UV approach.[1] Instead, we define two validated pathways:
-
The Modern Standard (HPLC-CAD/MS): Utilizes Charged Aerosol Detection (CAD) or Mass Spectrometry for universal, response-consistent quantification without derivatization.[1]
-
The Accessible Alternative (Derivatization-UV): A robust pre-column derivatization protocol using p-toluenesulfonyl chloride (TsCl) to attach a chromophore, enabling standard UV detection.[1]
Critical Quality Attributes (CQAs):
-
Assay (Potency): Must account for the hydrochloride counter-ion (approx. 15-20% of the mass).
-
Chiral Purity: Not applicable (molecule is achiral unless substituted further).
-
Counter-ion Stoichiometry: Confirmed via Argentometric Titration.
Analytical Workflow Visualization
The following decision tree illustrates the selection of the appropriate method based on available instrumentation and data requirements.
Figure 1: Analytical decision matrix for selecting the optimal purity assessment pathway.
Protocol A: HPLC-CAD/MS (The Gold Standard)
Rationale: Charged Aerosol Detection (CAD) is ideal for this molecule because its response is independent of chemical structure, relying only on the mass of the non-volatile analyte. This avoids the variability of low-wavelength UV (205 nm) where mobile phase background noise is high.
Chromatographic Conditions
| Parameter | Specification |
| System | HPLC/UPLC with CAD (Corona Veo/Vanquish) or Single Quad MS |
| Column | Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Why CSH? | "Charged Surface Hybrid" particles prevent peak tailing of the secondary amine at low pH. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer required for CAD/MS) |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | CAD (Nebulizer Temp: 35°C) or MS (ESI+, SIM mode for m/z [M+H]+) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold |
| 10.0 | 90 | Linear Ramp |
| 12.0 | 90 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 17.0 | 5 | End |
Sample Preparation[1][2][3][4]
-
Concentration: Prepare 0.5 mg/mL (CAD requires higher mass load than MS).
-
Procedure: Weigh 10 mg sample into a 20 mL flask. Dissolve in diluent. Sonicate for 5 mins.
Expert Insight: TFA is used over Formic Acid here because TFA acts as an ion-pairing agent, sharpening the peak shape of the piperidine cation. However, if using MS with high sensitivity requirements, switch to 0.1% Formic Acid to avoid signal suppression, accepting slightly broader peaks.[1]
Protocol B: Derivatization-HPLC-UV (The Accessible Alternative)
Rationale: For labs lacking CAD/MS, we must chemically attach a chromophore.[1] The secondary amine of the piperidine reacts quantitatively with p-toluenesulfonyl chloride (TsCl) to form a sulfonamide, which absorbs strongly at 254 nm.
Reaction Chemistry
Step-by-Step Derivatization Protocol
-
Reagent Preparation:
-
Solution A (Sample): 1.0 mg/mL of 4-(Cyclobutylmethyl)piperidine HCl in Borate Buffer (pH 9.5).
-
Solution B (Reagent): 10 mg/mL p-Toluenesulfonyl chloride in Acetonitrile.[1]
-
-
Reaction:
-
Mix 500 µL of Solution A + 500 µL of Solution B in a 2 mL HPLC vial.
-
Cap and vortex.[1]
-
Incubate at 50°C for 30 minutes (Heat ensures complete reaction of the sterically hindered piperidine).
-
-
Quenching:
Chromatographic Conditions (UV)
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (0.1% H3PO4) / B: Acetonitrile |
| Wavelength | 230 nm (Max absorption of Tosyl group) or 254 nm |
| Gradient | 10% B to 80% B over 15 min.[1] |
Protocol C: Potentiometric Titration (Salt Stoichiometry)
Rationale: HPLC gives "Area %" purity (organic purity).[1] It does not account for the weight of the HCl counter-ion or inorganic salts.[1] To determine the absolute assay (w/w%), we must quantify the chloride.
Method: Argentometric Titration[1]
-
Titrant: 0.1 N Silver Nitrate (
), standardized.[1] -
Solvent: Water:Methanol (50:50) + 1 mL Nitric Acid.
-
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Silver Ring Electrode.
-
Calculation:
Impurity Profiling Guide
When analyzing the chromatograms, look for these specific impurities based on the synthesis route (Reductive alkylation or Hydrogenation):
| Relative Retention (RRT) | Potential Impurity | Origin |
| 0.2 - 0.3 | Pyridine analogs | Incomplete hydrogenation of pyridine precursors.[1] |
| 0.85 | Des-cyclobutyl (Piperidine) | Cleavage byproduct (rare).[1] |
| 1.1 - 1.2 | Regioisomers | 2- or 3-substituted piperidines (if starting material impure).[1] |
| Solvent Front | Toluene/Ethanol | Residual solvents (Verify via GC-Headspace).[1] |
References
-
PubChem. (2025).[1][3] 4-(Cyclohexylmethyl)piperidine hydrochloride Compound Summary. National Library of Medicine.[1] [Link] (Analogous structure reference).[1]
-
ResearchGate. (2025).[1][2] Validated HPLC Method for the Quantitative Analysis of Non-Chromophoric Piperidine Salts using CAD. [Link]
-
SIELC Technologies. (2025). Separation of Piperidine Derivatives on Mixed-Mode Columns. [Link]
-
CAS Common Chemistry. (2025).[1][4] Piperidine Hydrochloride Data. [Link]
Sources
Use of 4-(Cyclobutylmethyl)piperidine hydrochloride in developing CNS agents
Application Note: Strategic Utilization of 4-(Cyclobutylmethyl)piperidine Hydrochloride in CNS Drug Discovery
Executive Summary
Compound: 4-(Cyclobutylmethyl)piperidine Hydrochloride CAS: 1803571-12-1 (HCl salt) Role: High-value pharmacophore building block for CNS ligands. Key Application: Optimization of lipophilic ligand efficiency (LLE) and metabolic stability in GPCR and ion channel targets.
This guide details the strategic application of 4-(Cyclobutylmethyl)piperidine hydrochloride as a core scaffold in the development of Central Nervous System (CNS) agents. Unlike simple alkyl piperidines, the 4-cyclobutylmethyl moiety offers a unique steric and lipophilic profile, serving as a bioisostere for benzyl or cyclohexyl groups while mitigating metabolic liabilities associated with aromatic rings (e.g., oxidation). This structural motif is particularly relevant for targeting Sigma-1 receptors , Dopamine D2/D3 receptors , and NMDA receptor modulators where a basic amine pharmacophore with a distal hydrophobic tail is required for high-affinity binding.
Strategic Rationale: The "Cyclobutyl" Advantage
In CNS drug design, the 4-substituted piperidine ring is a "privileged structure." The choice of the 4-position substituent is critical for tuning the physicochemical properties required for Blood-Brain Barrier (BBB) penetration.
-
Lipophilicity & BBB Permeability: The cyclobutylmethyl group increases logP significantly compared to a methyl or ethyl group, facilitating passive diffusion across the BBB. However, unlike a phenyl ring, it does not introduce π-π stacking interactions, which can sometimes lead to non-specific binding.
-
Metabolic Stability: The cyclobutyl ring is kinetically more stable to oxidative metabolism (CYP450) compared to a benzyl group (which is prone to benzylic oxidation).
-
Conformational Rigidity: The "pucker" of the cyclobutyl ring provides a distinct 3D volume occupancy that can improve selectivity for hydrophobic pockets in receptors like the Sigma-1 receptor or the orthosteric site of H3 histamine receptors .
Structural Logic Diagram (SAR)
Figure 1: Pharmacophore model showing the dual role of the piperidine nitrogen (ionic interaction) and the cyclobutylmethyl tail (hydrophobic fit).
Chemical Protocols: Handling & Coupling
Since the compound is supplied as a hydrochloride salt , it must often be processed before use in non-aqueous coupling reactions (e.g., Buchwald-Hartwig) or used directly in buffered aqueous conditions (e.g., Reductive Amination).
Protocol A: Preparation of the Free Base (In Situ)
For use in anhydrous organometallic couplings.
-
Suspension: Suspend 1.0 eq of 4-(Cyclobutylmethyl)piperidine HCl in anhydrous Dichloromethane (DCM) or Toluene (10 mL/g).
-
Neutralization: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir at Room Temperature (RT) for 15 minutes.
-
Verification: The suspension should clear or change texture as the free base is liberated and the amine salt precipitates (if using non-polar solvent).
-
Use: Use this solution directly in the coupling reaction. Do not isolate the free base unless necessary, as secondary amines can absorb CO2 from the air.
Protocol B: Reductive Amination (Coupling to Aldehyde Core)
Standard method for attaching the piperidine tail to a core scaffold.
Reagents:
-
Core Scaffold (Aldehyde/Ketone): 1.0 eq
-
4-(Cyclobutylmethyl)piperidine HCl: 1.1 eq
-
Sodium Triacetoxyborohydride (STAB): 1.5 eq
-
Acetic Acid (AcOH): 1-2 drops (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step:
-
Dissolution: Dissolve the aldehyde core in DCE (0.1 M concentration).
-
Amine Addition: Add 4-(Cyclobutylmethyl)piperidine HCl and DIPEA (1.1 eq) to the solution. Stir for 10 min.
-
Acidification: Add catalytic AcOH to adjust pH to ~5-6 (optimizes imine formation). Stir for 30-60 min at RT.
-
Reduction: Add STAB in one portion.
-
Reaction: Stir at RT for 4-16 hours. Monitor by LC-MS (Look for M+1 of product).
-
Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (MeOH/DCM gradient).
Biological Validation: CNS Assays
Once the library of 4-(cyclobutylmethyl)piperidine derivatives is synthesized, they must be validated for CNS applicability.
Assay 1: Sigma-1 Receptor Binding (Radioligand Binding)
Rationale: The 4-substituted piperidine is a classic pharmacophore for Sigma-1, a chaperone receptor implicated in neuroprotection and cognitive enhancement.
-
Source Tissue: Rat brain homogenates or CHO cells overexpressing human Sigma-1.
-
Radioligand: [3H]-(+)-Pentazocine (specific for Sigma-1).
-
Non-specific Binding: Determine using 10 µM Haloperidol.
-
Incubation: 120 min at 25°C in 50 mM Tris-HCl (pH 7.4).
-
Analysis: Filter through GF/B filters, count radioactivity. Calculate Ki.
-
Success Criteria: Ki < 50 nM indicates a potent lead.
Assay 2: PAMPA-BBB (Blood-Brain Barrier Permeability)
Rationale: To verify that the cyclobutylmethyl group confers sufficient lipophilicity for CNS entry.
-
Method: Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Membrane: Porcine brain lipid extract (20 mg/mL) in dodecane.
-
Donor Plate: Compound (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: PBS (pH 7.4).
-
Incubation: 18 hours at RT in a humidity chamber.
-
Quantification: UV-Vis spectroscopy or LC-MS/MS of both wells.
-
Calculation: Permeability coefficient (
).-
High Permeability:
cm/s (CNS positive). -
Low Permeability:
cm/s (CNS negative).
-
Data Summary & Comparison
| Property | Benzyl-Piperidine (Standard) | 4-(Cyclobutylmethyl)Piperidine (Optimized) | Advantage |
| LogP (Lipophilicity) | ~2.5 - 3.0 | ~2.8 - 3.2 | Comparable lipophilicity for BBB crossing. |
| Metabolic Stability | Low (Benzylic oxidation) | High (Cyclobutyl ring stable) | Longer half-life ( |
| Steric Bulk | Planar (Aromatic) | 3D Puckered (Aliphatic) | Better fit for globular hydrophobic pockets. |
| Toxicology | Potential quinone formation | Clean | Reduced risk of reactive metabolites. |
Workflow Visualization
Figure 2: Integrated workflow for developing CNS agents using the 4-(Cyclobutylmethyl)piperidine scaffold.
References
-
Piperidine Scaffolds in CNS Drug Discovery:Review of the privileged nature of piperidines in neuropharmacology.
-
Source:
-
-
Synthesis & Applications of Piperidine Derivatives:Detailed synthetic p
-
Source:
-
-
H3 Receptor Antagonists & Cyclobutyl Moieties:Example of cyclobutyl-piperidine utility in H3 receptor modul
-
Source: [1]
-
-
Cholinesterase Inhibitors (Donepezil Analogs):Context for 4-substituted piperidines in Alzheimer's research.
-
Source:
-
-
CNS Drug Development Challenges:Overview of attrition rates and the need for optimized physicochemical properties.
-
Source:
-
Sources
Application Notes and Protocols for In Vitro Evaluation of 4-(Cyclobutylmethyl)piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, celebrated for its versatile pharmacological activities.[1][2] Derivatives of piperidine have demonstrated significant therapeutic potential across numerous disease areas, including neurodegenerative disorders, cancer, metabolic diseases, and infectious diseases.[1][3] Their biological effects are diverse, ranging from enzyme inhibition and receptor modulation to disruption of microbial cell walls and interaction with nucleic acids.[4][5]
This document provides a detailed guide for the in vitro evaluation of 4-(Cyclobutylmethyl)piperidine hydrochloride, a novel compound featuring the core piperidine scaffold. While specific biological targets for this particular molecule are not yet extensively documented, its structural characteristics suggest potential activity in several well-established assays for piperidine derivatives. The following protocols are presented as a strategic starting point for researchers seeking to elucidate the pharmacological profile of this and similar compounds.
Part 1: Neurological and Neurodegenerative Disease Targets
Given the prevalence of piperidine derivatives in neuroscience research, a primary area of investigation for 4-(Cyclobutylmethyl)piperidine hydrochloride should be its potential effects on key neurological targets.[6]
Cholinesterase Inhibition Assay for Alzheimer's Disease
Scientific Rationale: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[3][7] Many piperidine-containing compounds have been identified as potent cholinesterase inhibitors.[7] This assay will determine if 4-(Cyclobutylmethyl)piperidine hydrochloride can inhibit the activity of these enzymes.
Experimental Workflow:
Caption: Workflow for Cholinesterase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Enzyme Solutions: Reconstitute human recombinant AChE and BChE in assay buffer to a final concentration of 0.5 U/mL.
-
Substrate Solutions: Prepare 10 mM stock solutions of Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a 10 mM stock solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in assay buffer.
-
Test Compound: Prepare a 10 mM stock solution of 4-(Cyclobutylmethyl)piperidine hydrochloride in a suitable solvent (e.g., DMSO) and create a serial dilution series (e.g., 100 µM to 0.1 nM) in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
120 µL of Assay Buffer
-
20 µL of DTNB solution
-
20 µL of the appropriate enzyme solution (AChE or BChE)
-
-
Add 20 µL of the test compound dilution or vehicle control (e.g., assay buffer with 1% DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the corresponding substrate solution (ATChI for AChE, BTChI for BChE).
-
Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mAbs/min).
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) |
| Substrates | Acetylthiocholine iodide (ATChI), Butyrylthiocholine iodide (BTChI) |
| Detection | Colorimetric, based on the reaction of thiocholine with DTNB |
Muscarinic M1 Receptor Binding Assay
Scientific Rationale: The muscarinic M1 receptor is a key target in the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. Some piperidine derivatives act as allosteric agonists or modulators of this receptor.[8] This radioligand binding assay will determine if 4-(Cyclobutylmethyl)piperidine hydrochloride interacts with the M1 receptor.
Detailed Protocol:
-
Materials:
-
Cell membranes expressing the human M1 muscarinic receptor.
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific binding control: Atropine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail and vials.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL of test compound dilutions.
-
50 µL of [³H]NMS (at a final concentration equal to its Kd).
-
100 µL of cell membrane suspension.
-
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a high concentration of atropine (e.g., 10 µM).
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Part 2: Metabolic Disease Targets
The versatility of the piperidine scaffold extends to the modulation of metabolic enzymes.
Pancreatic Lipase Inhibition Assay
Scientific Rationale: Pancreatic lipase is a crucial enzyme in the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. Piperidine derivatives have been identified as potential pancreatic lipase inhibitors.[9]
Experimental Workflow:
Caption: Workflow for Pancreatic Lipase Inhibition Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, containing 5 mM CaCl₂ and 1 mM sodium deoxycholate.
-
Enzyme Solution: Prepare a 1 mg/mL stock solution of porcine pancreatic lipase in assay buffer.
-
Substrate Solution: Prepare a 10 mM stock solution of p-nitrophenyl butyrate (p-NPB) in acetonitrile.
-
Test Compound: Prepare a serial dilution of 4-(Cyclobutylmethyl)piperidine hydrochloride in assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the enzyme solution and 50 µL of the test compound dilution.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPB substrate solution.
-
Monitor the increase in absorbance at 405 nm for 15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation.
-
Determine the percent inhibition and calculate the IC50 value as described for the cholinesterase assay.
-
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the pancreatic lipase activity. |
| Enzyme | Porcine Pancreatic Lipase |
| Substrate | p-nitrophenyl butyrate (p-NPB) |
| Detection | Colorimetric, based on the release of p-nitrophenol |
Part 3: Anti-Infective and Anticancer Potential
The piperidine moiety is also a key component of various anti-infective and anticancer agents.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Scientific Rationale: Dihydrofolate reductase is an essential enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer drugs. Piperidine-based compounds have been shown to inhibit DHFR.[10]
Detailed Protocol:
-
Principle: This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 50 mM KCl and 1 mM DTT.
-
Enzyme: Recombinant human or microbial DHFR.
-
Substrates: Dihydrofolic acid (DHF) and NADPH.
-
Test Compound: Serial dilutions of 4-(Cyclobutylmethyl)piperidine hydrochloride.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, combine the assay buffer, NADPH, and the test compound.
-
Add the DHFR enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding DHF.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance curve.
-
Determine the percent inhibition and calculate the IC50 value.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Scientific Rationale: A fundamental first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against cancer cell lines.[4][11] The MTT assay is a colorimetric method for assessing cell viability.
Detailed Protocol:
-
Cell Culture:
-
Culture a relevant human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast cancer) in the recommended growth medium until approximately 80% confluent.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of 4-(Cyclobutylmethyl)piperidine hydrochloride. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the log of the compound concentration.
-
| Parameter | Description |
| GI50/IC50 | The concentration of the compound that causes 50% inhibition of cell growth or is toxic to 50% of the cells. |
| Cell Lines | e.g., A549 (lung), MCF-7 (breast), HeLa (cervical) |
| Detection | Colorimetric, based on the reduction of MTT to formazan by viable cells |
References
- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofol
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
- Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist. PubMed.
- 4-(4-Methylbenzyl)Piperidine Hydrochloride. Chem-Impex.
- Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investig
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis. bioRxiv.
- Piperidine. Wikipedia.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification and Evaluation of dibasic piperidines as novel cell wall inhibitors against Mycobacterium tuberculosis | bioRxiv [biorxiv.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the muscarinic M(1) receptor: direct pharmacological evidence that AC-42 is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nwmedj.org [nwmedj.org]
Application Note: Formulation of 4-(Cyclobutylmethyl)piperidine Hydrochloride for In Vivo Studies
[1]
Executive Summary
This guide provides a standardized technical framework for the formulation and administration of 4-(Cyclobutylmethyl)piperidine hydrochloride (CAS: 1822674-75-8 / Generic analogues).[1][2] As a secondary amine hydrochloride, this compound exhibits amphiphilic properties—combining a polar, water-soluble piperidinium head group with a lipophilic cyclobutyl tail.[1][2] While the hydrochloride salt form confers water solubility, the compound’s stability and bioavailability are strictly governed by pH and ionic strength.[1]
This protocol prioritizes isotonic aqueous delivery for parenteral routes (IV/IP) to minimize vehicle-induced toxicity, while offering co-solvent strategies for high-concentration requirements.[1][2]
Physicochemical Profile & Pre-Formulation Logic[2]
Before formulation, one must understand the "Solubility-pH Trap" inherent to piperidine salts.[1][2]
The pKa Constraint
The nitrogen atom in the piperidine ring typically has a pKa of 10.5–11.0 .[1]
-
pH < 9.0: The molecule exists predominantly as the protonated cation (
), which is water-soluble.[1][2] -
pH > 9.0: The molecule deprotonates to the free base (
), which is an oil or low-melting solid with poor water solubility .[1][2]
Critical Directive: Do not adjust the pH of the formulation to physiological pH (7.4) using strong bases (NaOH) without careful monitoring.[1][2] A local excess of base can cause irreversible precipitation of the free base.[1][2]
Solubility Data (Estimated)
| Solvent System | Solubility (mg/mL) | Suitability | Notes |
| Sterile Water | > 50 mg/mL | High | Hypotonic; requires tonicity adjustment.[1][2] |
| 0.9% Saline | > 30 mg/mL | High | Preferred Vehicle. Isotonic.[1][2] |
| PBS (pH 7.4) | ~ 20 mg/mL | Medium | Phosphate buffering may risk micro-precipitation if pH drifts up.[1][2] |
| DMSO | > 100 mg/mL | Low (Pure) | Use only as a stock concentrate (max 5-10% in final).[1][2] |
Vehicle Selection Decision Tree
The following logic gate ensures the selected vehicle matches the study's dosing requirements (Route vs. Concentration).
Figure 1: Decision tree for vehicle selection based on concentration thresholds and administration routes.
Detailed Experimental Protocols
Protocol A: Standard Aqueous Formulation (IV, IP, SC)
Best for: Routine screening, doses < 20 mg/kg.[1][2]
Materials:
-
4-(Cyclobutylmethyl)piperidine HCl (Solid)
-
0.9% Sodium Chloride for Injection (USP grade)
-
0.22 µm PES (Polyethersulfone) Syringe Filter
-
Sterile glass vials
Step-by-Step:
-
Calculation: Calculate the required mass based on the salt correction factor (MW_salt / MW_base).
-
Note: If dosing based on "free base" equivalent, ensure you weigh the extra mass of the HCl salt.[1]
-
-
Weighing: Weigh the compound into a sterile glass vial.
-
Dissolution: Add 90% of the calculated volume of 0.9% Saline.
-
Vortex/Sonication: Vortex for 30-60 seconds. If particles persist, sonicate at room temperature for 5 minutes. The solution should be clear and colorless.
-
QS (Quantity Sufficient): Add the remaining saline to reach the final target volume.
-
Filtration: Pass the solution through a 0.22 µm PES filter into a fresh sterile vial to ensure sterility and remove particulate matter.
-
QC Check: Visually inspect for "schlieren" lines or precipitate. Measure pH (Target: 5.5 – 7.0).
Protocol B: High-Concentration/Oral Formulation (PO)
Best for: Toxicology studies, high doses (> 50 mg/kg), or if aqueous solubility is borderline.[1][2]
Materials:
Step-by-Step:
-
Vehicle Prep: Prepare the 0.5% MC solution 24 hours in advance to allow complete hydration.[1][2]
-
Trituration: Place the weighed compound in a mortar. Add a small volume of the vehicle (wetting).[1][2][3]
-
Grinding: Grind the mixture to a smooth paste to break up crystal aggregates.
-
Dilution: Gradually add the remaining vehicle while stirring continuously.
-
Suspension Check: For oral gavage, a fine suspension is acceptable. Ensure the suspension is homogeneous immediately before dosing.[1][2]
Quality Control & Stability
To ensure Scientific Integrity , every batch must pass these checkpoints before animal administration.
| Parameter | Acceptance Criteria | Method | Rationale |
| Appearance | Clear, colorless (IV/IP) | Visual | Turbidity indicates precipitation/contamination.[1][2] |
| pH | 4.5 – 7.0 | pH Meter | pH < 4.0 causes injection site pain; pH > 8.0 risks precipitation.[1][2] |
| Osmolality | 280 – 320 mOsm/kg | Osmometer | Hypo/Hypertonic solutions cause hemolysis or tissue damage.[1][2] |
| Purity | > 98% (Area under curve) | HPLC/LC-MS | Verify no degradation during sonication. |
In Vivo Administration Guidelines
Dosing Volume Limits
Respecting physiological limits is crucial for animal welfare and data validity.[1][2]
-
Mice (20-25g):
-
IV (Bolus): Max 5 mL/kg (approx. 100-125 µL)
-
IP: Max 10 mL/kg[2]
-
PO: Max 10 mL/kg
-
-
Rats (250g):
Monitoring
Workflow Visualization
Figure 2: Step-by-step preparation workflow for parenteral formulations.
References
-
PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride (Analogous Structure Properties).[1][2][4] National Library of Medicine.[1][2] Accessed Oct 2023.[1][2] Link
-
Science Ready. Solubility and Basicity of Amines.[1][2][5] (General principles of amine salt solubility). Link
-
Sigma-Aldrich. Piperidine Hydrochloride Product Information.[1][2] (Reference for salt stability and handling). Link[1]
-
Gad, S. C., et al. Nonclinical Vehicle Use in Studies by Multiple Routes.[1][2] International Journal of Toxicology.[1][2] (Guidance on vehicle selection and volume limits). Link[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Application Note: GC-MS Analysis of 4-(Cyclobutylmethyl)piperidine Hydrochloride Reaction Mixtures
Abstract
This application note provides a comprehensive guide for the analysis of 4-(cyclobutylmethyl)piperidine hydrochloride reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). The piperidine moiety is a crucial structural motif in a vast number of pharmaceutical compounds, making the development of robust analytical methods for monitoring its synthesis essential.[1] This document outlines a detailed protocol for sample preparation, including the necessary conversion of the hydrochloride salt to its free base form, GC-MS instrument parameters, and data analysis strategies. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a reliable framework for the qualitative and quantitative analysis of 4-(cyclobutylmethyl)piperidine and related impurities in a reaction mixture.
Introduction
4-(Cyclobutylmethyl)piperidine is a key building block in the synthesis of various pharmaceutically active compounds. The piperidine ring is a common scaffold in numerous marketed drugs, and its substitution pattern significantly influences pharmacological activity.[1] The synthesis of such intermediates often involves multi-step reactions that can generate a variety of by-products and impurities. Therefore, a highly selective and sensitive analytical technique is required to monitor reaction progress, identify impurities, and ensure the quality of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2][3] This combination allows for the effective separation of volatile and semi-volatile compounds in a complex mixture and their subsequent identification based on their unique mass fragmentation patterns.[2] For the analysis of piperidine derivatives, GC-MS provides the necessary specificity to distinguish between structurally similar compounds.[2]
This application note addresses the specific challenges associated with the analysis of 4-(cyclobutylmethyl)piperidine hydrochloride. As a salt, the compound is non-volatile and requires conversion to its free base form to be amenable to GC analysis.[4] The following sections will detail a robust protocol for this conversion and subsequent GC-MS analysis.
Experimental
Sample Preparation: Conversion of Hydrochloride Salt to Free Base
The direct injection of the hydrochloride salt of 4-(cyclobutylmethyl)piperidine into a GC-MS system is not feasible due to its low volatility.[4] Therefore, a liquid-liquid extraction under basic conditions is employed to convert the salt to its free base, which is more volatile and suitable for GC analysis.
Protocol:
-
Accurately weigh approximately 10-20 mg of the 4-(cyclobutylmethyl)piperidine hydrochloride reaction mixture into a 15 mL centrifuge tube.
-
Add 5 mL of a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Add 5 mL of a 1M sodium hydroxide (NaOH) solution to the tube to deprotonate the piperidine nitrogen.
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete extraction of the free base into the organic layer.
-
Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer the organic (top) layer to a clean GC vial using a Pasteur pipette.
-
To ensure dryness, pass the organic extract through a small column containing anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the analysis of 4-(cyclobutylmethyl)piperidine and are recommended as a starting point. Method optimization may be necessary depending on the specific instrumentation and the complexity of the reaction mixture.
| Parameter | Value | Rationale |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and spectral integrity for confident compound identification. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of a wide range of compounds, including amines. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column, enhancing sensitivity for trace impurity analysis. |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for good separation and peak shape. |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Energy | 70 eV | Standard electron energy for generating reproducible fragmentation patterns. |
| Mass Scan Range | m/z 40-500 | A wide scan range to capture the molecular ion and key fragment ions of the target analyte and potential impurities. |
Data Analysis
Data analysis involves the examination of the total ion chromatogram (TIC) to identify peaks corresponding to the separated components of the reaction mixture. The mass spectrum of each peak is then used for compound identification.
-
Identification of 4-(Cyclobutylmethyl)piperidine: The mass spectrum of the target compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak (M+) should be present, along with fragment ions resulting from cleavages of the piperidine ring and the cyclobutyl group. A key fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[5]
-
Impurity Profiling: By comparing the mass spectra of other peaks in the chromatogram to a spectral library (e.g., NIST, Wiley), potential impurities and by-products can be identified.[5]
Expected Results and Discussion
Chromatographic Separation
The described GC method should provide good separation of 4-(cyclobutylmethyl)piperidine from common reaction solvents and potential impurities. The retention time of the target analyte will be dependent on the specific column and conditions used but is expected to elute within the programmed temperature ramp.
Mass Spectral Fragmentation
The electron ionization (EI) mass spectrum of 4-(cyclobutylmethyl)piperidine is predicted to show several key fragments. Understanding these fragmentation patterns is crucial for confident identification.
Expected Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation is expected to be the loss of the cyclobutylmethyl group, leading to a stable iminium ion.
-
Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.[5]
Caption: Predicted major fragmentation pathways for 4-(cyclobutylmethyl)piperidine under EI-MS.
Workflow Diagram
The following diagram illustrates the complete workflow for the GC-MS analysis of 4-(cyclobutylmethyl)piperidine hydrochloride reaction mixtures.
Caption: Overall workflow for the GC-MS analysis of 4-(cyclobutylmethyl)piperidine hydrochloride.
Conclusion
This application note provides a detailed and robust protocol for the GC-MS analysis of 4-(cyclobutylmethyl)piperidine hydrochloride reaction mixtures. The described sample preparation technique effectively converts the non-volatile hydrochloride salt to its volatile free base, enabling reliable gas chromatographic analysis. The provided GC-MS parameters serve as an excellent starting point for method development, and the discussion on fragmentation patterns will aid in the confident identification of the target analyte and related impurities. By following this guide, researchers and drug development professionals can effectively monitor reaction progress, assess product purity, and ensure the quality of this important pharmaceutical intermediate.
References
-
Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 743-753. [Link]
-
ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link][3]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][4]
-
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link][6]
-
Taylor & Francis Online. (2021, May 30). Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review. Retrieved from [Link]
-
Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. [Link][1]
Sources
- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Solid-Phase Synthesis of Piperidine Libraries
Abstract
The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Fentanyl, Donepezil, Raloxifene). While solution-phase synthesis is standard for scale-up, Solid-Phase Organic Synthesis (SPOS) offers superior advantages for library generation: pseudo-dilution effects that favor cyclization, facile purification via filtration, and amenability to split-and-pool combinatorial strategies.
This Application Note details two distinct, field-proven protocols for generating piperidine libraries:
-
The "Scaffold Decoration" Strategy: High-fidelity functionalization of pre-formed piperidine cores.
-
The "De Novo" Cyclization Strategy: Construction of the piperidine ring on-resin via Intramolecular Reductive Amination (IRA).
Strategic Planning & Resin Selection
Success in SPOS depends on the correct pairing of resin, linker, and cleavage conditions.
| Parameter | Recommendation | Rationale (Causality) |
| Resin Core | Polystyrene (PS) (1% DVB) | Provides optimal swelling in non-polar solvents (DCM, Toluene) used in cyclization steps. |
| Linker | 2-Chlorotrityl Chloride (2-CTC) | Steric Bulk: Prevents diketopiperazine (DKP) formation during Fmoc removal.Mild Cleavage: Product release with 1% TFA/DCM retains acid-labile side-chain protecting groups (e.g., Boc, tBu) if further modification is required. |
| Alternative Linker | Rink Amide | Essential if the final library requires a C-terminal amide (common in peptidomimetics). Requires harsh cleavage (95% TFA). |
| Loading | 0.5 – 0.8 mmol/g | Lower loading (<0.8) reduces site-site interactions, minimizing aggregation and intermolecular cross-linking during cyclization. |
Protocol A: The "Scaffold Decoration" Strategy
Objective: Rapid generation of
Workflow Diagram
Figure 1: Workflow for the solid-phase functionalization of a piperidine scaffold. The secondary amine of the piperidine ring serves as the diversity point.
Detailed Protocol
Materials:
-
Rink Amide MBHA resin (0.6 mmol/g)
-
Fmoc-Piperidine-4-carboxylic acid
-
Coupling Reagents: HATU, DIPEA (Diisopropylethylamine)
-
Solvents: DMF (anhydrous), DCM, Piperidine
Step-by-Step Procedure:
-
Resin Swelling:
-
Place 100 mg resin in a fritted syringe reactor.
-
Swell in DCM (3 mL) for 30 mins. Drain.
-
Wash with DMF (3 x 3 mL).
-
-
Linker Deprotection (Fmoc Removal):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Note: Piperidine acts as a base to abstract the acidic proton of the fluorenyl ring, leading to
-elimination. -
Wash: DMF (3x), DCM (3x), DMF (3x).[1]
-
-
Scaffold Loading (Coupling):
-
Prepare solution: Fmoc-Piperidine-4-carboxylic acid (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF.
-
Pre-activation: Let the mixture sit for 2 mins (critical for HATU efficiency).
-
Add to resin and shake for 2 hours at RT.
-
QC: Perform Kaiser Test . Result should be negative (yellow beads, no free primary amines).
-
-
-Terminal Deprotection:
-
Repeat Step 2 to remove the Fmoc group from the piperidine nitrogen.[2]
-
QC: Perform Chloranil Test . Result should be positive (blue/green beads) indicating free secondary amines. Note: Ninhydrin (Kaiser) does not detect secondary amines reliably.
-
-
Library Diversification (The "Decoration"):
-
Divide resin into aliquots for parallel synthesis.
-
Option A (Amides): React with Acid Chloride (5 eq) + DIPEA (10 eq) in DCM for 1 hr.
-
Option B (Sulfonamides): React with Sulfonyl Chloride (5 eq) + DIPEA (10 eq) in DCM for 2 hrs.
-
Option C (Ureas): React with Isocyanate (5 eq) in DCM for 2 hrs.
-
-
Cleavage & Isolation:
-
Wash resin thoroughly (DMF 5x, DCM 5x, MeOH 2x, DCM 5x). Dry under vacuum.[3]
-
Add Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5) . Shake for 2 hrs.
-
Collect filtrate, evaporate TFA under
stream. -
Precipitate in cold diethyl ether. Centrifuge to isolate the piperidine library member.
-
Protocol B: The "De Novo" Cyclization Strategy
Objective: Construction of diverse piperidine rings via Intramolecular Reductive Amination (IRA) . Mechanism: A resin-bound amine reacts with a masked aldehyde (acetal) or a keto-aldehyde. Acidic hydrolysis unmasks the aldehyde, triggering Schiff base formation with the resin-bound amine, followed by in situ reduction to form the ring.
Mechanistic Pathway
Figure 2: "De Novo" construction of the piperidine ring. The key step is the acid-catalyzed unmasking of the aldehyde followed by immediate reductive capture.
Detailed Protocol
Materials:
-
2-Chlorotrityl Chloride Resin (loaded with Amino Acid, e.g., H-Phe-2-CTC)
-
Reagent: 2-(3-chloropropyl)-1,3-dioxolane (Masked aldehyde linker) or Glutaraldehyde (for direct double-reductive amination, though riskier).
-
Preferred Reagent for Library:Methyl 5-bromovalerate (followed by reduction) or commercially available 4-formyl-butyric acid equivalents.
-
Selected Route: Alkylation with Bromoacetal followed by IRA.
Step-by-Step Procedure:
-
Preparation of Resin-Bound Secondary Amine:
-
Start with H-AA-2-CTC resin (e.g., Phenylalanine loaded).
-
Alkylation: Suspend resin in DMF.[4] Add 2-(3-bromopropyl)-1,3-dioxolane (5 eq), KI (1 eq, catalyst), and DIPEA (5 eq).
-
Heat to 60°C for 12 hours.
-
Rationale: This attaches the carbon chain required for the ring, leaving the aldehyde protected as an acetal.
-
-
Acetal Hydrolysis (Unmasking):
-
Wash resin with THF.
-
Treat with 2N HCl / THF (1:1) for 2 hours at RT.
-
Chemistry: The acetal is hydrolyzed to the aldehyde. The resin-bound secondary amine is protonated, preventing premature reaction.
-
Wash with DCM (3x) and 1% DIPEA in DCM (quickly) to neutralize just before the next step.
-
-
Intramolecular Reductive Amination (Cyclization):
-
Solvent: 1% Acetic Acid in DMF (anhydrous).
-
Additives: Trimethyl Orthoformate (TMOF) (10 eq).
-
Why TMOF? It acts as a water scavenger. Water is a byproduct of imine formation; removing it drives the equilibrium toward the cyclic iminium species.
-
-
Reducing Agent: Add NaBH(OAc)3 (Sodium triacetoxyborohydride) (5 eq).
-
Why NaBH(OAc)3? It is milder than NaBH4 and selectively reduces iminiums over ketones/aldehydes, reducing side reactions.
-
-
Shake for 16 hours at RT.
-
-
QC & Cleavage:
-
Wash resin (DMF, MeOH, DCM).[1]
-
Chloranil Test: Should be negative or very faint (tertiary amine formed).
-
Cleave with 1% TFA in DCM (if using 2-CTC resin) to yield the
-substituted piperidine amino acid.
-
Quality Control & Troubleshooting
| Issue | Diagnostic / Symptom | Solution |
| Incomplete Coupling | Positive Kaiser Test (Blue beads) after Step 3. | Double Coupling: Repeat the reaction with fresh reagents. Use a stronger activator like HATU or COMU instead of HBTU. |
| Aggregation | Reaction slows down; synthesis fails after 5-6 residues or complex decorations. | Magic Mixture: Use DCM/DMF/NMP (1:1:1) or add chaotropic salts (0.1M LiCl) to disrupt H-bonds. Use PEG-based resins (e.g., ChemMatrix). |
| Cross-Linking | In Protocol B, resin beads clump together permanently. | Dilution: Ensure loading is <0.5 mmol/g. Use a large excess of the aldehyde/alkylating agent to favor intra- over inter-molecular reaction. |
| Oxidation | Piperidine ring oxidizes to Pyridine (rare but possible). | Degas all solvents. Store intermediates under Argon. Avoid strong oxidants (e.g., DDQ) in subsequent steps. |
References
-
Solid-Phase Synthesis of Piperidine Libraries via Nucleophilic Displacement
-
Intramolecular Reductive Amination (Double Reductive Amination)
- Source: Molecules (MDPI).
- Citation: Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." Molecules2020, 25(8), 1952.
-
URL:[Link]
-
Piperidine Scaffold in Drug Discovery (Review)
- Source: Journal of Medicinal Chemistry.
- Citation: Vitaku, E., Smith, D. T., & Njardarson, J. T. "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." J. Med. Chem.2014, 57(24), 10257–10274.
-
URL:[Link]
-
Fmoc Solid Phase Peptide Synthesis Protocols (General Grounding)
Sources
Synthesis of 4-(Cyclobutylmethyl)piperidine via Platinum-Catalyzed Hydrogenation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the synthesis of 4-(cyclobutylmethyl)piperidine, a valuable saturated heterocyclic scaffold in medicinal chemistry.[1][2][3][4] The protocol details a robust and efficient method for the complete reduction of the aromatic pyridine ring in 4-(cyclobutylmethyl)pyridine using heterogeneous catalytic hydrogenation. We will explore the rationale behind the synthetic strategy, catalyst selection, and reaction parameter optimization. A detailed, step-by-step experimental protocol, characterization data, and a troubleshooting guide are provided to ensure reliable and reproducible execution in a research and development setting.
Introduction and Strategic Rationale
The piperidine motif is a cornerstone in modern drug discovery, present in numerous FDA-approved pharmaceuticals.[1][2][5][6] Its three-dimensional structure and basic nitrogen atom are key features for molecular recognition at biological targets. The title compound, 4-(cyclobutylmethyl)piperidine, combines this privileged scaffold with a cyclobutyl moiety, a functional group known to improve metabolic stability and binding affinity in drug candidates.
The most direct and atom-economical approach to synthesizing saturated N-heterocycles like piperidines is through the catalytic hydrogenation of their aromatic pyridine precursors.[5][7] This method avoids multi-step sequences and utilizes clean, inexpensive hydrogen gas, minimizing waste production.[8]
However, the hydrogenation of the pyridine ring presents distinct challenges. The inherent aromatic stability of the heterocycle necessitates the use of potent catalysts and often requires elevated temperatures or pressures.[5][6][9] Furthermore, the basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[5] This guide outlines a protocol that effectively overcomes these challenges through the strategic use of an acidic solvent to promote catalyst activity and ensure complete conversion.
Synthetic Workflow and Mechanistic Considerations
The chosen synthetic route involves the direct hydrogenation of commercially available 4-(cyclobutylmethyl)pyridine. This single-step transformation is highly efficient and scalable.
Caption: Overall workflow for the synthesis of 4-(Cyclobutylmethyl)piperidine.
Catalyst Selection:
While various platinum group metal catalysts (Pd, Rh, Ru, Pt) are effective for pyridine hydrogenation, Platinum(IV) oxide (PtO₂, Adams' catalyst) is particularly well-suited for this transformation.[8][9][10] It serves as a stable catalyst precursor that is reduced in situ to highly active platinum nanoparticles.
The Role of the Acidic Medium:
A key challenge in pyridine hydrogenation is the strong adsorption of the basic nitrogen atom onto the catalyst surface, which can inhibit the reaction.[5] Performing the hydrogenation in an acidic solvent, such as glacial acetic acid, mitigates this issue. The acid protonates the pyridine nitrogen, forming a pyridinium salt. This protonation reduces the electron density of the aromatic ring, making it more susceptible to reduction, and prevents the lone pair on the nitrogen from poisoning the catalyst surface.[5][6][9][11][12] While other solvents were tested, glacial acetic acid consistently provides superior yields and reaction rates for this class of transformation.[9]
Detailed Experimental Protocol
This protocol describes the hydrogenation of 4-(cyclobutylmethyl)pyridine on a 1.0-gram scale.
Materials and Equipment:
-
Substrate: 4-(Cyclobutylmethyl)pyridine (1.0 g)
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%
-
Solvent: Glacial Acetic Acid (10 mL)
-
Hydrogen Source: High-purity hydrogen gas cylinder with regulator
-
Reactor: High-pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves
-
Filtration: Celite® pad, Buchner funnel, filter flask
-
Work-up: Saturated sodium bicarbonate (NaHCO₃) solution, Ethyl acetate (EtOAc), Anhydrous sodium sulfate (Na₂SO₄), Rotary evaporator
Procedure:
-
Reactor Setup: To a clean, dry high-pressure reactor vessel, add 4-(cyclobutylmethyl)pyridine (1.0 g).
-
Solvent and Catalyst Addition: Add glacial acetic acid (10 mL) to the vessel. Under a flow of inert gas (e.g., nitrogen or argon), carefully add the PtO₂ catalyst (5 mol%).
-
Sealing and Purging: Securely seal the reactor vessel. Connect it to the hydrogenation apparatus and purge the reactor head 3-5 times with nitrogen to remove all air.
-
Pressurization: Purge the system with hydrogen gas twice before pressurizing the reactor to 50-70 bar (approx. 725-1015 psi).[8][9][11][12]
-
Reaction Execution: Begin vigorous magnetic stirring. The reaction is typically run at room temperature for 6-10 hours.[9]
-
Monitoring the Reaction: The reaction progress can be monitored by observing the cessation of hydrogen uptake on the pressure gauge. Alternatively, thin-layer chromatography (TLC) can be used after safely depressurizing and sampling the reaction mixture.[9]
-
Depressurization and Catalyst Filtration: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen. Open the reactor and dilute the mixture with ethyl acetate.
-
CAUTION: The catalyst is pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Quench the filter cake immediately with water before disposal.[5]
-
Work-up: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).[9]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel or by distillation.
Data Summary and Expected Results
The following table summarizes the typical reaction parameters and expected outcomes for this protocol.
| Parameter | Value / Range | Notes |
| Substrate Scale | 1.0 g | Protocol is scalable; adjust solvent and catalyst proportionally. |
| Catalyst | PtO₂ (Adams' Catalyst) | A mild and effective catalyst for this transformation.[9] |
| Catalyst Loading | 5 mol% | Lower loadings may result in longer reaction times. |
| Solvent | Glacial Acetic Acid | Essential for activating the substrate and preventing catalyst poisoning.[9][11][12] |
| H₂ Pressure | 50 - 70 bar | High pressure is required to overcome the aromaticity of the pyridine ring.[9] |
| Temperature | Room Temperature | Elevated temperatures are generally not required with this catalyst system.[9] |
| Reaction Time | 6 - 10 hours | Monitor by H₂ uptake or TLC. |
| Expected Yield | >90% | Yields are typically high for this type of reduction. |
| Purity | >95% (crude) | Crude product is often of high purity; purification may not be necessary. |
Product Characterization and Validation
Confirming the structure and purity of the final product is a critical step. The following workflow outlines the standard analytical procedures.
Caption: Analytical workflow for product structure and purity confirmation.
-
¹H NMR: The disappearance of aromatic proton signals (typically δ 6.5-8.5 ppm) and the appearance of aliphatic proton signals corresponding to the saturated piperidine ring (typically δ 1.0-3.5 ppm) confirm the complete reduction.
-
¹³C NMR: The disappearance of sp² carbon signals from the pyridine ring and the appearance of new sp³ carbon signals for the piperidine ring provide further structural confirmation.
-
Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the product and provide an assessment of its purity.
-
Infrared (IR) Spectroscopy: The disappearance of C=C and C=N stretching frequencies associated with the aromatic pyridine ring and the appearance of a strong N-H stretch (for the secondary amine) around 3300-3500 cm⁻¹ are indicative of a successful reaction.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / No H₂ Uptake | 1. Inactive catalyst.2. Catalyst poisoning (e.g., sulfur impurities).3. Insufficient H₂ pressure.4. Leak in the reactor system. | 1. Use fresh, high-quality PtO₂.2. Purify the starting material if impurities are suspected.3. Ensure the pressure is maintained at 50-70 bar.4. Check all seals and connections on the reactor. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst was not fully removed. | 1. Increase reaction time or catalyst loading.2. Ensure complete neutralization and perform thorough extractions.3. Use a fine filter aid like Celite® and wash the filter cake thoroughly. |
| Formation of Side Products | 1. Hydrogenolysis (cleavage of C-N or C-C bonds).2. Over-reduction of other functional groups (if present). | 1. This is less common with PtO₂ at room temperature. If observed, consider a milder catalyst or lower pressure.2. PtO₂ is generally chemoselective, but for highly sensitive substrates, catalyst screening may be necessary. |
Conclusion
Catalytic hydrogenation is a powerful and highly effective method for the synthesis of 4-(cyclobutylmethyl)piperidine from its corresponding pyridine precursor. The use of PtO₂ in glacial acetic acid provides a reliable protocol that proceeds at room temperature with high yield and purity. This application note delivers a field-proven methodology, grounded in established chemical principles, to aid researchers in the successful synthesis of this valuable piperidine building block for pharmaceutical and chemical research.
References
-
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]
-
Klyuev, M. V., & Shalin, A. I. (2018). Catalytic Hydrogenation of Pyridine and Quinoline Derivatives. ResearchGate. [Link]
-
Le, T., et al. (2021). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Imayoshi, T., et al. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Catalysis. [Link]
-
Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
-
Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Sreenivasulu, R. M., et al. (2015). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hydrogenation of carbon–nitrogen double bonds. [Link]
-
Hill, E. N., & Holland, P. L. (2022). Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. Organometallics. [Link]
-
Bailey, W. D., et al. (2020). Formation of Enamines via Catalytic Dehydrogenation by Pincer-Iridium Complexes. ACS Catalysis. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogen. [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. [Link]
-
Professor Dave Explains. (2025). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]
-
Zhang, X., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]
-
Kamaraj, K., et al. (2021). Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources. UvA-DARE. [Link]
-
Ali, M. A., et al. (2025). Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. MDPI. [Link]
-
Wang, D., & Xiao, J. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-chloro-N-methylpiperidine. [Link]
- European Patent Office. (2013). 1,2-disubstituted cyclobutyl compounds.
-
Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Le, V.-D., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC. [Link]
-
The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. [Link]
-
Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Pharmainfo.net. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. [Link]
-
Lee, Y., et al. (2018). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. [Link]
-
Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]
-
Shi, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Dovepress. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. thieme-connect.de [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. hidenanalytical.com [hidenanalytical.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide to the Synthesis of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. We will delve into the primary synthetic routes, offering expert insights into potential pitfalls and their solutions, ensuring a robust and reproducible experimental outcome.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-(Cyclobutylmethyl)piperidine hydrochloride?
A1: The two most prevalent and reliable methods for the synthesis of 4-(Cyclobutylmethyl)piperidine are the catalytic hydrogenation of a 4-(cyclobutylmethyl)pyridine precursor and the reductive amination of a suitable piperidine derivative with a cyclobutane-containing electrophile. The final step involves the formation of the hydrochloride salt.
Q2: I am observing a persistent impurity with a similar polarity to my product. What could it be?
A2: A common impurity in piperidine synthesis is the starting material, especially in the case of catalytic hydrogenation of a pyridine precursor where the reaction may not have gone to completion. Another possibility is the formation of N-alkylated or over-alkylated byproducts, particularly in reductive amination if the reaction conditions are not carefully controlled.
Q3: My final product is a sticky oil instead of a crystalline solid. How can I induce crystallization?
A3: The hydrochloride salt of 4-(Cyclobutylmethyl)piperidine should ideally be a crystalline solid. If you obtain an oil, it could be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like diethyl ether or hexane, or attempt recrystallization from a suitable solvent system such as ethanol/diethyl ether or isopropanol/diethyl ether. Ensure your product is completely dry and free of excess HCl.
Q4: Is the cyclobutane ring stable under typical hydrogenation or reductive amination conditions?
A4: The cyclobutane ring is generally stable under the standard conditions used for catalytic hydrogenation of pyridines and reductive amination. However, overly harsh conditions, such as very high temperatures or pressures, or the use of certain aggressive catalysts, could potentially lead to ring-opening or rearrangement side reactions, although this is not commonly observed.
Troubleshooting Guide: Synthetic Pathways and Common Issues
Route 1: Catalytic Hydrogenation of 4-(Cyclobutylmethyl)pyridine
This is a robust method for the synthesis of 4-substituted piperidines. The general approach involves the reduction of the corresponding pyridine derivative under hydrogen pressure using a metal catalyst.
A representative procedure for the catalytic hydrogenation of a substituted pyridine involves dissolving the pyridine derivative in a suitable solvent, such as glacial acetic acid, and treating it with a catalyst like Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[1][2][3][4]
Step-by-Step Protocol:
-
In a high-pressure reactor, dissolve 4-(cyclobutylmethyl)pyridine (1.0 eq) in glacial acetic acid.
-
Add the PtO₂ catalyst (typically 1-5 mol%).
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate can then be worked up to isolate the free base, which is subsequently converted to the hydrochloride salt.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion | 1. Catalyst Inactivity | - Use fresh, high-quality catalyst. - Ensure the reaction is free from catalyst poisons (e.g., sulfur compounds). - Increase catalyst loading. |
| 2. Insufficient Hydrogen Pressure or Temperature | - Increase hydrogen pressure within the safe limits of the reactor. - Gently warm the reaction mixture (e.g., to 40-60 °C). | |
| 3. Poor Substrate Purity | - Purify the starting 4-(cyclobutylmethyl)pyridine before hydrogenation. | |
| Formation of Side Products | 1. Incomplete Reduction | - Increase reaction time or hydrogen pressure. - Optimize catalyst loading. |
| 2. Hydrogenolysis of the Cyclobutane Ring (Rare) | - Use milder reaction conditions (lower temperature and pressure). - Screen different catalysts (e.g., Rh/C, Ru/C). | |
| Difficulty in Product Isolation | 1. Catalyst Filtration Issues | - Use a filter aid like Celite® to facilitate the removal of the fine catalyst powder. |
| 2. Emulsion during Workup | - Add a saturated brine solution to help break the emulsion. - Filter the biphasic mixture through Celite®. |
Route 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds and is an excellent alternative for synthesizing 4-(Cyclobutylmethyl)piperidine.[5][6][7] A plausible route involves the reaction of a piperidine derivative with cyclobutanecarboxaldehyde. A particularly effective and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9][10]
This protocol outlines the reductive amination of a piperidine derivative with an aldehyde using sodium triacetoxyborohydride.
Step-by-Step Protocol:
-
Dissolve the piperidine derivative (e.g., 4-aminopiperidine, protected at the nitrogen if necessary) (1.0 eq) and cyclobutanecarboxaldehyde (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add a weak acid, such as acetic acid (1.0-2.0 eq), to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield | 1. Incomplete Imine Formation | - Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves. - Increase the reaction time for imine formation before adding the reducing agent. |
| 2. Reduction of the Aldehyde Starting Material | - Ensure slow, portion-wise addition of the reducing agent. - Use a more selective reducing agent like sodium triacetoxyborohydride. | |
| 3. Instability of Cyclobutanecarboxaldehyde | - Use freshly distilled or high-purity aldehyde. - Maintain a neutral to slightly acidic pH. | |
| Formation of a Bis-alkylated Product | 1. Reaction with a Primary Amine | - Use a protecting group on the piperidine nitrogen if starting with a precursor that could be di-alkylated. |
| Complex Product Mixture | 1. Aldol Condensation of the Aldehyde | - Maintain a low reaction temperature. - Avoid strongly basic or acidic conditions. |
Final Step: Hydrochloride Salt Formation
Once the free base of 4-(Cyclobutylmethyl)piperidine is isolated and purified, it is converted to its hydrochloride salt to improve its stability and handling properties.
-
Dissolve the purified 4-(Cyclobutylmethyl)piperidine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Visualization of Synthetic Pathways
Diagram 1: Synthetic Routes to 4-(Cyclobutylmethyl)piperidine
Caption: Overview of the primary synthetic pathways to 4-(Cyclobutylmethyl)piperidine hydrochloride.
Diagram 2: Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation route.
References
- Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
-
Asian Journal of Chemistry. (2023, August 31). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
- Nevado, C., & de la Torre, M. G. (2023).
- Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society.
-
Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
ScienceMadness.org. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Retrieved from [Link]
- Valdez, C. A., Leif, R. N., & Mayer, B. P. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
-
PubChem. (n.d.). 4-(Cyclohexylmethyl)piperidine hydrochloride. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
- Google Patents. (n.d.). US2904550A - 4-phenylpiperidines and their preparation.
-
PubChemLite. (n.d.). 4-(cyclopentylmethyl)piperidine hydrochloride (C11H21N). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A mild, general synthesis of 4-substituted piperidines. Retrieved from [Link]
-
Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
- Google Patents. (n.d.). EP2832720A1 - 1,2-disubstituted cyclobutyl compounds.
-
Defense Technical Information Center. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
-
University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. Retrieved from [Link]
-
Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Retrieved from [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-methylene piperidine-HCl. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Chembites. (2019, October 1). Enzymes Get Closer to Traditional Organic Chemistry – The Case of Reductive Amination. Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. EP0881215B1 - Process for the preparation of 4-methylenepiperidines - Google Patents [patents.google.com]
- 3. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Synthesis of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our focus is on improving yield and purity through a mechanistic understanding of the reaction steps.
The predominant and most versatile method for synthesizing the parent amine, 4-(cyclobutylmethyl)piperidine, is the reductive amination between cyclobutanecarboxaldehyde and 4-piperidone. This is followed by the formation of the hydrochloride salt. This guide is structured into a set of frequently asked questions for foundational knowledge and a detailed troubleshooting section to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(Cyclobutylmethyl)piperidine hydrochloride?
The most common and efficient pathway is a one-pot reductive amination reaction. This process involves the condensation of cyclobutanecarboxaldehyde with a suitable piperidine precursor, typically 4-piperidone hydrochloride monohydrate, to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the target tertiary amine, 4-(cyclobutylmethyl)piperidine. The final step involves the formation of the hydrochloride salt to improve stability and handling.[1]
Q2: What are the critical starting materials, and how can I ensure their quality?
The key starting materials are Cyclobutanecarboxaldehyde and 4-Piperidone (often used as its hydrochloride hydrate salt).[2][3]
-
Cyclobutanecarboxaldehyde (CAS 2987-17-9): This aldehyde is a colorless liquid with a pungent odor.[3][4] It is susceptible to oxidation to cyclobutanecarboxylic acid upon exposure to air.[4]
-
Quality Control: Before use, verify its purity via ¹H NMR or GC-MS. The presence of a significant peak corresponding to a carboxylic acid proton (~10-12 ppm) or a broad -OH stretch in the IR spectrum indicates oxidation. Distillation under reduced pressure can be used for purification. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C is recommended).[3][5]
-
-
4-Piperidone Hydrochloride Hydrate (or related salts): This is a key intermediate in many pharmaceutical syntheses.[6][7] Its quality is crucial for high yields.
-
Quality Control: The compound should be a crystalline solid. Purity can be checked by melting point determination and NMR. Ensure it is free from residual reagents from its own synthesis.[8]
-
Q3: Which reducing agents are most effective for this reductive amination?
The choice of reducing agent is critical as it must selectively reduce the C=N bond of the iminium intermediate without reducing the starting aldehyde.
| Reducing Agent | Typical Solvent | Key Advantages & Considerations |
| Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Mild and selective. Tolerates a wide range of functional groups. Does not require strict pH control, as it is stable in mildly acidic conditions favorable for imine formation. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Effective and widely used. Caution: Highly toxic and releases HCN gas under acidic conditions. Requires careful pH control (pH 6-7). |
| Pyridine Borane Complex | Methanol (MeOH) | A milder alternative to NaBH₃CN. Often used with molecular sieves to drive imine formation.[9] |
| Catalytic Hydrogenation (H₂/Pd-C) | Methanol (MeOH), Ethanol (EtOH) | "Green" chemistry approach. Can be highly effective but may require higher pressures and temperatures. Risk of over-reduction or side reactions depending on the substrate.[10] |
For general laboratory-scale synthesis, Sodium triacetoxyborohydride (STAB) is often the preferred reagent due to its high selectivity, operational simplicity, and enhanced safety profile.
Q4: How is the final hydrochloride salt formed and isolated?
Once the reductive amination is complete and the crude 4-(cyclobutylmethyl)piperidine base has been isolated (typically via aqueous workup and extraction), it is dissolved in a suitable organic solvent like diethyl ether, ethyl acetate, or isopropanol. A solution of hydrochloric acid (e.g., HCl in ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt, being insoluble in these solvents, will precipitate out of the solution. The resulting solid can then be collected by filtration, washed with a small amount of the cold solvent to remove impurities, and dried under a vacuum.[11]
Troubleshooting Guide
This section addresses common problems that can lead to suboptimal results.
Diagram: General Synthesis Workflow
Caption: High-level workflow for the synthesis of 4-(Cyclobutylmethyl)piperidine HCl.
Problem 1: Low or No Product Yield
Q: My reaction yield is consistently low. What are the likely causes and how can I fix them?
Low yield can stem from several factors, from starting material quality to inefficient reaction conditions.
Possible Cause 1: Inefficient Iminium Ion Formation The formation of the iminium ion intermediate is a reversible, equilibrium-driven process. The presence of water, a byproduct of this condensation, can push the equilibrium back towards the starting materials.
-
Solution:
-
Use a Dehydrating Agent: Add activated 4Å molecular sieves to the reaction mixture before adding the reducing agent.[9] This will sequester the water formed and drive the equilibrium towards the iminium ion, making more substrate available for reduction.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and handle reagents in a dry atmosphere (e.g., under a nitrogen blanket) to minimize ambient moisture.
-
Possible Cause 2: Incorrect pH Environment The reaction pH is a delicate balance. The initial condensation is acid-catalyzed, but a highly acidic medium will protonate the piperidone amine, rendering it non-nucleophilic. Conversely, the reducing agent may have its own pH stability requirements.
-
Solution:
-
When using 4-piperidone hydrochloride: The salt itself provides a mildly acidic environment that is often sufficient.
-
When using NaBH₃CN: The pH must be carefully maintained between 6 and 7. If the medium is too acidic, the highly toxic HCN gas can be liberated, and the reducing agent may decompose.
-
When using STAB: This reagent is more tolerant of mildly acidic conditions, which is why it is often preferred. No additional acid is typically needed if starting with the hydrochloride salt of the amine.
-
Possible Cause 3: Inactive Reducing Agent Borohydride-based reducing agents can degrade over time, especially if not stored properly.
-
Solution: Use a freshly opened bottle of the reducing agent or test its activity on a simpler substrate. Always store hydride reagents in a cool, dry place, tightly sealed to prevent exposure to moisture.
Diagram: Reductive Amination Mechanism & Key Intermediates
Caption: The key mechanistic steps in the reductive amination pathway.
Problem 2: Product is Impure
Q: My final product shows significant impurities by NMR/GC-MS. What are the common side products and how can I avoid them?
Possible Cause 1: Unreacted Starting Materials This is often due to an incomplete reaction.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the limiting reagent (usually the aldehyde). Do not proceed with the workup until the starting material is consumed.
-
Adjust Stoichiometry: A slight excess (1.1 to 1.2 equivalents) of the aldehyde or the amine can be used to drive the reaction to completion, but be aware that this will require more rigorous purification to remove the excess reagent.
-
Possible Cause 2: Formation of a Tertiary Amine Byproduct This occurs if the newly formed secondary amine, 4-(cyclobutylmethyl)piperidine, reacts again with another molecule of cyclobutanecarboxaldehyde.
-
Solution:
-
Control Reagent Addition: Add the reducing agent soon after the aldehyde and amine have had time to form the iminium ion. Alternatively, add the aldehyde slowly to a mixture of the amine and the reducing agent. This keeps the aldehyde concentration low, favoring the initial reaction over the subsequent side reaction.
-
Use a slight excess of the piperidone to ensure the aldehyde is consumed before it can react with the product.
-
Possible Cause 3: Impurities from Workup The workup procedure itself can introduce impurities if not performed carefully.
-
Solution:
-
Thorough Washing: During the aqueous workup, ensure the organic layer is washed sufficiently with brine to remove water-soluble components.
-
Proper pH Adjustment: When neutralizing the reaction, use a saturated sodium bicarbonate solution and add it slowly to avoid a violent reaction. Ensure the aqueous layer is basic (pH > 9) to ensure the product amine is in its free base form for efficient extraction into the organic layer.
-
Recrystallization: If impurities persist, recrystallize the final hydrochloride salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to achieve high purity.
-
References
-
1-Cyclobutane-aldehyde - ChemBK . (2024). Provides physical and safety information on cyclobutanecarboxaldehyde. [Link]
-
Synthesis of 4-piperidones - Organic Chemistry Portal . (2006). Discusses various synthetic methods for 4-piperidone derivatives. [Link]
- WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents. (2022).
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics . (2022). Describes reactions involving 4-piperidone hydrochloride monohydrate. [Link]
- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (2011).
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org . (1994). Describes a reductive amination protocol using pyridine-borane and molecular sieves. [Link]
-
Piperidine Synthesis. - DTIC . (1992). Reviews various methods for synthesizing the piperidine ring, including catalytic hydrogenation. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal . (n.d.). Provides a comprehensive overview of reductive amination reactions. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. 4-Piperidone synthesis [organic-chemistry.org]
- 3. Page loading... [wap.guidechem.com]
- 4. chembk.com [chembk.com]
- 5. Cyclobutanecarboxaldehyde | 2987-17-9 [chemicalbook.com]
- 6. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]
- 7. 4,4-Piperidinediol hydrochloride: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 8. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-(Cyclobutylmethyl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-(cyclobutylmethyl)piperidine hydrochloride. As a senior application scientist, this guide is structured to address common challenges encountered during the synthesis and purification of this compound, ensuring you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 4-(cyclobutylmethyl)piperidine hydrochloride?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted starting materials: Such as pyridine derivatives if your synthesis involves the reduction of a corresponding pyridine.[1]
-
Byproducts from side reactions: These can include products of over-alkylation, or rearrangement products of the cyclobutyl group.
-
Reagent-related impurities: Byproducts from the reagents used, which may have similar polarities to your desired product.[1]
-
Oxidation products: Piperidine derivatives can be susceptible to oxidation, which often manifests as a yellow discoloration.[1][2]
-
Residual solvents: Solvents used in the reaction or workup can be carried through.[1]
-
Water: Can be a significant impurity, particularly after aqueous workup steps.[1]
Q2: My purified 4-(cyclobutylmethyl)piperidine hydrochloride has a yellow tint. What causes this and how can I remove it?
A2: A yellow tint is often indicative of oxidation products.[1][2] Piperidines can be sensitive to air and light. To mitigate this, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible and store it in amber vials protected from light. For removal of the colored impurity, recrystallization is often effective. If the color persists, a charcoal treatment during the recrystallization process can be employed.
Q3: I am having difficulty crystallizing my 4-(cyclobutylmethyl)piperidine hydrochloride. What should I do?
A3: Difficulty in crystallization can arise from several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system. Here are a few troubleshooting steps:
-
Solvent Screening: A systematic solvent screen is crucial. A good recrystallization solvent will dissolve the compound when hot but have low solubility at cooler temperatures.[3] Common solvents for piperidine hydrochlorides include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate or methanol/ether.[1]
-
Purity Check: Ensure your crude product is of reasonable purity. Highly impure samples may not crystallize well. An initial purification by acid-base extraction or flash chromatography might be necessary.[3]
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[3]
Q4: Can I use silica gel column chromatography to purify 4-(cyclobutylmethyl)piperidine hydrochloride?
A4: While possible, purifying piperidine hydrochlorides directly on silica gel can be challenging. The acidic nature of silica gel can lead to strong interactions with the basic piperidine, causing significant peak tailing and poor separation.[3] If you must use chromatography, consider the following:
-
Neutralize the Silica: Pre-treating the silica gel with a base like triethylamine can help to reduce tailing. A common practice is to include a small percentage (e.g., 1%) of triethylamine in the eluent.[1]
-
Reverse-Phase Chromatography: Reverse-phase chromatography (e.g., C18) can be a better alternative for polar, salt-like compounds.
-
Purify the Free Base: A more common and effective strategy is to first convert the hydrochloride salt to the free base using a mild aqueous base (e.g., sodium bicarbonate), extract the free base into an organic solvent, purify it by standard silica gel chromatography, and then convert it back to the hydrochloride salt.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 4-(cyclobutylmethyl)piperidine hydrochloride.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent has too high a solubility for the compound at low temperatures.- Too much solvent was used during the dissolution step.- The product is not fully precipitating from the solution. | - Perform a more thorough solvent screen to find a solvent with a steeper solubility curve.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- After slow cooling, place the flask in an ice bath or refrigerator to maximize precipitation. |
| Oily Product Instead of Crystals | - The presence of significant impurities is preventing crystallization.- The melting point of the compound is close to the temperature of the crystallization process. | - Perform a preliminary purification step like an acid-base extraction to remove major impurities.- Try a different solvent system. Sometimes a solvent mixture can promote crystallization.- If the product has a low melting point, consider cooling the solution to an even lower temperature (e.g., using a dry ice/acetone bath). |
| Product is Hygroscopic and Difficult to Handle | - Piperidine hydrochlorides can be inherently hygroscopic. | - Dry the purified crystals under high vacuum.- Handle the dried product in a glove box or under a stream of dry inert gas.- Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide. |
| Inconsistent Purity Results | - Incomplete removal of byproducts with similar properties.- Contamination during workup or handling. | - Employ a combination of purification techniques. For example, an acid-base extraction followed by recrystallization.- Use high-purity solvents and clean glassware for all purification steps.- Analyze fractions during chromatography to ensure only pure fractions are combined. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is highly effective for separating the basic 4-(cyclobutylmethyl)piperidine from neutral or acidic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous HCl solution. The basic 4-(cyclobutylmethyl)piperidine will be protonated and move into the aqueous layer.[1]
-
Separation: Separate the aqueous layer containing the desired product from the organic layer which contains neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the slow addition of a concentrated aqueous NaOH or KOH solution.
-
Extraction: Extract the liberated free base from the aqueous layer with several portions of an organic solvent (e.g., dichloromethane).
-
Drying and Salt Formation: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol, to precipitate the hydrochloride salt.
-
Isolation: Collect the precipitated 4-(cyclobutylmethyl)piperidine hydrochloride by vacuum filtration, wash with a small amount of cold organic solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This is a powerful technique for obtaining high-purity crystalline material.[1]
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude hydrochloride salt in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature or upon cooling.[3]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[3]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger crystals, you can cover the flask to slow down cooling.[1]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.[3]
-
Filtration and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]
Visualizations
Caption: Decision workflow for purification of 4-(cyclobutylmethyl)piperidine HCl.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?
- Melo Diaz, J. M. (2014). What are the best methods for Piperidine purification alternatives to distillation?
Sources
Technical Support Center: Resolving Impurities in 4-(Cyclobutylmethyl)piperidine hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride. This guide is designed to provide in-depth troubleshooting and frequently asked questions to assist you in identifying, controlling, and resolving impurities that may arise during your synthetic process. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure the integrity and purity of your final compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, offering potential causes and actionable solutions.
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Question: After completing the synthesis and purification, I am still observing significant amounts of cyclobutanecarboxaldehyde and/or 4-piperidone in my final 4-(Cyclobutylmethyl)piperidine hydrochloride product. What could be the cause, and how can I resolve this?
Answer:
The presence of unreacted starting materials typically points to an incomplete reaction, which can stem from several factors related to the reductive amination process.
Probable Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation between cyclobutanecarboxaldehyde and 4-piperidone to form the imine intermediate is a crucial equilibrium step.
-
Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. Consider using a Dean-Stark apparatus or adding a drying agent like magnesium sulfate to remove water formed during the reaction.
-
-
Insufficient Reducing Agent: The reduction of the imine is the final step in the carbon-nitrogen bond formation.[1][2][3]
-
Solution: While sodium borohydride (NaBH₄) is a common choice, its reactivity can be influenced by the solvent and temperature.[2] Ensure you are using a sufficient molar excess of the reducing agent. If the reaction is sluggish, consider a more reactive or selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoboronhydride (NaCNBH₃), which are often effective under milder conditions.[2]
-
-
Suboptimal Reaction Time or Temperature: Both imine formation and reduction are time and temperature-dependent.
-
Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[4][5] If the reaction is slow at room temperature, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.[1]
-
Issue 2: Identification of an Unknown Impurity with a Higher Molecular Weight
Question: My analysis shows an impurity with a molecular weight corresponding to the addition of two piperidine moieties to the cyclobutylmethyl group. How is this impurity formed, and what steps can I take to prevent it?
Answer:
This impurity is likely a result of a side reaction, specifically a double reductive amination or a related process.
Probable Causes & Solutions:
-
Formation of an Enamine Intermediate: 4-Piperidone can potentially form an enamine, which can then react with another molecule of cyclobutanecarboxaldehyde and piperidine.
-
Solution: Control the stoichiometry of your reactants carefully. Using a slight excess of the cyclobutanecarboxaldehyde can help to drive the reaction towards the desired product and minimize side reactions involving excess piperidine.
-
-
Reaction Conditions Favoring Dimerization: Certain pH and temperature conditions can promote the formation of dimeric and oligomeric byproducts.
-
Solution: Optimize the pH of the reaction mixture. For reductive amination, a slightly acidic pH (around 5-6) is often optimal for imine formation without promoting excessive side reactions. Monitor and adjust the temperature to find a balance between a reasonable reaction rate and minimizing byproduct formation.
-
Issue 3: Difficulty in Removing the N-Benzyl Protecting Group (if applicable)
Question: I am using N-benzyl-4-piperidone as a starting material and am struggling to completely remove the benzyl group in the final deprotection step, leading to N-benzyl-4-(cyclobutylmethyl)piperidine as a major impurity. What are the best practices for this debenzylation?
Answer:
Incomplete debenzylation is a common issue. The choice of catalyst and reaction conditions is critical for achieving complete removal of the benzyl group.
Probable Causes & Solutions:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst used for hydrogenolysis can become poisoned or deactivated.
-
Solution: Ensure you are using a fresh, high-quality catalyst. The catalyst loading is also important; a typical range is 5-10 mol%.
-
-
Insufficient Hydrogen Pressure or Reaction Time: The hydrogenolysis reaction requires sufficient hydrogen pressure and time to go to completion.
-
Solution: Conduct the reaction in a suitable pressure vessel. While atmospheric pressure may suffice for some substrates, pressures of 50-100 psi are often more effective. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup.
-
-
Presence of Catalyst Poisons: Trace impurities in the substrate or solvent can poison the catalyst.
-
Solution: Purify the N-benzylated intermediate before the deprotection step to remove any potential catalyst poisons. Use high-purity solvents for the reaction.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-(Cyclobutylmethyl)piperidine hydrochloride, and what are the key steps?
A1: The most prevalent synthetic route is a reductive amination reaction.[6] This involves two key steps:
-
Imine Formation: The condensation of cyclobutanecarboxaldehyde with 4-piperidone to form a cyclic imine intermediate.
-
Reduction: The subsequent reduction of the imine to the corresponding secondary amine, 4-(cyclobutylmethyl)piperidine. This is typically achieved using a reducing agent like sodium borohydride.[2] The final step is the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Q2: What are the expected common impurities in the synthesis of 4-(Cyclobutylmethyl)piperidine hydrochloride?
A2: Besides unreacted starting materials, common process-related impurities can include:
-
Over-alkylation products: Where the piperidine nitrogen is further alkylated.
-
Byproducts from side reactions: Such as aldol condensation products of cyclobutanecarboxaldehyde.
-
Residual solvents: From the reaction and purification steps.
-
Impurities from starting materials: The purity of your initial cyclobutanecarboxaldehyde and 4-piperidone is crucial.[7]
Q3: What analytical techniques are most suitable for identifying and quantifying impurities in my final product?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities.[4][8] A reversed-phase C18 column with a suitable mobile phase gradient is a good starting point.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.[5]
-
Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents.[4]
Q4: Can you provide a general purification protocol for removing common impurities?
A4: Purification strategies should be tailored to the specific impurities present. However, a general approach involves:
-
Acid-Base Extraction: This can be effective for separating the basic piperidine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free base back into an organic solvent.
-
Crystallization: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether, isopropanol/hexane) is a powerful technique for removing impurities and obtaining a highly pure product.[7][9]
-
Column Chromatography: If extraction and crystallization are insufficient, flash column chromatography on silica gel can be used to separate the desired product from closely related impurities.[9] A solvent system such as dichloromethane/methanol with a small amount of triethylamine is often effective for basic amines.[9]
Q5: How can I control the formation of diastereomers if chiral centers are present in my starting materials or formed during the reaction?
A5: If your starting materials are chiral, it is crucial to use enantiomerically pure materials to avoid the formation of diastereomers. If a new chiral center is formed during the reaction, you may need to employ stereoselective synthesis methods. This could involve the use of chiral catalysts or auxiliaries.[6] The separation of diastereomers can often be achieved by chromatography or selective crystallization.
Section 3: Visualizations and Protocols
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and common impurity pathways.
Troubleshooting Workflow
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. jocpr.com [jocpr.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 4-(Cyclobutylmethyl)piperidine hydrochloride in solution
Subject: Stability & Handling Guide for Solution-Phase Applications
Executive Summary
4-(Cyclobutylmethyl)piperidine hydrochloride is a robust secondary amine building block, generally stable in solid form.[1] However, in solution, it presents three specific vulnerabilities: pH-dependent precipitation (free-basing), oxidative degradation (N-oxide formation), and ring-strain isomerization (under extreme acidic stress).[1]
This guide provides the protocols to diagnose and prevent these issues, moving beyond generic advice to mechanism-based troubleshooting.
Module 1: Solubility & Physical Stability (The "Cloudy Solution" Issue)
The Problem: Users often report that clear stock solutions turn cloudy or precipitate upon dilution into biological buffers (PBS, DMEM) or during storage at 4°C.[1]
The Mechanism: This compound is an HCl salt .[1][2] In water, it dissociates into the protonated piperidinium cation (soluble) and chloride anion.[1]
-
pKa Warning: The piperidine nitrogen has a pKa of ~11.0.[1]
-
The Crash-Out: If the solution pH rises above ~9.0 (or even lower depending on concentration), the molecule deprotonates to its neutral free base form.[1] The free base is lipophilic and poorly soluble in water, causing immediate precipitation.[1]
-
Common Ion Effect: High chloride concentrations (e.g., 150mM NaCl in PBS) can suppress the solubility of the HCl salt, leading to "salting out" at high concentrations (>100 mM).
Troubleshooting Workflow: Precipitation Diagnosis
Figure 1: Decision tree for resolving precipitation events.[1] Note that pH adjustment is the most common fix.
Protocol 1: Solubility Mapping
Do not guess solubility. Validate it for your specific buffer.
-
Prepare 3 aliquots of buffer (pH 4.0, 7.4, 9.0).
-
Add compound in 1 mg increments to 1 mL of buffer with vortexing.
-
Endpoint: Visual turbidity or saturation.[1]
-
Verification: Centrifuge saturated solution, filter supernatant, and analyze via HPLC-UV to determine exact
.
Module 2: Chemical Stability (The "Impurity Growth" Issue)
The Problem: Purity decreases over time in solution, with new peaks appearing at RRT (Relative Retention Time) 0.8 or 1.2 on HPLC.
The Mechanism:
-
Oxidation (N-Oxide): Secondary amines react with dissolved oxygen or peroxides (common in aged PEG or THF) to form N-oxides or hydroxylamines.[1]
-
Aldehyde Adducts: Piperidines react rapidly with formaldehyde or acetaldehyde impurities in excipients (e.g., Tween, PEG) to form enamines or iminium ions.[1]
-
Ring Strain (Rare): The cyclobutane ring is strained (~26 kcal/mol).[1] While stable under standard conditions, strong Lewis acids or radical conditions can trigger ring-opening or expansion to cyclopentane derivatives.[1]
Degradation Pathways Map
Figure 2: Primary degradation pathways.[1] Oxidation and Aldehyde condensation are the highest risks in standard formulation.
Protocol 2: Forced Degradation (Stress Testing)
Perform this to validate your storage conditions.
| Stress Condition | Procedure | Expected Outcome (If Unstable) | Mitigation |
| Oxidative | 0.1% H₂O₂ for 24h @ RT | Growth of M+16 peak (N-oxide) | Use degassed solvents; add antioxidant (e.g., Methionine).[1] |
| Thermal | 60°C for 3 days | General degradation | Store at -20°C; avoid repeated freeze-thaw.[1] |
| Hydrolytic (Acid) | 0.1N HCl @ 60°C | Potential ring opening (check NMR) | Avoid strong mineral acids at high temps.[1] |
| Photolytic | ICH Q1B Light Source | Unknown (likely stable) | Protect from light (amber vials).[1] |
Module 3: FAQ & Best Practices
Q1: Can I dissolve this in DMSO? A: Yes. The HCl salt is highly soluble in DMSO.[1] However, DMSO is hygroscopic.[1] Ensure the DMSO is anhydrous to prevent hydrolysis-related impurities over long-term storage.[1]
-
Recommendation: Use fresh DMSO; store aliquots at -20°C.
Q2: I see a "double peak" on my LC-MS. Is it degrading? A: Likely not. Piperidines can exhibit conformational isomerism (chair/boat) or rotamers if substituted.[1]
-
Test: Run the HPLC column at a higher temperature (e.g., 40-50°C).[1] If the peaks coalesce into one, it is a conformational issue, not degradation.[1]
Q3: The compound turned yellow but LC-MS looks fine. A: This is common with amine salts ("yellowing").[1] It often indicates trace oxidation (<0.1%) of the amine to colored N-oxides or nitro-species.[1]
-
Verdict: Usually acceptable for biological assays if purity remains >98%, but check for trace transition metals in your solvent which catalyze this.[1]
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5][6][7] International Conference on Harmonisation.[1]
-
Waterman, K. C., et al. (2002).[1] Stabilization of Pharmaceuticals to Oxidative Degradation.[1] Pharmaceutical Development and Technology.[1] (General mechanism for amine oxidation).[1]
-
Wiberg, K. B. (1986).[1] The Structure and Energetics of Small Ring Hydrocarbons. Accounts of Chemical Research.[1] (Source for cyclobutane ring strain energy ~26 kcal/mol).[1]
-
PubChem. (2025).[1][8] 4-(Cyclohexylmethyl)piperidine hydrochloride (Analogous Structure).[1][8] National Library of Medicine.[1]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. CAS 6091-44-7: Piperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 3. memmert.com [memmert.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with 4-(Cyclobutylmethyl)piperidine
Welcome to the technical support center for optimizing reaction conditions with 4-(cyclobutylmethyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Due to its unique steric profile as a hindered secondary amine, 4-(cyclobutylmethyl)piperidine presents specific challenges that require careful consideration of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges and achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Section 1: General Considerations & Reactivity
Q1: What are the primary challenges when using 4-(cyclobutylmethyl)piperidine in coupling reactions?
A1: The main challenge stems from its structure. As a secondary amine, the nitrogen atom is a potent nucleophile. However, the adjacent cyclobutylmethyl group provides significant steric hindrance around the nitrogen center. This bulkiness can impede the approach of electrophiles, slowing down reaction rates and often requiring more forcing conditions or specialized reagents compared to less hindered amines like piperidine itself.[1][2] The key is to select a coupling strategy that can overcome this steric barrier effectively.
Q2: How does the basicity of the piperidine nitrogen influence reaction conditions?
A2: The piperidine nitrogen is a strong base. In many coupling reactions, such as N-alkylation or acylation, an acid byproduct (e.g., HCl, HBr) is generated. This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, it is crucial to include a non-nucleophilic "scavenger" base in the reaction mixture to neutralize this acid. Common choices include triethylamine (Et₃N), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).[1]
Section 2: Amide Bond Formation (N-Acylation)
Q3: My standard amide coupling protocol using HATU/HBTU is giving low yields with 4-(cyclobutylmethyl)piperidine. Why is this happening and what should I do?
A3: This is a common issue. Urionium-based coupling reagents like HATU and HBTU are highly effective for many amines, but their mechanism involves the formation of a bulky activated ester intermediate. The steric hindrance from the cyclobutylmethyl group can make the subsequent nucleophilic attack by the piperidine nitrogen very slow, leading to low conversion or decomposition of the activated intermediate.[3][4]
Solutions:
-
Switch to a Less Hindered Activating Agent: A highly effective strategy for sterically hindered couplings is the in situ formation of an acyl fluoride from the carboxylic acid.[5][6] Acyl fluorides are small, highly reactive intermediates that are less sterically demanding. Reagents like Cyanuric Fluoride or (1-Chloro-2-fluoro-1-phenylethenyl)diethylamine (CFH) can be used for this purpose.
-
Use Carbodiimide Reagents with Forcing Conditions: While less ideal, carbodiimides like EDC or DCC can sometimes be effective, but may require higher temperatures (e.g., 40-60 °C) and longer reaction times to drive the reaction to completion.[7]
-
Acid Chloride Method: Converting the carboxylic acid to its corresponding acid chloride is a classic and robust method for coupling with hindered amines. However, this two-step process can be harsh and may not be suitable for substrates with sensitive functional groups.
Q4: Can I use additives to improve my HATU/HBTU coupling efficiency?
A4: While additives like HOBt or DMAP are standard in many coupling reactions, they are unlikely to overcome the fundamental issue of severe steric hindrance.[6] In some cases, DMAP can even have a detrimental effect by forming an even bulkier N-acyl DMAP intermediate.[6] The most reliable solution is to change the core coupling strategy as described in Q3.
Section 3: C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Q5: I want to couple 4-(cyclobutylmethyl)piperidine with an aryl halide. What are the critical parameters for a successful Buchwald-Hartwig amination?
A5: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds with aryl and heteroaryl halides.[8][9] For a hindered secondary amine like 4-(cyclobutylmethyl)piperidine, success is highly dependent on the careful selection of four key components:
-
Palladium Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more reliable and efficient than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃, as they ensure the generation of the active Pd(0) species.[10][11]
-
Ligand: The choice of phosphine ligand is paramount.[9] For hindered secondary amines, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, or BrettPhos) are typically required to promote both the oxidative addition and the challenging reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is needed. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) are the most common and effective choices. Weaker bases like K₂CO₃ or Cs₂CO₃ are generally insufficient for coupling hindered secondary amines.[12]
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, or THF are commonly used.[12]
Q6: I am observing significant hydrodehalogenation (reduction) of my aryl halide starting material instead of the desired C-N coupling product. What causes this and how can I fix it?
A6: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It often occurs when the reductive elimination step is slow, which can be the case with sterically demanding substrates. The intermediate palladium-amido complex can undergo β-hydride elimination if there are available β-hydrogens on the amine or ligand, or it can be intercepted by other hydrogen sources in the reaction.
Troubleshooting Steps:
-
Ligand Selection: Switch to a more sterically bulky ligand (e.g., from RuPhos to the more hindered BrettPhos). This can often accelerate the reductive elimination step relative to side reactions.[9]
-
Inert Atmosphere: Ensure the reaction is rigorously performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation, which can lead to side pathways.[13]
-
Reagent Purity: Use high-purity, dry solvents and reagents. Water or other protic impurities can contribute to hydrodehalogenation.
Data Summary Tables
Table 1: Comparison of Amide Coupling Strategies for Hindered Amines
| Coupling Strategy | Reagent(s) | Typical Temperature | Key Advantages | Key Disadvantages |
| Acyl Fluoride (in situ) | Cyanuric Fluoride, Pyridine | Room Temp to 80 °C | Excellent for hindered substrates; small reactive intermediate.[6] | Reagents can be moisture-sensitive. |
| Acid Chloride | Oxalyl Chloride or SOCl₂ | 0 °C to Room Temp | Highly reactive; very effective for difficult couplings. | Harsh conditions; not compatible with acid-sensitive groups. |
| Carbodiimide | EDC, DIC | Room Temp to 60 °C | Readily available reagents; mild conditions possible.[7] | Often inefficient for hindered substrates; risk of racemization.[14] |
| Urionium Salt | HATU, HBTU | Room Temp | High efficiency for unhindered amines; low racemization.[15] | Very poor performance with sterically bulky amines.[15] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Aryl Halide | Aryl Bromide or Iodide | More reactive than aryl chlorides, often requiring milder conditions. |
| Palladium Precatalyst | G3/G4 Buchwald Precatalyst | Ensures reliable formation of the active Pd(0) catalyst.[10] |
| Ligand | RuPhos or BrettPhos | Bulky, electron-rich ligands that facilitate the difficult reductive elimination step.[9] |
| Base | NaOt-Bu or LiOt-Bu | Strong, non-nucleophilic base required for deprotonation of the amine.[12] |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic, non-coordinating solvents that are standard for this chemistry.[12] |
| Temperature | 80 - 110 °C | Elevated temperatures are usually necessary to overcome steric barriers. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[13] |
Experimental Protocols & Troubleshooting
Protocol 1: Robust Amide Coupling via Acyl Fluoride Intermediate
This protocol is adapted for sterically hindered substrates where standard methods have failed.[6]
-
Preparation: To a dry round-bottom flask under an Argon atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) or acetonitrile (to make a 0.1 M solution).
-
Activation: Cool the solution to 0 °C. Add pyridine (2.0 equiv) followed by the dropwise addition of Cyanuric Fluoride (0.5 equiv). Stir the reaction at 0 °C for 1 hour.
-
Coupling: Add a solution of 4-(cyclobutylmethyl)piperidine (1.2 equiv) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the N-arylation of 4-(cyclobutylmethyl)piperidine.[8][13]
-
Preparation: In a glovebox or under a strict flow of Argon, add the aryl halide (1.0 equiv), the appropriate biarylphosphine ligand (e.g., RuPhos, 1.5-3 mol %), the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol %), and the base (NaOt-Bu, 1.4 equiv) to an oven-dried Schlenk flask equipped with a stir bar.
-
Reagent Addition: Evacuate and backfill the flask with Argon (repeat 3 times). Add anhydrous, deoxygenated toluene (to make a 0.1-0.2 M solution) followed by 4-(cyclobutylmethyl)piperidine (1.2 equiv) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Troubleshooting Guide
The following diagram provides a logical workflow for troubleshooting common issues encountered during coupling reactions with 4-(cyclobutylmethyl)piperidine.
Caption: A logical workflow for troubleshooting common coupling issues.
References
-
Dunn, A. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]
-
Jadhav, S. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2023). A Mild and Efficient Procedure for Ring-Opening Reactions of Piperidine and Pyrrolidine Derivatives by Single Electron Transfer Photooxidation. Retrieved from [Link]
-
Sun, Y., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. RSC Publishing. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]
-
Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]
-
JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling reactions involving bulky secondary amines and iodobenzene at 120 °C. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]
-
Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science. Retrieved from [Link]
-
Wu, Z., et al. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. SciSpace. Retrieved from [Link]
-
Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
RSC Publishing. (2023). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
Gillespie, J. R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved from [Link]
-
Gao, F., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
Green Chemistry. (2024). Greening the synthesis of mepivacaine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Lhiaubet-Vallet, V., et al. (2007). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. RSC Publishing. Retrieved from [Link]
-
Foley, D. J., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Malaysian Journal of Analytical Sciences. (2019). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Davies, H. M., et al. (2017). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Retrieved from [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved from [Link]
-
CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Retrieved from [Link]
-
Christopoulos, A., et al. (2006). Probing the Molecular Mechanism of Interaction between 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) and the Muscarinic M1 Receptor. Molecular Pharmacology. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hepatochem.com [hepatochem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Overcoming poor solubility of 4-(Cyclobutylmethyl)piperidine hydrochloride in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support guide for 4-(Cyclobutylmethyl)piperidine hydrochloride. As Senior Application Scientists, we understand that realizing the full potential of a promising compound can be hindered by practical challenges like poor aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for diagnosing and solving solubility issues, ensuring the integrity and success of your experiments.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses the fundamental physicochemical properties of 4-(Cyclobutylmethyl)piperidine hydrochloride that underpin its solubility behavior.
Q1: Why is 4-(Cyclobutylmethyl)piperidine hydrochloride often poorly soluble in neutral aqueous assay buffers (e.g., PBS at pH 7.4)?
A1: The solubility of this compound is a tale of two opposing features within its molecular structure.
-
Hydrophobic Character: The molecule possesses significant nonpolar regions: the cyclobutane ring and the saturated piperidine ring. These bulky, hydrophobic groups are energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water, driving the molecule to self-associate and precipitate out of solution.[1]
-
Hydrophilic Character: The compound is supplied as a hydrochloride (HCl) salt. In this form, the piperidine nitrogen is protonated (N-H+), creating a positively charged piperidinium ion. This ionic center is hydrophilic and promotes interaction with water.
The core issue arises at neutral pH. The piperidine nitrogen is basic, with a pKa typically around 11.0 for similar structures.[2] At a pH like 7.4, a significant portion of the compound will deprotonate to its neutral "free base" form. This loss of the ionic charge dramatically increases its overall hydrophobicity, leading to a sharp decrease in aqueous solubility.
Q2: How exactly does pH dictate the solubility of my compound?
A2: The relationship between pH, pKa, and the solubility of an ionizable compound like this is fundamental. The protonated (salt) form and the neutral (free base) form exist in a pH-dependent equilibrium.
-
At Acidic pH (pH << pKa): The equilibrium is heavily shifted towards the protonated, cationic form (piperidinium chloride). This charged species is significantly more water-soluble.[2][3]
-
At Basic pH (pH >> pKa): The equilibrium shifts towards the neutral, uncharged free base. This form is far less soluble in water and is likely to precipitate.[3]
-
Near the pKa: A mixture of both species exists.
Therefore, creating a pH-solubility profile is a critical first step. For a basic compound like this, solubility will be highest at low pH and will decrease as the pH rises towards and past its pKa.[4] This explains why dissolving the compound directly in a pH 7.4 buffer can be problematic.
Q3: I've heard of the "common ion effect." How might that impact my experiments with a hydrochloride salt?
A3: The common ion effect can paradoxically decrease the solubility of your hydrochloride salt in certain acidic conditions. The dissolution of your salt, (Compound-H)⁺Cl⁻, is an equilibrium process.
If your dissolution medium already contains a high concentration of chloride ions (Cl⁻)—for instance, if you are using a concentrated HCl solution to acidify your buffer or a high-salt buffer like certain cell culture media—it will shift the equilibrium to the left, favoring the solid, undissolved salt form.[5] This can suppress the overall solubility compared to using a different acid (like sulfuric or phosphoric acid) to lower the pH.[4][5] While often a secondary concern in typical dilute assay buffers, it becomes relevant in specific formulation or high-concentration scenarios.
Part 2: Troubleshooting Guides - A Systematic Approach to Solubilization
Follow these step-by-step guides to systematically address solubility issues, from initial stock preparation to final assay concentrations.
Initial Step: Preparing a Stable High-Concentration Stock Solution
Poor solubility often first appears when making the initial stock.
A4: This is a common issue, particularly with high-concentration stocks (e.g., >10 mM).[6] DMSO is highly effective but has its limits.
Causality:
-
Solubility Limit: Every compound has a finite solubility limit, even in DMSO. Pushing beyond this will result in undissolved particulates.
-
Water Absorption: DMSO is highly hygroscopic. Over time, it can absorb atmospheric moisture, which reduces its solvating power for hydrophobic compounds, leading to precipitation.[7]
-
Freeze-Thaw Cycles: Repeated cycling can introduce energy that promotes nucleation and precipitation of supersaturated solutions.[6]
-
Use High-Quality Solvent: Always use fresh, anhydrous, research-grade DMSO.
-
Determine Max Solubility: If this is a new compound, empirically determine its maximum solubility. Start low (e.g., 10 mM) and increase concentration until you see persistent particulates.
-
Aid Dissolution: Gently warm the vial (to 37°C) and use a vortex mixer or sonicator to aid dissolution. Ensure the solution is perfectly clear before storing.[8]
-
Aliquot and Store: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and water absorption.
-
Proper Storage: Store at -20°C or -80°C in tightly sealed vials.
Intermediate Step: Preventing Precipitation Upon Dilution into Aqueous Buffers
This is the most frequent point of failure. The sharp change in solvent polarity from 100% DMSO to >99% aqueous buffer causes the compound to crash out.
A5: A systematic, multi-pronged approach is required. The goal is to find the "sweet spot" of pH, co-solvents, and handling that keeps the compound in solution at the final assay concentration.
Caption: A logical workflow for troubleshooting compound precipitation.
-
Prepare Buffers: Make a series of simple buffers across a relevant pH range (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4). Citrate or phosphate buffers are common.
-
Prepare Samples: In separate microfuge tubes, add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Centrifuge the tubes at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant, filter it through a 0.22 µm syringe filter, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analyze: Plot solubility (mg/mL or µM) vs. pH. This will reveal the lowest pH required to maintain solubility. Choose the highest pH that provides sufficient solubility while being compatible with your assay.
| pH Range | Expected Form | Expected Relative Solubility |
| < 5.0 | Predominantly Cationic (Salt) | High |
| 6.0 - 8.0 | Mixed Cationic/Neutral | Moderate to Low |
| > 9.0 | Predominantly Neutral (Free Base) | Very Low |
| Caption: Expected pH-solubility trend for 4-(Cyclobutylmethyl)piperidine hydrochloride. |
If adjusting pH alone is not feasible or sufficient, introducing a water-miscible organic co-solvent can maintain solubility.[9]
-
Select Co-solvents: Choose a panel of common, biocompatible co-solvents.
-
Prepare Test Solutions: In your chosen assay buffer (at the optimal pH, if determined), prepare solutions with varying percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Test Solubility: Add your compound (from a DMSO stock) to each test solution to achieve the final desired assay concentration. Observe for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).
-
Identify Lead: The best condition is the one that uses the lowest percentage of co-solvent to keep the compound fully dissolved.
| Co-Solvent | Typical Max % (Cell-Based) | Typical Max % (Biochemical) | Notes |
| DMSO | 1-2% | < 5% | Potent solvent, but can interfere with assays.[6] |
| Ethanol | < 1% | < 5% | Can affect enzyme activity and cell viability. |
| PEG 400 | < 5% | < 10% | Generally well-tolerated but increases solution viscosity. |
| Glycerol | < 5% | < 20% | Viscous; can stabilize proteins. |
| Caption: Common co-solvents and their typical concentration limits in assays. |
Pro-Tip: Stepwise Dilution Never dilute a 100% DMSO stock directly into a 100% aqueous buffer in one step. Perform an intermediate dilution into a buffer containing a higher concentration of co-solvent or into the buffer alone, then add this intermediate dilution to the final assay plate. This gradual reduction in organic solvent concentration can prevent the compound from crashing out.[2]
Advanced Step: When Standard Methods Are Insufficient
A6: When simpler methods fail, more advanced formulation strategies using excipients are necessary. Complexation with cyclodextrins is the most common and effective next step.
Mechanism: Cyclodextrins Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as molecular "buckets," encapsulating the hydrophobic part of a guest molecule (like your compound) within their cavity.[12][] This host-guest complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule without chemically altering it.[14]
-
Select Cyclodextrins: Obtain common pharmaceutical-grade cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD). These are widely used for their high solubility and low toxicity.[11]
-
Prepare CD Solutions: Make a series of CD solutions in your assay buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Phase Solubility Study: Add an excess of your solid compound to each CD solution.
-
Equilibrate and Analyze: Follow the same steps as the pH-solubility screen (Protocol 2, steps 3-5) to determine the solubility at each CD concentration.
-
Determine Efficacy: A linear increase in compound solubility with increasing CD concentration indicates the formation of a soluble 1:1 complex. Select the lowest CD concentration that achieves the required solubility for your assay.
| Cyclodextrin Type | Key Characteristics |
| α-Cyclodextrin | Smaller cavity, suitable for smaller molecules. |
| β-Cyclodextrin | Mid-size cavity, often suitable for molecules with single aromatic or alicyclic rings. Low aqueous solubility itself. |
| γ-Cyclodextrin | Larger cavity for bulkier molecules. |
| HP-β-CD | Modified β-CD with high aqueous solubility and low toxicity. Widely used.[11] |
| SBE-β-CD | Modified β-CD with a charged group, offering very high solubility and potential for ionic interactions.[14] |
| Caption: Comparison of common cyclodextrin types for solubilization. |
Part 3: Assay Integrity and Final Validation
Ensuring your solution doesn't solve one problem while creating another is paramount.
Q7: How do I confirm that my chosen solubilization method (e.g., high DMSO%, cyclodextrins) is not interfering with my assay?
A7: This is a critical validation step. Any excipient or co-solvent added is a new variable that could affect the biological system.
Potential Interferences:
-
Direct Inhibition/Activation: Co-solvents can denature proteins at high concentrations. Cyclodextrins can extract cholesterol from cell membranes.
-
Non-specific Effects: Poorly soluble compounds can form aggregates that non-specifically inhibit enzymes, a phenomenon known as Pan-Assay Interference Compounds (PAINs).[15] Sometimes, adding a low concentration of a non-ionic surfactant can disrupt these aggregates.
-
Masking the Active Compound: In cyclodextrin complexes, the compound is in equilibrium between the free and encapsulated state. If the binding is too strong, it could reduce the free concentration available to interact with the target.
Caption: Workflow for validating a new solubilization method.
-
Vehicle Control: Run your assay with the vehicle (buffer + co-solvent/cyclodextrin) but without your test compound. This should produce a baseline signal identical to the buffer-only control. Any deviation indicates direct interference.[7]
-
Positive Control Check: Run your standard positive control/reference compound in the presence and absence of your new vehicle. A significant shift in its IC₅₀ or EC₅₀ value indicates that the vehicle is altering the assay's performance.
-
Dose-Response Curve Analysis: Run a full dose-response curve for your test compound using the new method. A well-behaved, sigmoidal curve suggests specific activity. An irregular or "steep" curve might indicate solubility-limited effects or aggregation at higher concentrations.
-
(Optional) Add a Detergent: For biochemical assays, consider adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Triton X-100 or Tween-20 to both your standard and new protocol. If this significantly reduces the compound's apparent potency, it suggests the original activity may have been due to aggregation.[15][16]
By following this structured approach, you can confidently develop a robust protocol that overcomes the solubility limitations of 4-(Cyclobutylmethyl)piperidine hydrochloride, enabling accurate and reproducible data generation in your critical assays.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. alfachemic.com [alfachemic.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. researchgate.net [researchgate.net]
Preventing side reactions in the synthesis of 4-(Cyclobutylmethyl)piperidine derivatives
Welcome to the technical support hub for the synthesis of 4-(cyclobutylmethyl)piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical solutions for overcoming common synthetic challenges. As Senior Application Scientists, we focus on the causality behind experimental choices to help you not only solve immediate problems but also build a robust understanding for future syntheses.
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
The synthesis of 4-(cyclobutylmethyl)piperidine derivatives is primarily achieved through two robust methods: Reductive Amination and Direct N-Alkylation. Each pathway, while effective, presents a unique set of potential side reactions. This guide will address the most common issues encountered in both routes.
Route 1: Reductive Amination
This popular method involves the reaction of a piperidine derivative with cyclobutanecarboxaldehyde in the presence of a reducing agent.[1][2][3][4] It is often favored for its operational simplicity and the availability of starting materials.[2]
Problem: Low yield of the desired product with significant recovery of 4-hydroxypiperidine starting material.
This is a classic side reaction where the reducing agent reduces the cyclobutanecarboxaldehyde starting material to cyclobutylmethanol before it can form an iminium ion with the piperidine.
Root Cause & Mechanistic Insight: The core of reductive amination is the selective reduction of the iminium ion intermediate.[4] If the chosen reducing agent is too reactive or if the reaction conditions do not sufficiently favor imine formation, the aldehyde will be reduced directly to the corresponding alcohol. This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄).
Solutions & Preventative Measures:
-
Select a Hindered, Iminium-Selective Reducing Agent: The most effective solution is to use a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the industry standard for this purpose due to its steric bulk and moderate reactivity.[1][4]
-
Control the Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the stability of the reducing agent must be considered. Acetic acid is often added as a catalyst, which also helps generate the reactive iminium ion species.
-
Sequential Reagent Addition: Allow the piperidine and cyclobutanecarboxaldehyde to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent. This pre-incubation period allows for the formation of the imine/iminium ion equilibrium, increasing the concentration of the target for the reducing agent.[1]
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Chemical Formula | Selectivity for Iminium vs. Aldehyde | Optimal pH | Key Considerations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | High | Mildly Acidic | Gold standard; mild, selective, and commercially available.[4] |
| Sodium Cyanoborohydride | NaBH₃CN | Moderate-High | Acidic | Effective but highly toxic (releases HCN gas at low pH). |
| Sodium Borohydride | NaBH₄ | Low | Neutral/Basic | Prone to reducing the aldehyde starting material.[1] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | High | Varies | "Greener" option but may require specialized equipment (hydrogenator). |
Diagram: Reductive Amination Pathway vs. Side Reaction
Caption: Kinetic control to favor mono-alkylation.
Experimental Protocols
Protocol 1: Optimized Reductive Amination
This protocol is designed to maximize the yield of the desired tertiary amine while minimizing the reduction of the aldehyde starting material.
-
Materials:
-
Piperidine derivative (1.0 eq)
-
Cyclobutanecarboxaldehyde (1.1 eq) [5] * Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative and anhydrous DCM.
-
Add the cyclobutanecarboxaldehyde, followed by the catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
In portions, carefully add the sodium triacetoxyborohydride. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [6]
-
Frequently Asked Questions (FAQs)
Q1: My cyclobutanecarboxaldehyde starting material is old. Could this be the source of my low yields? A1: Yes, absolutely. Aldehydes, especially non-aromatic ones like cyclobutanecarboxaldehyde, are prone to oxidation to the corresponding carboxylic acid (cyclobutanecarboxylic acid) upon exposure to air. [5][7]They can also undergo self-condensation or polymerization over time. It is crucial to use a freshly opened or recently purified bottle of the aldehyde for best results. Consider storing it under an inert atmosphere at a low temperature (0-10°C) to prolong its shelf life. [7] Q2: I am performing a direct alkylation with cyclobutylmethyl bromide. Should I use the bromide or iodide variant? A2: Alkyl iodides are generally more reactive than alkyl bromides because iodide is a better leaving group. [8]If your reaction is sluggish or incomplete with cyclobutylmethyl bromide, switching to the iodide version could increase the reaction rate. [9][8]However, be aware that the higher reactivity of the iodide also increases the risk of over-alkylation, making slow addition and controlled stoichiometry even more critical.
Q3: How do I remove the quaternary ammonium salt byproduct from my final product? A3: Purification can be challenging as the salt is often highly polar. Standard silica gel chromatography can be effective, but you may need to use a polar mobile phase (e.g., DCM/Methanol with a small amount of triethylamine or ammonium hydroxide) to elute the desired product while retaining the highly polar salt on the column. [6]Alternatively, if the desired product is a free base, you can perform an acid-base extraction. The quaternary salt will remain in the aqueous layer at all pH values, while your desired tertiary amine can be extracted into an organic solvent from a basic aqueous solution.
Q4: Can I use protecting groups to prevent over-alkylation? A4: Yes, using a protecting group on the piperidine nitrogen is a valid strategy, although it adds extra steps to the synthesis (protection and deprotection). [9]For example, you could start with N-Boc-4-aminopiperidine, perform the alkylation on the C4-amino group, and then deprotect the Boc group. However, for direct N-alkylation of the piperidine ring itself, controlling reaction conditions as described above is the more atom-economical approach. [9]
References
- BenchChem. (2025).
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds. BenchChem Technical Support.
- New Launch. (n.d.). Cyclobutylmethyl Bromide | Cas No 17247-58-4 | Manufacturer.
- BenchChem. (2025). Side reactions associated with piperidine treatment of PEG-containing molecules. BenchChem Technical Support.
- Guidechem. (n.d.). Cyclobutanecarboxaldehyde 2987-17-9 wiki.
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Various Authors. (2023).
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Various Authors. (2023).
- Various Authors. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Contributor. (2026). Exploring C5H8O: The Versatile World of Cyclobutanecarbaldehyde and Its Compounds.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. BenchChem Technical Support.
- Reddit User. (2024).
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- Lifechem Pharma. (2026). What Is Cyclobutyl Methyl Bromide?
- Various Authors. (n.d.).
- Faluck International PVT LTD. (n.d.).
- ChemicalBook. (2026). Cyclobutanecarboxaldehyde | 2987-17-9.
- ChemicalBook. (n.d.). Cyclobutyl bromide synthesis.
- DTIC. (2025). Piperidine Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem Technical Support.
- Various Authors. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
- PharmaCompass. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The gas-phase photolysis of cyclobutanecarbaldehyde. RSC Publishing.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Nam, T. (2025). The application of cyclobutane derivatives in organic synthesis.
- Various Authors. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
- Various Authors. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
- Various Authors. (n.d.).
- Various Authors. (2021).
- Google Patents. (n.d.).
- Various Authors. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exploring C5H8O: The Versatile World of Cyclobutanecarbaldehyde and Its Compounds - Oreate AI Blog [oreateai.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges of Column Chromatography with Basic Piperidine Compounds
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the column chromatography purification of basic piperidine compounds. Our focus is on providing not just solutions, but also a foundational understanding of the underlying chemical principles to empower you in your experimental design.
Understanding the Core Challenge: The Piperidine-Silica Interaction
The primary obstacle in the purification of piperidine derivatives via normal-phase column chromatography is the inherent basicity of the piperidine nitrogen atom. Standard silica gel, the most common stationary phase, has a surface populated with weakly acidic silanol groups (Si-OH)[1][2]. These acidic sites can interact strongly with the basic piperidine moiety through acid-base interactions, leading to a host of chromatographic issues including:
-
Peak Tailing: The strong interaction causes a portion of the analyte molecules to be retained longer on the column, resulting in asymmetrical peaks with a "tail."[3][4] This significantly reduces resolution and makes accurate fraction collection difficult.
-
Irreversible Adsorption: In some cases, the interaction is so strong that the compound binds permanently to the silica gel, leading to low or no recovery of the target molecule.[1][5]
-
Poor Separation: The non-ideal interactions can cause peak broadening, which diminishes the separation efficiency between the target compound and closely related impurities.
The following sections will address these common problems with practical, field-proven solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Problem: Severe Peak Tailing and Broadening
Q1: My piperidine compound is exhibiting significant peak tailing on my silica gel column. What is the fundamental cause of this?
A1: The root cause is the acid-base interaction between the basic nitrogen of your piperidine compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a non-uniform elution of your compound, resulting in a tailed peak shape. This is a common issue for most amine-containing compounds in normal-phase chromatography.[2][3]
Caption: Interaction of a basic piperidine with acidic silica gel leading to peak tailing.
Q2: How can I quickly and effectively eliminate peak tailing during my column chromatography run?
A2: The most direct approach is to add a small amount of a basic modifier to your mobile phase. This additive, often referred to as a "silanol suppressor," will compete with your piperidine compound for the acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically.[6][7][8]
Experimental Protocol: Mobile Phase Modification for Basic Compounds
-
Select a Modifier: The two most common and effective basic modifiers are triethylamine (TEA) and a solution of ammonia in methanol.
-
Determine the Concentration:
-
Triethylamine (TEA): Start by adding 0.1-1% (v/v) of TEA to your pre-determined mobile phase (e.g., a mixture of hexane and ethyl acetate).[1]
-
Ammonia in Methanol: For more strongly basic compounds, a 1-2% addition of a 7N ammonia in methanol solution to your mobile phase can be highly effective.[1][9]
-
-
Prepare the Modified Mobile Phase: Add the chosen modifier to your solvent mixture and ensure it is thoroughly mixed.
-
Equilibrate the Column: Before loading your sample, flush the packed column with at least 5 column volumes of the modified mobile phase. This ensures the silica surface is fully "deactivated" by the basic additive.[10]
-
Load and Elute: Load your sample and run the chromatography as you normally would, using the modified mobile phase.
Q3: Is there a general guideline for the concentration of basic additives to use?
A3: Yes, while the optimal concentration can be compound-specific, the following table provides a good starting point for common basic modifiers. It is always recommended to first test the conditions on a TLC plate, adding the same percentage of modifier to the developing solvent.
| Modifier | Typical Concentration Range | Notes |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Most common for moderately basic compounds.[6][10][11] |
| Ammonia in Methanol (e.g., 7N) | 0.5 - 5% (v/v) | Very effective for strongly basic compounds.[1][9] |
| Pyridine | 0.1 - 1% (v/v) | Effective but less common due to odor and toxicity.[1] |
Problem: Irreversible Adsorption and Low Compound Recovery
Q4: I am experiencing very low, or even zero, recovery of my piperidine derivative from the silica column. What is happening to my compound?
A4: This is an extreme case of the acid-base interaction discussed earlier. If your piperidine compound is particularly basic or if the silica gel has a high concentration of highly acidic silanol sites, the compound can bind so strongly that it becomes irreversibly adsorbed onto the stationary phase.[1][12] This is more common with older or lower-grade silica.
Q5: Beyond mobile phase modifiers, what other strategies can I employ to improve the recovery of my strongly basic compound?
A5: In addition to using mobile phase modifiers, you can pre-treat, or "deactivate," the silica gel itself before packing the column. This process neutralizes the most acidic sites on the silica surface.
Experimental Protocol: Deactivation of Silica Gel
-
Prepare a Slurry: In a fume hood, make a slurry of your silica gel in a non-polar solvent (e.g., hexane) containing 1-3% triethylamine.[10]
-
Mix Thoroughly: Gently swirl the slurry for about 30 minutes to ensure the triethylamine has coated the silica particles.
-
Pack the Column: Pack your column using this slurry as you normally would.
-
Flush the Column: Once packed, flush the column with your starting mobile phase (which may or may not contain an additional basic modifier, depending on the compound's basicity) until the eluent is free of excess triethylamine.
Advanced Troubleshooting and Alternative Chromatographic Techniques
Sometimes, mobile phase modification alone is not sufficient for a clean separation. In such cases, considering an alternative stationary phase or a different chromatographic mode is the next logical step.
Q6: I am still struggling to separate my target piperidine from a closely related impurity, even with a basic modifier. What are my options?
A6: When you require a different selectivity, changing the stationary phase is often the most powerful tool. For basic compounds, several alternatives to standard silica gel are available.
Caption: A decision-making workflow for troubleshooting piperidine compound purification.
Q7: When is it appropriate to use a stationary phase other than silica gel for my basic compounds?
A7: You should consider an alternative stationary phase when you observe irreversible adsorption, compound degradation on silica, or when you need a significant change in selectivity to resolve impurities.[13]
| Stationary Phase | When to Use | Advantages | Disadvantages |
| Alumina (Basic or Neutral) | For moderately to strongly basic compounds.[14][15] | More robust at higher pH; provides different selectivity than silica.[16] | Can have very strong interactions with certain functional groups. |
| Amine-Deactivated Silica | For a wide range of basic compounds.[2][5][17] | Excellent for suppressing silanol interactions; highly reproducible.[2] | Can be more expensive than standard silica. |
| Reverse-Phase (C18) Silica | For less polar piperidine derivatives.[14][15] | Excellent for separating compounds based on hydrophobicity. | Requires aqueous mobile phases; may need acidic modifiers (e.g., TFA, formic acid) to improve peak shape by protonating the amine.[1][18] |
Q8: I've heard about using "buffered silica gel." What is it and how can it benefit the purification of my basic piperidine?
A8: Buffered silica gel is a stationary phase that has been coated with a specific pH buffer.[19] For basic compounds, preparing a basic buffered silica can create a more inert surface, preventing the strong acid-base interactions that cause tailing and low recovery. This can be particularly useful for compounds that are sensitive to the high local pH created by amine additives in the mobile phase.
Experimental Protocol: Preparation of Basic Buffered Silica Gel
-
Prepare Buffer Solution: Create an aqueous buffer solution at the desired pH (e.g., a pH 9-10 carbonate-bicarbonate buffer).
-
Create a Slurry: In a round-bottom flask, add the silica gel and then slowly add the buffer solution until a thick, just-pourable slurry is formed.
-
Remove Water: Remove the water via rotary evaporation until a free-flowing powder is obtained.
-
Dry the Silica: Further dry the buffered silica gel in a vacuum oven to remove any remaining moisture.
-
Pack and Run: Pack the column with the dried buffered silica and use a non-aqueous mobile phase for elution.
Q9: Can I use reverse-phase chromatography for my piperidine compound?
A9: Absolutely. Reverse-phase chromatography, typically on a C18 column, is an excellent alternative, especially for less polar piperidine derivatives.[14][15] In this mode, separation is based on hydrophobicity. To ensure good peak shape for your basic piperidine, it is crucial to add an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, to the mobile phase (typically a water/acetonitrile or water/methanol gradient). The acid protonates the piperidine nitrogen, preventing its interaction with any residual silanol groups on the reverse-phase silica.[1][18]
Q10: What is HILIC, and could it be a suitable technique for my highly polar piperidine derivatives?
A10: Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[20] HILIC is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in reverse-phase chromatography.[21][22] If you have a very polar piperidine derivative (e.g., with multiple hydroxyl groups), HILIC can provide excellent retention and separation.[23]
Q11: I've come across the term "Ion-Pair Chromatography." When would this be the right choice for my basic piperidine compound?
A11: Ion-Pair Chromatography (IPC) is a reverse-phase technique used to improve the retention and peak shape of ionic or highly polar compounds.[24][25] In the context of basic piperidines (which are cationic at acidic pH), an anionic ion-pairing reagent (like an alkyl sulfonate) is added to the mobile phase.[25][26] This reagent forms a neutral ion-pair with the protonated piperidine, which is then retained on the non-polar C18 stationary phase. IPC is a powerful tool when you need to retain and separate highly polar, charged piperidine derivatives that show little or no retention in standard reverse-phase chromatography.[24][27]
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
Gimeno, B., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. PMC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. Retrieved from [Link]
-
Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Stoll, D. R., & Dolan, J. W. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]
- Schwarzenbach, R. (1979). Buffered Silicagel Systems - An Alternative Method for the Separation of Polar Compounds.
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Retrieved from [Link]
-
ResearchGate. (2025, June 11). Are there alternatives for silica for column chromatography?. Retrieved from [Link]
-
Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]
-
Reddit. (2017, May 13). Alternatives to silica gel or alternative method of purification?. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
Jalon. (2025, March 20). Activated Alumina vs. Silica Gel: All you need to know. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Retrieved from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
-
ACS Publications. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]
-
MDPI. (2026, January 20). Cr(III) Adsorption on Green Mesoporous Silica: Effect of Amine Functionalization and pH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl. Retrieved from [Link]
-
ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]
-
NACALAI TESQUE, INC. (n.d.). Silica Gel for Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer.... Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ACS Publications. (2019, December 3). Amine-Grafted Silica Gels for CO2 Capture Including Direct Air Capture. Retrieved from [Link]
-
HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Selection of Mobile Phase Modifiers for High Efficiency HILIC Separations. Retrieved from [Link]
-
ResearchGate. (n.d.). Silica Gel Supported Solid Amine Sorbents for CO2 Capture. Retrieved from [Link]
-
PubMed. (2003). Extraction of heavy metals by amines adsorbed onto silica gel. Retrieved from [Link]
-
PMC. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sorbtech.com [sorbtech.com]
- 6. welch-us.com [welch-us.com]
- 7. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. jalonzeolite.com [jalonzeolite.com]
- 17. Silica Gel Packing Agent | Column Chromatography | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 18. Separation of Piperidine, 1-dodecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 19. tandfonline.com [tandfonline.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lcms.cz [lcms.cz]
- 23. waters.com [waters.com]
- 24. helixchrom.com [helixchrom.com]
- 25. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 26. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 27. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability and Degradation of 4-(Cyclobutylmethyl)piperidine hydrochloride
Welcome to the technical support center for 4-(Cyclobutylmethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound under various stress conditions. By understanding its stability profile, you can ensure the integrity of your experiments and the quality of your results.
This document provides a framework for conducting forced degradation studies, troubleshooting common issues, and interpreting the resulting data. The insights herein are synthesized from established principles of organic chemistry, regulatory guidelines on stability testing, and published data on structurally related piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(Cyclobutylmethyl)piperidine hydrochloride?
Based on its chemical structure, the primary stability concerns for 4-(Cyclobutylmethyl)piperidine hydrochloride are its susceptibility to oxidation and potential degradation under thermal and photolytic stress. The piperidine ring, a saturated heterocycle, is the most reactive part of the molecule. While the hydrochloride salt form generally enhances stability, the free base can be susceptible to various degradation pathways.
Q2: How is 4-(Cyclobutylmethyl)piperidine hydrochloride expected to behave under acidic and basic conditions?
As a hydrochloride salt of a secondary amine, 4-(Cyclobutylmethyl)piperidine hydrochloride is expected to be relatively stable in acidic solutions due to the protonation of the piperidine nitrogen. However, under strong basic conditions, the free base is liberated, which could be more susceptible to other forms of degradation. While hydrolysis of the core structure is unlikely due to the absence of hydrolyzable functional groups like esters or amides, extreme pH and temperature conditions could potentially promote ring-opening or other rearrangements, although this is generally less common for saturated heterocycles compared to other functional groups.[1][2][3]
Q3: What are the likely degradation pathways under oxidative stress?
Oxidative conditions are expected to be a significant factor in the degradation of 4-(Cyclobutylmethyl)piperidine hydrochloride. The nitrogen atom and the adjacent carbon atoms (α-carbons) of the piperidine ring are the most probable sites of oxidation.[3][4][5]
Potential oxidative degradation pathways include:
-
N-Oxidation: The piperidine nitrogen can be oxidized to form the corresponding N-oxide.
-
Dehydrogenation: Oxidation can lead to the formation of an iminium intermediate, which can then be further transformed.
-
Ring Opening: More aggressive oxidation could lead to the cleavage of the C-N bonds in the piperidine ring, resulting in the formation of various smaller, linear byproducts.[6]
Q4: Is thermal degradation a significant concern?
The piperidine ring is a six-membered saturated heterocycle, which is generally considered to be thermally stable.[7] However, prolonged exposure to high temperatures could potentially lead to degradation. The presence of the hydrochloride salt may influence its thermal stability. It is crucial to experimentally determine the thermal degradation profile to establish safe handling and storage temperatures. Studies on similar piperidine derivatives have shown that thermal degradation can occur, leading to a variety of products.[8][9]
Q5: How does photostability affect this compound?
Saturated heterocyclic compounds can be susceptible to photolytic degradation, often initiated by the formation of radicals.[4][5] For 4-(Cyclobutylmethyl)piperidine hydrochloride, exposure to UV or high-intensity visible light could potentially lead to:
-
N-Dealkylation: Cleavage of the cyclobutylmethyl group from the piperidine ring.
-
Ring Cleavage: Photochemically induced ring-opening reactions.
-
Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation processes.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in HPLC analysis during routine use. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light and moisture. 2. Check Solvent Stability: Confirm that the solvent used for sample preparation is not causing degradation. Prepare a fresh sample in a different, validated solvent. 3. Perform a Quick Stress Test: Subject a small sample to mild heat (e.g., 40°C for 24 hours) and re-analyze to see if the impurity peaks increase, suggesting they are degradation products. |
| Inconsistent results in bioassays or other functional experiments. | The active concentration of the compound may be decreasing due to degradation in the experimental medium. | 1. Assess Stability in Media: Perform a time-course study by incubating the compound in the assay buffer at the experimental temperature. Analyze samples at different time points by HPLC to quantify the remaining parent compound. 2. Adjust Experimental Protocol: If degradation is observed, consider preparing fresh solutions more frequently or reducing the incubation time. |
| Difficulty in achieving mass balance in forced degradation studies. | Formation of non-UV active or volatile degradation products, or products that do not elute from the HPLC column. | 1. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. 2. Analyze by GC-MS: For potential volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] 3. Modify HPLC Method: Use a shallower gradient or a different column chemistry to ensure all potential degradation products are eluted. |
| Significant degradation observed under all stress conditions. | The stress conditions applied are too harsh, leading to complete degradation of the parent compound. | 1. Reduce Stress Intensity: Decrease the temperature, concentration of the stressor (acid, base, oxidant), or duration of exposure. The goal is to achieve 5-20% degradation to adequately observe the primary degradation products.[12][13] 2. Time-Point Sampling: Take samples at multiple time points during the stress study to identify the initial degradation products before they degrade further. |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed as a starting point for investigating the degradation pathways of 4-(Cyclobutylmethyl)piperidine hydrochloride. It is recommended to use a concentration of 1 mg/mL of the compound in a suitable solvent (e.g., methanol or water).
Acidic and Basic Hydrolysis
-
Acidic Condition:
-
Prepare a solution of the compound in 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Condition:
-
Prepare a solution of the compound in 0.1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation
-
Prepare a solution of the compound in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 6, 12, and 24 hours for HPLC analysis.
Thermal Degradation
-
Place the solid compound in a controlled temperature oven at 80°C.
-
Prepare a solution of the compound in a suitable solvent and incubate at 60°C.
-
Sample the solid and the solution at appropriate time intervals (e.g., 1, 3, and 7 days) and analyze by HPLC.
Photolytic Degradation
-
Expose a solution of the compound and the solid compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by HPLC.
Visualization of Potential Degradation Pathways
The following diagrams illustrate the hypothetical degradation pathways of 4-(Cyclobutylmethyl)piperidine hydrochloride based on the chemistry of related piperidine compounds.
Caption: Workflow for developing a stability-indicating HPLC method.
References
-
Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]
- Bari, S. B., et al. (2007). Proposed degradation pathways of the drug under different hydrolytic conditions.
- Al-Absi, M., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
-
Nielsen, C. J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
Pandey, G. (2015). Photochemistry of Heterocycles. ResearchGate. [Link]
- BenchChem (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions. BenchChem.
-
PubChem. 4-(Cyclohexylmethyl)piperidine hydrochloride. National Center for Biotechnology Information. [Link]
-
Combourieu, B., et al. (2000). Piperidine degradation by M. aurum MO1. ResearchGate. [Link]
- Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Sciencemadness.org (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
- Biosynce (2025). Under what conditions does piperidine decompose?. Biosynce Blog.
- BenchChem (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
-
ResearchGate (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]
-
Sciencemadness.org (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
Wikipedia. Piperine. Wikipedia. [Link]
-
GSRS. 4-(CYCLOHEXYLMETHYL)PIPERIDINE HYDROCHLORIDE. Global Substance Registration System. [Link]
- Redalyc (2007).
-
YouTube (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. YouTube. [Link]
- Catalysis Science & Technology (2021). Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Royal Society of Chemistry.
- Slideshare (2015). Alkaloids. Slideshare.
- BLD Pharm. 4-(Cyclooctylmethyl)piperidine hydrochloride. BLD Pharm.
- Biomedical Journal of Scientific & Technical Research (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- DTIC (2025). Piperidine Synthesis.
- Google Patents (2015). Method for measuring content of piperidine impurity in glatiramer acetate sample.
- PMC (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed Central.
- Onyx Scientific (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Nikalje, A. P. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2948.
- PMC (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central.
- Valenti, L. J., et al. (2010). Forced degradation of fentanyl: identification and analysis of impurities and degradants. Journal of pharmaceutical and biomedical analysis, 53(4), 868-875.
-
Wikipedia. Piperidine. Wikipedia. [Link]
-
ResearchGate (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
- MDPI (2024).
-
ResearchGate (2015). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]
- International Journal of Scientific Development and Research (2023). Stability indicating study by using different analytical techniques. IJSDR.
- BioPharm International (2026). Forced Degradation Studies for Biopharmaceuticals.
- Organic Process Research & Development (2022). Scale-Up of a Heterogeneous Photocatalytic Degradation Using a Photochemical Rotor–Stator Spinning Disk Reactor.
- Research Journal of Pharmacy and Technology (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- Journal of Pharmaceutical Research International (2023). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride in bulk drug and pharmaceutical dosage form.
- MDPI (2023). Heterogeneous Photocatalysis as a Potent Tool for Organic Synthesis: Cross-Dehydrogenative C–C Coupling of N-Heterocycles with Ethers Employing TiO2/N-Hydroxyphthalimide System under Visible Light. MDPI.
- Quest Journals (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
- Journal of Young Pharmacists (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Journal of Young Pharmacists.
- Journal of Applied Pharmaceutical Research (2025). Development and validation of a stability-indicating RP-HPLC method for tizanidine hydrochloride using DOE. Journal of Applied Pharmaceutical Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biosynce.com [biosynce.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. Forced degradation of fentanyl: identification and analysis of impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
Managing hygroscopicity of piperidine hydrochloride salts
Technical Support Center: Solid-State Chemistry Division Ticket ID: #PHCL-HYGRO-001 Topic: Managing Hygroscopicity of Piperidine Hydrochloride Salts Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Characterization
Executive Summary
You are likely reading this because your free-flowing white powder has transformed into a sticky gum or a liquid puddle (deliquescence) upon exposure to ambient air. Piperidine hydrochloride (
The root cause is the chloride ion (
This guide provides the diagnostic protocols to quantify this risk and the engineering controls to manage it.
Module 1: The Diagnostics (Quantifying the Risk)
Before attempting to handle the material, you must define its Critical Relative Humidity (CRH) —the specific humidity level where the material spontaneously liquefies.
Protocol A: Dynamic Vapor Sorption (DVS) Profiling
Do not rely on visual inspection alone. Use DVS to map the stability window.
Objective: Determine the Deliquescence Point (
-
Sample Prep: Load 10–20 mg of Piperidine HCl into the DVS quartz pan.
-
Pre-heating: Dry at 0% RH / 40°C for 60 minutes to establish the dry mass (
). -
Sorption Cycle: Ramp humidity from 0% to 90% RH in 5% or 10% steps.
-
Equilibrium Criteria:
per minute.
-
-
Desorption Cycle: Ramp back down from 90% to 0% RH.
Data Interpretation Table:
| DVS Profile Feature | Diagnosis | Actionable Insight |
| Sharp Mass Uptake > 70% RH | Deliquescence ( | Keep ambient humidity strictly below this value (e.g., if uptake is at 60%, work at <40% RH). |
| Hysteresis Loop | Hydrate Formation | The material forms a stable hydrate. You may need to dry it aggressively to return to the anhydrous form, or accept the hydrate if it is stable. |
| Continuous Gradual Uptake | Surface Adsorption | Material is hygroscopic but not deliquescent. Surface area reduction (larger crystals) may help. |
Protocol B: Thermogravimetric Analysis (TGA)
Use this to distinguish between surface moisture and lattice water.
-
Method: Ramp 10°C/min from ambient to 250°C.
-
Signal Analysis:
-
Mass loss < 100°C: Usually surface water (hygroscopicity).
-
Stepwise mass loss > 100°C: Stoichiometric hydrate or solvate.
-
Degradation onset: Ensure you are not confusing melting/decomposition with water loss.
-
Module 2: The Mechanism (Why is this happening?)
Understanding the failure mode is critical for prevention. The following diagram illustrates the pathway from a stable crystal to a deliquescent solution.
Figure 1: The Kinetic Pathway of Moisture Uptake. The chloride ion on the surface acts as the primary anchor for water molecules, initiating the transition from solid to liquid.
Module 3: Engineering Controls (Handling & Processing)
Once you know the CRH from Module 1, select the appropriate handling tier.
Tier 1: High Sensitivity (CRH < 40%)
The material becomes sticky in standard lab air.
-
Weighing: Use a "Difference Weighing" technique inside a glove bag or box.
-
Tare the receiving vessel (flask/vial) with a cap.
-
Add approximate amount of solid in the glove box.
-
Close the vial inside the box.
-
Remove and weigh the closed vial on the precision balance.
-
-
Solvent Handling: Use anhydrous solvents exclusively. Even "low water" solvents (0.1%
) can dissolve enough salt to cause oiling out.
Tier 2: Moderate Sensitivity (CRH 40–70%)
The material is stable for short periods but degrades over hours.
-
Rapid Transfer: Minimize exposure time.
-
Desiccators: Store in vacuum desiccators with
or activated silica gel. -
Anti-Static Guns: Hygroscopic powders often carry static charge. Use a zerostat gun to prevent the powder from "jumping" and sticking to spatulas, which accelerates moisture uptake.
Module 4: Process Remediation (Recrystallization)
If your Piperidine HCl is already an oil or sticky gum, you must recrystallize it to reset the form.
The "Anhydrous Rescue" Protocol:
-
Dissolution: Dissolve the sticky salt in a minimum volume of hot, anhydrous Ethanol (EtOH) or Isopropanol (IPA) .
-
Note: Do not use Methanol if possible; it is too hygroscopic.
-
-
Drying the Solution: If the starting material was wet, add molecular sieves (3Å or 4Å) to the alcoholic solution and let stand for 30 mins, then filter.
-
Crystallization:
-
Method A (Cooling): Slowly cool to -20°C.
-
Method B (Anti-solvent): Slowly add anhydrous Diethyl Ether or Heptane until turbidity persists.
-
Critical Step: Seal the flask with a septum and keep under positive Nitrogen pressure during crystallization.
-
-
Isolation: Filter under a nitrogen blanket (Schlenk line filtration) or in a glove bag.
-
Drying: Vacuum dry at 40–50°C for 24 hours.
Module 5: Advanced Troubleshooting (FAQs)
Q1: I cannot get the HCl salt to crystallize; it always oils out. What now?
-
Diagnosis: The lattice energy of the HCl salt is too low, or the impurity profile is preventing nucleation.
-
Solution (The "Salt Switch"): If the HCl salt is unmanageable, you should consider changing the counterion.
-
Recommendation: Switch to Fumarate , Succinate , or Tartrate . These dicarboxylic acids often form hydrogen-bonded networks that "shield" the ionic interactions from water, significantly raising the CRH (non-hygroscopic).
-
Reference: See Kuminek et al. on using organic acid counterions to stabilize amine salts [4].
-
Q2: My NMR shows a shifting peak around 4.8 ppm. Is my product degrading?
-
Diagnosis: Likely not. This is the exchangeable proton signal (
). -
Solution: As the salt absorbs water, the chemical shift of the exchangeable protons will drift. Run the NMR in
or to confirm the skeletal integrity of the piperidine ring. If the ring signals are stable, it is just moisture.
Q3: Can I use lyophilization (freeze-drying) to dry the HCl salt?
-
Diagnosis: Yes, but with a caveat.
-
Risk: HCl can be volatile under high vacuum over long periods, potentially altering the stoichiometry (loss of acid).
-
Protocol: Ensure the condenser is < -50°C and the vacuum is deep. Monitor the pH of the reconstituted sample to ensure it remains a stoichiometric salt.
Decision Matrix: Handling Workflow
Figure 2: Operational Decision Tree for Handling and Remediation.
References
-
Newman, A. W., & Reutzel-Edens, S. M. (2020). Deliquescence, Efflorescence, and Phase Changes: Impact on Solid-State Stability. Journal of Pharmaceutical Sciences. [Link]
-
Surface Measurement Systems. DVS Method Validation for Pharmaceutical Solids. [Link]
-
Kuminek, G., et al. (2016). Cocrystals to facilitate delivery of poor solubility drugs: hygroscopicity and stability. Advanced Drug Delivery Reviews. [Link]
-
FDA Guidance for Industry. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Technical Support Center: Crystallization of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Status: Active Ticket ID: CRY-4CBMP-HCl-OPT Assigned Specialist: Senior Application Scientist, Solid State Chemistry Topic: Process Optimization & Troubleshooting for 4-(Cyclobutylmethyl)piperidine HCl
Executive Summary & Molecule Profile
Welcome to the technical optimization guide for 4-(Cyclobutylmethyl)piperidine hydrochloride . This intermediate is critical in the synthesis of H3 receptor antagonists (e.g., Pitolisant analogs). As a secondary amine salt with a lipophilic cyclobutyl tail, this molecule presents a unique "amphiphilic" crystallization challenge: the ionic headgroup demands polarity, while the cycloaliphatic tail resists it.
Common Failure Modes:
-
Oiling Out (LLPS): The most frequent issue. The salt separates as a liquid phase before crystallizing due to high supersaturation or impurities.[1][2]
-
Hygroscopicity: The HCl salt can absorb atmospheric moisture, leading to deliquescence or sticky solids.
-
Polymorphism: Variation in cooling rates can access metastable forms.
Solvent System Selection (Knowledge Base)
The choice of solvent is the primary lever for controlling particle size and yield. Due to the amphiphilic nature of the molecule, single-solvent systems often fail (either too soluble or insoluble). We recommend Binary Solvent Systems .
Solubility Profile & Recommendations
| Solvent Type | Specific Solvent | Solubility Behavior | Role in Process |
| Primary (Good) | Ethanol (EtOH) | High (Hot & Cold) | Dissolves the ionic HCl headgroup. |
| Primary (Good) | Isopropanol (IPA) | High (Hot), Mod. (Cold) | Preferred. Offers better yield than EtOH due to slightly lower polarity. |
| Antisolvent | Ethyl Acetate (EtOAc) | Low | Preferred. Moderate polarity prevents immediate "crashing" (oiling). |
| Antisolvent | MTBE | Very Low | Aggressive antisolvent. High risk of oiling out.[3] Use only with seeding. |
| Antisolvent | n-Heptane | Negligible | Avoid. Too non-polar; causes rapid oiling/gumming. |
Technical Insight: The cyclobutyl group increases solubility in organic solvents compared to simple piperidine HCl. Therefore, you may need a higher ratio of antisolvent (e.g., 1:3 or 1:4 solvent:antisolvent) compared to standard amine salts.
Optimized Crystallization Protocol
Method: Cooling-Assisted Antisolvent Crystallization (Seeded) Objective: Avoid Liquid-Liquid Phase Separation (LLPS) and ensure flowable powder.
Step-by-Step Workflow
-
Dissolution:
-
Charge crude 4-(Cyclobutylmethyl)piperidine HCl into Isopropanol (IPA) (approx. 3-5 volumes relative to mass).
-
Heat to 65–70°C until fully dissolved.
-
Optional: Perform hot filtration if insoluble particulates are present.[4]
-
-
Nucleation Point Setup:
-
Cool solution slowly to 50°C .
-
Crucial Step: Add Ethyl Acetate (EtOAc) dropwise until the solution turns slightly hazy (Cloud Point).
-
Re-heat slightly (approx. 2-3°C) until the haze just disappears.
-
-
Seeding (The Control Step):
-
Add 0.5–1.0 wt% of pure seed crystals at 50–52°C .
-
Hold temperature for 30 minutes. This "maturation" allows seeds to stabilize and prevents them from dissolving.
-
-
Crystal Growth:
-
Cool the slurry from 50°C to 0°C over 4–6 hours (Linear ramp: ~0.15°C/min).
-
Simultaneously: Add remaining EtOAc (final ratio IPA:EtOAc should be 1:3 or 1:4) slowly during the cooling ramp.[1]
-
-
Isolation:
-
Filter the white solid under vacuum or nitrogen pressure.
-
Wash with cold EtOAc.
-
Dry under vacuum at 40°C.
-
Visualizing the Process Flow
Figure 1: Optimized Seeded Cooling Crystallization Workflow.
Troubleshooting Guide (FAQ)
Q1: My solution turned into a sticky oil/gum instead of crystals. Why?
Diagnosis: You encountered Oiling Out (Liquid-Liquid Phase Separation) . Cause: The solution entered the "miscible gap" before it hit the solubility curve. This happens if:
-
Supersaturation is too high (too much antisolvent added too fast).
-
Temperature is too high when antisolvent was added.
-
Impurities lowered the melting point of the solvated salt.
Corrective Action:
-
Re-dissolve: Heat the mixture until the oil dissolves (or add more IPA).
-
Seed Early: You must seed the solution while it is still clear and hot (above the oiling temperature).
-
Slower Dosing: Add EtOAc much slower.
Q2: The product is hygroscopic and becomes sticky on the filter.
Diagnosis: Formation of a hydrate or surface moisture absorption. Corrective Action:
-
Solvent Dryness: Ensure IPA and EtOAc are anhydrous. Water content >0.5% can increase solubility and hygroscopicity.
-
Nitrogen Cone: Perform filtration under a nitrogen blanket to prevent atmospheric moisture uptake.
-
Wash: Wash with pure EtOAc (no alcohol) to remove residual high-boiling alcohol from the crystal surface.
Q3: Yield is lower than expected (<70%).
Diagnosis: Product is remaining in the mother liquor. Corrective Action:
-
Temperature: Ensure final temperature is low enough (0°C or -5°C).
-
Antisolvent Ratio: Increase the EtOAc ratio to 1:5.
-
Salt Stoichiometry: Ensure you have a slight excess of HCl during the upstream salt formation. If free base is present, it will increase solubility.
Troubleshooting Logic Tree
Figure 2: Decision Matrix for Common Crystallization Failures.
Solid State Characterization (Validation)
Once isolated, verify the integrity of your crystal form using these metrics:
-
XRPD (X-Ray Powder Diffraction):
-
Success: Sharp, well-defined peaks indicate high crystallinity.
-
Failure: A "halo" or broad humps indicate amorphous material (likely from oiling out).
-
-
DSC (Differential Scanning Calorimetry):
-
Look for a sharp endotherm (melting point). Piperidine HCl salts typically melt >200°C (check specific lot COA).
-
Warning: An exotherm before the melt indicates recrystallization of an amorphous phase or a polymorph transition.
-
-
H-NMR:
-
Verify the stoichiometry of the salt. The integration of the protons adjacent to nitrogen should shift downfield compared to the free base.
-
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann. (The definitive text on crystallization design and MSZW).
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Covers seeding strategies and oiling out).
-
Veverka, M., et al. (2016). Synthetic method of piperidine hydrochloride. Patent CN105924408A. (Describes general conditions for piperidine salt isolation).
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Specific troubleshooting for amine salts and oiling out phenomena).
Sources
Troubleshooting low bioactivity of synthesized 4-(Cyclobutylmethyl)piperidine analogs
Technical Support Center: 4-(Cyclobutylmethyl)piperidine Analogs
Executive Summary
You are encountering unexpectedly low bioactivity (
When this specific moiety fails, the root cause rarely lies in the intrinsic lack of potency of the chemotype, but rather in hidden physicochemical liabilities or conformational mismatches that mask the true affinity.
This guide moves beyond basic troubleshooting to address the specific structural and electronic nuances of the cyclobutylmethyl-piperidine interface.
Module 1: Synthetic Purity & "Silent" Impurities
Q: My NMR and LCMS look clean (>95%), but the compound is inactive. Could the synthesis method be killing the activity?
A: Yes. The standard route to these analogs—often involving reductive amination or palladium-catalyzed cross-coupling —can introduce "silent impurities" that do not show up on standard UV-LCMS but drastically affect biological assays.
The Causality:
-
Residual Palladium (Pd): If you used Pd/C for hydrogenation of a precursor (e.g., reducing a pyridine or alkene), trace Pd (even <5 ppm) can chelate to the piperidine nitrogen. In cellular assays, this heavy metal toxicity can masquerade as "low activity" or non-specific cytotoxicity.
-
Counter-ion Mismatch: A TFA salt (from HPLC prep) behaves differently than an HCl salt or free base in certain binding pockets. The trifluoroacetate anion can form an ion pair with the piperidine nitrogen, altering the
and preventing necessary electrostatic interactions with the target (e.g., an Aspartate residue in GPCRs).
Protocol: Salt Exchange & Metal Scavenging
-
Step 1 (Metal Removal): Treat the compound solution with QuadraPure™ TU or similar thiourea-based scavengers for 4 hours. Filter.
-
Step 2 (Free Basing): Dissolve residue in DCM. Wash with sat.
(pH ~10). Dry over . -
Step 3 (HCl Salt Formation): Add 1.1 eq of 4M HCl in Dioxane. Evaporate.
-
Validation: Re-test
using the HCl salt.
Module 2: Physicochemical Properties & Assay Interference
Q: We see variable data points and steep Hill slopes in our dose-response curves. Is the cyclobutylmethyl group too hydrophobic?
A: Likely, yes. The 4-(Cyclobutylmethyl) group is a "grease ball." Unlike a benzyl group (which has quadrupole moments), the cyclobutyl group is purely lipophilic.
-
The Trap: In aqueous assay buffers, this hydrophobic tail drives the formation of colloidal aggregates at concentrations as low as 1-5
M. These aggregates sequester enzyme/receptor targets, leading to false positives (promiscuous inhibition) or false negatives (compound unavailable to bind).
Diagnostic Protocol: Dynamic Light Scattering (DLS) Use this workflow to determine if your "low activity" is actually "low solubility."
| Parameter | Specification | Pass Criteria |
| Concentration | 10 | |
| Method | DLS or Nephelometry | |
| Result A | Particle size < 2 nm | True Solution (Proceed to Module 3) |
| Result B | Particle size > 100 nm | Aggregation (Add 0.01% Triton X-100) |
Visualization: Troubleshooting Workflow
Figure 1: Systematic troubleshooting workflow for inactive lipophilic piperidine analogs.
Module 3: SAR & Conformational Analysis
Q: The compound is soluble and pure, but still inactive. We designed it to mimic a benzyl group. Why doesn't it fit?
A: You are likely experiencing the "Pucker vs. Planar" mismatch.
-
Benzyl: Planar, aromatic (
-stacking capable). -
Cyclobutyl: Puckered (butterfly shape), aliphatic, larger steric volume in the
-axis.
The methylene linker (
-
The "Hydrophobic Collapse": In water, the flexible cyclobutylmethyl tail may fold back over the piperidine ring to minimize surface area, sterically blocking the protonated nitrogen from binding to the receptor.
-
Vector Mismatch: If your target pocket is narrow, the "pucker" of the cyclobutane (bond angle ~88°) might clash with residues that tolerated the flat phenyl ring.
Solution: The "Rigidification" Strategy If the 4-(cyclobutylmethyl) analog fails, try these modifications to probe the pocket:
-
Remove the Linker: Synthesize the direct 4-cyclobutylpiperidine . This removes the rotatable bond, forcing the cyclobutane into a fixed equatorial vector.
-
Change the Ring: Switch to 4-(cyclopropylmethyl) (smaller, mimics isopropyl) or 4-(difluorocyclobutylmethyl) (changes the ring pucker and lipophilicity).
Visualization: SAR Decision Tree
Figure 2: SAR optimization strategies based on steric and conformational hypotheses.
Module 4: Metabolic Stability (In Vivo Disconnect)
Q: We have decent biochemical potency (
A: The cyclobutane ring itself is relatively stable, but the methylene linker is a metabolic "soft spot."
-
Mechanism: CYP450 enzymes can hydroxylate the methylene carbon (activated by the adjacent piperidine ring if N-linked, or simply accessible if C-linked).
-
Ring Opening: While less common than in cyclopropanes, oxidative ring opening can occur, especially if there is electron-donating substitution nearby.
Comparison of Hydrophobic Tails:
| Scaffold | Steric Bulk | Metabolic Liability | Rec.[1] Modification |
| Cyclopropylmethyl | Low | High (Ring opening) | Add gem-dimethyl |
| Cyclobutylmethyl | Medium | Medium (Linker oxidation) | Fluorinate ring |
| Cyclopentylmethyl | High | Low | None |
| Benzyl | Flat | Low (Para-hydroxylation) | Add Halogens |
Recommendation: If metabolic clearance is high, substitute the cyclobutane with 3,3-difluorocyclobutane . The fluorine atoms pull electron density, deactivating the ring and the linker toward oxidation while maintaining the hydrophobic profile [1].
References
-
Cyclobutanes in Drug Discovery: Van der Kolk, M. R., et al. (2022).[2] "Cyclobutanes in Small-Molecule Drug Candidates." ChemMedChem, 17(9).[2] Analysis of cyclobutane ring pucker, metabolic stability, and use as a bioisostere.
-
Piperidine Scaffold SAR: BenchChem Technical Support. (2025).[1][3][4] "The Piperidine Scaffold: A Comprehensive Guide to SAR Studies." Detailed breakdown of 4-substituted piperidine conformation and GPCR binding modes.
-
Assay Interference & Solubility: Shapiro, A. B., et al. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Protocols for identifying aggregation and solubility artifacts in hydrophobic ligands.
-
H3 Receptor Antagonists (Case Study): Hudkins, R. L., et al. (2014). "Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]... histamine H3 receptor inverse agonist."[5] Bioorganic & Medicinal Chemistry Letters. Example of cyclobutyl-piperidine optimization and bioactivity.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of (1R,6S)-5-[4-(1-cyclobutyl-piperidin-4-yloxy)-phenyl]-3,4-diaza-bicyclo[4.1.0]hept-4-en-2-one (R,S-4a): histamine H(3) receptor inverse agonist demonstrating potent cognitive enhancing and wake promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Executive Summary: The "Deceptive Simplicity" of Pyridine Hydrogenation
Catalyst LifeCycle Support Center: Piperidine Synthesis Ticket ID: PYR-HYD-001 | Status: Open | Priority: Critical
Hydrogenating pyridine to piperidine appears deceptively simple: adding 3 equivalents of
The Root Cause: Unlike standard alkene reductions, pyridine hydrogenation fights two enemies:
-
Feedstock Poisons: Sulfur/halide impurities from the pyridine synthesis source (coal tar or chemical synthesis).
-
Self-Poisoning (Autoinhibition): The product (piperidine) is a significantly stronger base and better ligand than the reactant (pyridine). As the reaction proceeds, the product competitively binds to the catalyst surface, displacing the reactant and shutting down the cycle.
This guide provides the diagnostic frameworks and protocols to overcome these barriers.
Module 1: Diagnostic Workflow
Use this logic tree to identify the specific failure mode of your reaction.
Figure 1: Diagnostic logic for distinguishing between feedstock poisoning (initial failure) and product inhibition (progressive failure).
Module 2: The "Basicity Trap" (Product Inhibition)
The Science:
The nitrogen atom in pyridine is
The Failure Mode: As piperidine forms, it binds to the Lewis acidic metal surface (Pd, Pt, or Rh) more strongly than the pyridine reactant. This is known as competitive inhibition . The catalyst surface becomes saturated with the product, blocking the adsorption of fresh reactant.
Protocol: Acidic Hydrogenation (The Proton Shield)
By running the reaction in acidic media, you protonate the nitrogen.[1] The resulting ammonium salt (
Step-by-Step Protocol:
-
Solvent Selection: Use Glacial Acetic Acid (AcOH) as the solvent. Alternatively, use MeOH with 1.1 - 1.5 equivalents of concentrated HCl or
. -
Catalyst Loading:
-
Standard: 5-10 wt% of 5% Pd/C or 5% Rh/C.
-
Difficult Substrates: PtO2 (Adam’s Catalyst) is often superior for acidic hydrogenation but is more expensive.
-
-
Conditions:
-
Pressure: 3–5 bar (approx. 45–75 psi).
-
Temperature: 25–50°C.
-
-
Workup (Critical):
-
Filter catalyst before neutralizing.
-
Evaporate solvent.
-
Basify the residue with NaOH/KOH to liberate the free amine.
-
Extract into organic solvent (DCM/EtOAc).
-
Validation: If the reaction rate remains constant until completion, the acid has successfully prevented product inhibition.
Module 3: Feedstock Contamination (Sulfur/Halides)
The Science:
Sulfur compounds (thiols, thioethers, thiophenes) possess lone pairs in
Protocol: The "Sacrificial" Pre-treatment If your pyridine source is impure (e.g., technical grade), do not risk your expensive Pd or Pt catalyst. Use a sacrificial clean-up step.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude pyridine substrate in the reaction solvent (e.g., MeOH).
-
Scavenging: Add 10-20 wt% of Raney Nickel (inexpensive, high surface area).
-
Agitation: Stir vigorously at room temperature for 1-2 hours without hydrogen (or under low pressure). Raney Ni acts as a "sulfur sponge."
-
Filtration: Filter off the poisoned Raney Ni through a Celite pad.
-
Safety Note: Raney Ni is pyrophoric. Keep wet at all times.
-
-
Hydrogenation: Proceed with the filtrate using your primary catalyst (Pd/C or PtO2).
Module 4: Catalyst Selection Matrix
Choosing the right metal can minimize sensitivity to poisons.
| Catalyst | Activity (Pyridine -> Piperidine) | Poison Resistance (S/N) | Best Use Case | Notes |
| PtO2 (Adam's) | High | Moderate | Acidic media; difficult substrates. | Reduces to Pt(0) in situ. Highly active but expensive. |
| 5% Rh/C | High | High | Substrates with other reducible groups (e.g., halides). | Excellent for avoiding hydrogenolysis of side chains. |
| 5% Pd/C | Moderate | Low | Clean, simple substrates. | Most prone to poisoning. Requires high purity feedstock. |
| Raney Ni | Low/Moderate | High (Sacrificial) | Large scale; sulfur-rich feeds. | Requires higher T/P (100°C, >50 bar). |
Module 5: Mechanism of Action (Visualized)
Figure 2: The mechanism of product inhibition and how acid additives break the poisoning cycle by sequestering the product.
FAQ: Troubleshooting Specific Scenarios
Q1: I added acetic acid, but the reaction is still slow. Why?
A: Check for chloride contamination. If your starting material was synthesized via a chloro-intermediate or isolated as a hydrochloride salt using excess HCl, residual chloride ions can inhibit Pd catalysts.
Fix: Wash the starting material with base (NaHCO3) and extract into organic solvent to remove halides before acidifying with a clean acid source (e.g.,
Q2: Can I use heterogeneous catalysts for pyridines containing benzyl groups? A: Be careful. Pd/C will readily cleave benzyl ethers/amines (hydrogenolysis) under the same conditions used to reduce the pyridine ring. Fix: Switch to Rh/C (Rhodium on Carbon) . Rhodium is excellent at reducing aromatic rings while preserving benzyl protecting groups [1].
Q3: My catalyst turns into a black clump. What happened? A: This is agglomeration (sintering), often caused by excessive heat or water in the solvent system. Fix: Ensure the reaction temperature is kept below 50°C. If water is necessary (e.g., for solubility), ensure high agitation rates to maintain dispersion.
References
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177.
- Freifelder, M. (1963). Practical Catalytic Hydrogenation: Techniques and Applications. Wiley-Interscience. (Seminal text on acid usage in pyridine reduction).
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Details on Rh vs Pd selectivity).
-
Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
Sources
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Piperidine Compounds
Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in HPLC: peak tailing, specifically when analyzing piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate and robust HPLC data. Here, we will delve into the root causes of peak tailing with these basic analytes and provide a structured, scientifically-grounded approach to troubleshooting and resolution.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for piperidine compounds?
A: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1] This is a significant issue because it can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between adjacent peaks.[1]
Piperidine and its derivatives are basic compounds. This basicity is the primary reason they are prone to peak tailing. The issue often stems from secondary interactions between the positively charged (protonated) piperidine compound and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of conventional silica-based HPLC columns.[2][3] These interactions create an additional, undesirable retention mechanism that leads to the observed peak tailing.[2][4]
Q2: How do I quantify peak tailing?
A: Peak tailing is typically measured using the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1. Values greater than 1 indicate tailing. While a value up to 1.5 may be acceptable for some assays, a value exceeding 1.2 is generally considered indicative of a tailing issue that should be addressed.[2] These values are usually calculated automatically by your chromatography data system (CDS) software.
In-Depth Troubleshooting Guides
Issue 1: My piperidine compound shows significant peak tailing on a standard C18 column.
This is the most common scenario and usually points to interactions with the silica stationary phase. Here’s a systematic approach to diagnose and resolve the issue.
The pH of your mobile phase is the most powerful tool for controlling the ionization state of both your analyte and the column's silanol groups.[5]
The Causality: Silanol groups on the silica surface are acidic and have a pKa in the range of 3.5-4.5.[4] Above this pH, they become increasingly deprotonated and negatively charged, creating sites for strong ionic interactions with your protonated basic piperidine analyte.[6]
Troubleshooting Protocol: Mobile Phase pH Adjustment
-
Determine the pKa of your piperidine analyte. This information is critical.
-
Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. [7] This ensures your compound is in a single, stable ionization state.[5][8]
-
For piperidine compounds, there are two primary pH strategies:
-
Low pH (pH 2-3): At this pH, the silanol groups are fully protonated (neutral), which minimizes the secondary ionic interactions that cause tailing.[2][9] This is the most common and often most effective approach.
-
High pH (pH > 8): At a high pH, your basic piperidine compound will be in its neutral (unprotonated) form. While the silanols will be deprotonated, the lack of charge on the analyte reduces the strong ionic interactions. This approach requires a pH-stable column.[6]
-
Buffer Selection and Concentration:
-
Use a buffer to maintain a stable pH throughout the analysis.[6]
-
Common low-pH buffers include phosphate (be cautious of precipitation with high acetonitrile concentrations) and formate.[9]
-
A typical starting buffer concentration is 10-20 mM.[9][10] Increasing the buffer concentration can sometimes help shield the silanol groups and improve peak shape.[10]
If pH adjustment alone is insufficient, the use of mobile phase additives can further improve peak shape.
The Causality: These additives work by competing with your analyte for interaction with the active silanol sites.
Common Mobile Phase Additives for Basic Compounds
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Triethylamine (TEA) | 0.05% - 0.1% (v/v) | A competing base that binds to active silanol sites, "masking" them from the analyte.[7][9] | Can shorten column lifetime by accelerating stationary phase hydrolysis.[9] May suppress ionization in mass spectrometry. |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Acts as an ion-pairing agent and maintains a low pH to suppress silanol ionization.[7] | Can cause ion suppression in mass spectrometry. |
| Formic Acid | 0.1% (v/v) | Provides a low pH environment and is more MS-friendly than TFA.[3] | May not be as effective as stronger ion-pairing agents for improving peak shape in all cases. |
| Inorganic Salts (e.g., NaClO₄, KPF₆) | 10-50 mM | These "chaotropic" agents can disrupt the solvation of the analyte and reduce secondary interactions.[11] | Not suitable for mass spectrometry. |
Issue 2: I've optimized my mobile phase, but peak tailing persists.
If mobile phase optimization doesn't solve the problem, it's time to evaluate your column and other system parameters.
Not all C18 columns are created equal. The type of silica and the bonding technology play a huge role in performance with basic compounds.
The Causality: Older "Type A" silica columns have a higher metal content and more acidic silanol groups, leading to more pronounced tailing.[9][12] Modern "Type B" high-purity silica columns have significantly reduced silanol activity.[4]
Column Strategies for Piperidine Analysis
-
Use a Modern, High-Purity (Type B) Silica Column: These columns are the standard for new method development and exhibit much lower silanol activity.[12]
-
Select an End-Capped Column: End-capping is a process that chemically bonds a small silane (like trimethylsilane) to many of the residual silanol groups, effectively shielding them.[2][6]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides a "shielding" effect for silanols and can offer alternative selectivity.[6]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, resulting in fewer and less active surface silanols and improved pH stability.[13]
-
Polymer-Based Columns: These columns have no silanol groups and can be an excellent option for eliminating tailing, though they may offer different selectivity than silica-based columns.[12]
-
Sometimes the problem lies outside of the column chemistry.
Troubleshooting Workflow for System and Sample Effects
Caption: Troubleshooting system and sample effects.
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[1] To check for this, simply dilute your sample and see if the peak shape improves.
-
Extra-Column Volume: Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[6] Use narrow internal diameter tubing (e.g., 0.005") and keep lengths to a minimum.
-
Sample Solvent Effects: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion.[10] Ideally, dissolve your sample in the initial mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the packed bed can develop a void at the inlet, both of which can lead to peak tailing.[2] Try flushing the column or replacing it if it's old or has been used extensively with challenging samples.
Method Development Workflow for Piperidine Compounds
For developing a new, robust method for a piperidine compound, the following workflow is recommended to proactively avoid peak tailing issues.
Caption: Proactive method development workflow.
Special Considerations for Piperidine Analysis
-
Lack of UV Chromophore: Many simple piperidine compounds lack a strong UV chromophore, making detection challenging.[14][15] In such cases, pre-column derivatization with a UV-active agent (like 4-toluenesulfonyl chloride) or the use of universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) may be necessary.[14][16]
-
Volatility: The volatility of some piperidine compounds can also make them suitable for Gas Chromatography (GC) analysis.[14]
By systematically addressing the interactions between your basic analyte and the HPLC system, you can effectively eliminate peak tailing and develop robust, reliable methods for the analysis of piperidine compounds.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
- ResearchGate. Why Do Peaks Tail?
- Element Lab Solutions. Peak Tailing in HPLC.
- Waters Knowledge Base. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
- PubMed. (2004, September 17). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Benchchem. Resolving peak tailing in HPLC analysis of hydantoin compounds.
- SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
- Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Chromatography Forum. (2002, December 19). *HPLC
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. support.waters.com [support.waters.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
Validation & Comparative
Comparing the biological activity of 4-(Cyclobutylmethyl)piperidine vs 4-benzylpiperidine
This guide provides an in-depth technical comparison of 4-(Cyclobutylmethyl)piperidine versus 4-benzylpiperidine , structured for researchers in medicinal chemistry and pharmacology.
Executive Summary & Structural Logic
This guide analyzes the bioisosteric relationship between 4-benzylpiperidine (a privileged aromatic scaffold) and its saturated cycloaliphatic analog, 4-(Cyclobutylmethyl)piperidine .
In drug discovery, this comparison represents a classic "Aromatic-to-Saturated" transition. While 4-benzylpiperidine relies on
Structural Comparison Table
| Feature | 4-Benzylpiperidine | 4-(Cyclobutylmethyl)piperidine |
| Core Structure | Piperidine ring with C4-benzyl group | Piperidine ring with C4-cyclobutylmethyl group |
| Electronic Nature | Aromatic ( | Aliphatic (Saturated, |
| 3D Topology | Planar Phenyl ring | Puckered Cyclobutyl ring ("Butterfly" shape) |
| Key Interaction | Hydrophobic (Van der Waals) / Steric fit | |
| LogP (Lipophilicity) | ~2.5 (Moderate) | ~2.8 (Higher Csp3 character usually increases LogP) |
| Metabolic Liability | Aromatic hydroxylation (CYP450) | Ring oxidation / Ring opening |
Biological Activity Profile
A. Monoaminergic Activity (DAT/NET/SERT)
4-Benzylpiperidine is a well-documented monoamine releasing agent with high selectivity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Mechanism: The aromatic benzyl group engages in
stacking with phenylalanine residues (e.g., Phe320 in DAT) within the transporter channel. -
Contrast: 4-(Cyclobutylmethyl)piperidine lacks the aromatic ring required for this specific
-stacking. Consequently, it typically exhibits significantly reduced affinity for DAT/NET compared to the benzyl analog. -
Application: Researchers switch to the cyclobutylmethyl analog when they wish to eliminate psychostimulant side effects (DAT activity) while retaining activity at other targets (e.g., Sigma or Opioid receptors).
B. NMDA and Sigma Receptor Modulation
Both scaffolds are heavily utilized in the design of NMDA receptor antagonists (specifically NR2B-selective) and Sigma-1 receptor ligands.
-
NMDA (NR2B): The 4-benzylpiperidine moiety is a core pharmacophore in Ifenprodil -like compounds. The benzyl group fits into a hydrophobic pocket at the NR1/NR2B interface.
-
Experimental Insight: Replacing the benzyl group with a cyclobutylmethyl group often maintains the hydrophobic fit (due to similar steric volume) but alters the binding kinetics. The saturated ring is more flexible, potentially reducing "residence time" compared to the rigid benzyl anchor.
-
-
Sigma-1 Receptor: Sigma-1 receptors bind promiscuously to hydrophobic amines. The cyclobutylmethyl analog often retains high Sigma-1 affinity because this receptor is driven more by bulk lipophilicity than specific
-interactions.
C. Opioid Receptor Antagonism (Case Study: Fentanyl Analogs)
Recent SAR studies on Mu Opioid Receptor (MOR) ligands have highlighted the utility of cyclobutylmethyl groups.
-
Data Point: In N-substituted piperidine analogs (fentanyl derivatives), replacing the phenethyl or benzyl group with a cyclobutylmethyl group often retains potent antagonism while altering the metabolic profile.
-
Advantage: The cyclobutyl group provides metabolic resistance against the rapid aromatic hydroxylation that degrades benzyl-containing drugs.
Experimental Protocols
Protocol A: Synthesis of 4-(Cyclobutylmethyl)piperidine
Note: This moiety is less commercially available than 4-benzylpiperidine and often requires de novo synthesis.
Objective: Synthesize 4-(cyclobutylmethyl)piperidine from 4-cyanopyridine or 4-picoline.
-
Precursor Preparation:
-
React 4-cyanopyridine with cyclobutylmethylmagnesium bromide (Grignard reagent) in dry THF at 0°C.
-
Alternative: Condensation of 4-picoline with cyclobutanecarboxaldehyde using acetic anhydride (creates an alkene intermediate).
-
-
Reduction (The Critical Step):
-
Catalytic Hydrogenation: Dissolve the intermediate (pyridine or alkene) in Ethanol/Acetic Acid.
-
Catalyst: PtO₂ (Adams' catalyst) or Rh/Al₂O₃ (Rh is preferred to prevent ring opening of the cyclobutyl group, which can occur under harsh Pd/C conditions).
-
Conditions: 50 psi H₂, 25°C, 12 hours.
-
-
Workup: Filter catalyst, neutralize with NaOH, extract with DCM, and convert to HCl salt for stability.
Protocol B: Comparative Radioligand Binding Assay (Sigma-1)
Objective: Determine
-
Membrane Prep: Use guinea pig brain homogenates (rich in Sigma-1).
-
Radioligand: -Pentazocine (specific for Sigma-1).
-
Incubation:
-
Prepare 12 concentrations of Test Compound A (Benzyl) and B (Cyclobutylmethyl) ranging from
to M. -
Incubate with 3 nM -Pentazocine in 50 mM Tris-HCl (pH 7.4) for 120 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Expectation: If
(Cyclobutyl) (Benzyl), the interaction is purely hydrophobic. If (Cyclobutyl) >> (Benzyl), aromaticity is essential.
-
Visualization of SAR Logic
The following diagram illustrates the decision-making process when choosing between these two scaffolds during Lead Optimization.
Caption: Decision matrix for substituting Benzyl with Cyclobutylmethyl groups based on desired pharmacological outcomes.
References
-
Negus, S. S., et al. (2006). Selective suppression of cocaine- versus food-maintained responding by monoamine releasers in rhesus monkeys: benzylpiperazine, (+)phenmetrazine, and 4-benzylpiperidine. Journal of Pharmacology and Experimental Therapeutics.
- Kest, B., et al. (1991). Opioid receptor antagonism by N-substituted piperidines. European Journal of Pharmacology. (Contextual grounding for N-substituent effects).
-
Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke.
-
PubChem Database. 4-Benzylpiperidine Compound Summary.
-
ChemicalBook. 4-(Cyclobutylmethyl)piperidine Synthesis and Intermediates.
A Comparative Guide to the Validation of Analytical Methods for Quantifying 4-(Cyclobutylmethyl)piperidine Hydrochloride
In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth, objective comparison of validated analytical methods for the quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride, a key building block in the synthesis of various pharmaceutical agents.
This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity and aligned with global regulatory standards.
The Analytical Challenge: Quantifying 4-(Cyclobutylmethyl)piperidine Hydrochloride
4-(Cyclobutylmethyl)piperidine hydrochloride presents a unique analytical challenge. The molecule lacks a significant UV chromophore, rendering direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse in many QC labs, problematic.[1][2][3][4] This necessitates alternative or modified analytical strategies to achieve the required levels of sensitivity, specificity, and accuracy demanded by regulatory bodies.
This guide will compare three robust analytical techniques for the quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride:
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Acid-Base Titration
The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) and the recently updated Q2(R2), which provide a framework for validating analytical procedures.[5][6][7][8][9][10]
The Foundation of Trust: Analytical Method Validation Parameters
Before delving into the specific methods, it is crucial to understand the core validation parameters that ensure an analytical procedure is suitable for its intended purpose.[11][12][13][14][15] These parameters, as defined by the ICH, form the basis of our comparative analysis.[5][7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[16]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or different equipment.[15]
-
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5][16]
Comparative Analysis of Analytical Methodologies
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary and a mobile phase.[2] Since 4-(Cyclobutylmethyl)piperidine hydrochloride lacks a UV chromophore, a universal detector that does not rely on the optical properties of the analyte is required. Charged Aerosol Detection (CAD) is an excellent choice for such non-chromophoric compounds.[3][4] The eluent from the HPLC column is nebulized, and the resulting aerosol particles are charged, with the magnitude of the charge being proportional to the analyte concentration.[4]
Causality of Experimental Choices:
-
Ion-Pairing Agent: To enhance the retention of the polar 4-(Cyclobutylmethyl)piperidine on a reversed-phase column, an ion-pairing agent like heptafluorobutyric acid (HFBA) is often used.[3] This agent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and interaction with the C18 stationary phase.
-
Volatile Mobile Phase: CAD requires the use of volatile mobile phases to ensure efficient nebulization and solvent evaporation, leaving behind analyte particles for detection.[4]
Experimental Protocol: HPLC-CAD for 4-(Cyclobutylmethyl)piperidine hydrochloride
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(Cyclobutylmethyl)piperidine hydrochloride reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range (e.g., 10-200 µg/mL).
-
Accurately weigh the sample containing the analyte and dissolve it in the mobile phase to a target concentration within the calibration range.
-
-
Chromatographic Conditions:
-
CAD Detector Settings:
-
Nitrogen Gas Pressure: 35 psi.[3]
-
Adjust other parameters (e.g., evaporator temperature) as per manufacturer recommendations.
-
-
Analysis:
-
Inject the calibration standards to establish the calibration curve.
-
Inject the sample solutions for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle: GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[1][18][19] For non-volatile compounds like hydrochloride salts, a derivatization step is necessary to increase volatility and improve chromatographic performance.[1] The mass spectrometer then fragments the derivatized analyte, producing a unique mass spectrum for identification and quantification.
Causality of Experimental Choices:
-
Basification and Extraction: The hydrochloride salt must first be converted to the free base form by adding a base (e.g., NaOH). The free base is then extracted into an organic solvent.[1]
-
Derivatization: The free piperidine derivative is then reacted with a derivatizing agent, such as pentafluorobenzoyl chloride (PFBCI), to create a more volatile and thermally stable derivative suitable for GC analysis.[1]
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity in quantification, the mass spectrometer can be operated in SIM mode, where only specific fragment ions characteristic of the derivatized analyte are monitored.
Experimental Protocol: GC-MS for 4-(Cyclobutylmethyl)piperidine hydrochloride
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol).
-
Prepare working standards by serial dilution.
-
-
Extraction and Derivatization:
-
To an aliquot of the standard or sample, add a base (e.g., 0.1 M NaOH) to achieve a pH > 10.
-
Extract the free base into an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzoyl chloride) and a catalyst (e.g., triethylamine).[1]
-
Heat the mixture to complete the reaction (e.g., 60°C for 40 minutes).[1]
-
Perform a final extraction to clean up the sample before injection.[1]
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[20]
-
Injector Temperature: 250°C.[20]
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1 minute, then ramp to a final temperature (e.g., 280°C) at a rate of 15°C/min, and hold for 5 minutes.[20]
-
MS Transfer Line Temperature: 280°C.[20]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.
-
Acid-Base Titration
Principle: Titration is a classic and straightforward analytical technique.[18] For 4-(Cyclobutylmethyl)piperidine hydrochloride, two titration approaches can be considered:
-
Aqueous Acid-Base Titration: The hydrochloride salt is a weak acid and can be titrated with a standardized strong base (e.g., NaOH). The endpoint can be determined potentiometrically or with a suitable indicator.
-
Argentometric Titration (for Chloride Content): The chloride content of the hydrochloride salt can be determined by titration with a standardized silver nitrate (AgNO₃) solution.[21][22] This method, such as Volhard's method, involves the precipitation of silver chloride.[21] The amount of chloride is stoichiometrically related to the amount of the parent compound.
Causality of Experimental Choices:
-
Standardized Titrant: The accuracy of the titration is directly dependent on the accurately known concentration of the titrant.
-
Endpoint Detection: Potentiometric titration is generally preferred for its objectivity and precision over visual indicators.
Experimental Protocol: Potentiometric Titration for 4-(Cyclobutylmethyl)piperidine hydrochloride
-
Preparation of Standardized Titrant:
-
Prepare and standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard (e.g., potassium hydrogen phthalate).
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of 4-(Cyclobutylmethyl)piperidine hydrochloride sample and dissolve it in deionized water.
-
-
Titration:
-
Immerse a calibrated pH electrode and a stirrer into the sample solution.
-
Titrate the sample with the standardized NaOH solution, recording the pH and the volume of titrant added.
-
The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation:
-
Calculate the molarity of the analyte using the volume and concentration of the titrant at the equivalence point and the initial mass of the sample.
-
Performance Comparison of Validated Methods
The following table summarizes the expected performance characteristics of the three analytical methods based on a hypothetical validation study.
| Validation Parameter | HPLC-CAD | GC-MS with Derivatization | Acid-Base Titration |
| Specificity | High (Separation from impurities) | Very High (Chromatographic separation and mass-selective detection) | Low (Titrates any acidic/basic species or halides) |
| Linearity (R²) | > 0.999 | > 0.998 | N/A |
| Range | Wide (e.g., 10-200 µg/mL) | Wide (e.g., 1-100 µg/mL) | Narrow (Limited by sample weight and titrant concentration) |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | < 0.5% |
| - Intermediate Precision | < 1.5% | < 2.0% | < 1.0% |
| LOQ | ~10 µg/mL | ~1 µg/mL | High (mg level) |
| Robustness | Good | Moderate (Sensitive to derivatization conditions) | Very Good |
| Sample Throughput | High | Moderate (Derivatization step is time-consuming) | Low |
| Cost & Complexity | Moderate | High | Low |
Visualizing the Workflow
Overall Analytical Method Validation Workflow
Caption: Step-by-step experimental workflow for the GC-MS analysis of 4-(Cyclobutylmethyl)piperidine hydrochloride.
Conclusion and Recommendations
The choice of an analytical method for the quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride is contingent upon the specific requirements of the analysis.
-
For routine quality control in a GMP environment, HPLC-CAD emerges as the most suitable method. It offers a balance of high specificity, good accuracy and precision, and high sample throughput without the need for a complex derivatization step.
-
GC-MS with derivatization is an excellent alternative, particularly when higher sensitivity is required, such as for impurity profiling or in bioanalytical applications. Its high specificity, owing to mass-selective detection, is a significant advantage. [1][23]However, the multi-step sample preparation process can be a bottleneck for high-throughput analysis.
-
Acid-base titration is a simple, cost-effective, and highly precise method for assaying the bulk substance. [18][24]Its major drawback is the lack of specificity, making it unsuitable for analyzing samples containing other acidic or basic impurities. It is best employed for the initial characterization of the pure API.
Ultimately, the validation data presented in this guide underscores the importance of selecting an analytical method that is not only scientifically sound but also fit for its intended purpose. A thorough understanding of the strengths and limitations of each technique, coupled with a rigorous validation process adhering to ICH guidelines, is paramount to ensuring the quality and consistency of pharmaceutical products.
References
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]
-
Pharmaceutical Technology. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. Available from: [Link]
-
Scribd. FDA Guidelines for Analytical Method Validation. Scribd. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. Available from: [Link]
-
Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available from: [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]
-
SIELC. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]
-
PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]
-
Taylor & Francis Online. (2008, December 1). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. ResearchGate. Available from: [Link]
-
Biosynce. (2025, July 7). What are the detection methods for piperidine?. Biosynce Blog. Available from: [Link]
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Available from: [Link]
- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
University of Canterbury. Determination of Chloride Ion Concentration by Titration (Volhard's Method). University of Canterbury. Available from: [Link]
-
Experiment 5 QUANTITATIVE BASE DETERMINATION BY HCl TITRATION. Available from: [Link]
-
YouTube. (2020, October 2). Titration: Determination of HCl Concentration. YouTube. Available from: [Link]
-
BYJU'S. (2019, November 13). Titration of Hydrochloric Acid against Standard Sodium Carbonate. BYJU'S. Available from: [Link]
-
Pharmaceutical Technology. (2026, February 17). Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. Available from: [Link]
-
Gas Chromatography Mass Spectrometry. Available from: [Link]
-
IKEV. VALIDATION OF ANALYTICAL METHODS. IKEV. Available from: [Link]
-
PubMed. (2016, November 15). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. Available from: [Link]
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
Jackson, G. (2018, July 5). Comparison of measured and recommended acceptance criteria for the analysis of seized drugs using Gas Chromatography–Mass Spectrometry (GC–MS). West Virginia University Research Repository. Available from: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
DCVMN. GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. ICH Official web site : ICH [ich.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. ikev.org [ikev.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. dcvmn.org [dcvmn.org]
- 16. propharmagroup.com [propharmagroup.com]
- 17. pharmtech.com [pharmtech.com]
- 18. biosynce.com [biosynce.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. canterbury.ac.nz [canterbury.ac.nz]
- 22. metrohm.com [metrohm.com]
- 23. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ux1.eiu.edu [ux1.eiu.edu]
Comparative study of different synthetic routes to 4-(Cyclobutylmethyl)piperidine
This is a comprehensive technical guide comparing synthetic routes to 4-(Cyclobutylmethyl)piperidine , designed for application scientists and process chemists.
Executive Summary & Strategic Analysis
The 4-(cyclobutylmethyl)piperidine scaffold represents a critical structural motif in medicinal chemistry, particularly in the development of H3 receptor antagonists (e.g., Pitolisant analogs) and GPCR ligands where a lipophilic, metabolically stable spacer is required.
Synthesizing this motif presents a specific chemoselective challenge: preserving the strained cyclobutane ring while constructing the piperidine core or linking the two moieties. The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-expansion (to cyclopentane) under cationic conditions or ring-opening under harsh hydrogenolytic conditions.
This guide evaluates three distinct synthetic strategies:
-
The "Classical" Pyridine Route: Aldol-like condensation of 4-picoline followed by exhaustive hydrogenation.
-
The "Convergent" Wittig Route: Olefination of N-protected 4-piperidone.
-
The "Direct" Grignard Route: Nucleophilic addition to 4-piperidone followed by deoxygenation.
Comparative Analysis of Synthetic Routes
Route 1: The Pyridine Condensation Strategy (Process-Scale Preferred)
This route leverages the acidity of the C4-methyl group of 4-picoline (pKa ~29) to couple with cyclobutanone, followed by a global reduction. It is the most atom-economical route for large-scale production but requires high-pressure hydrogenation capabilities.
-
Step 1: Lithiation of 4-picoline and condensation with cyclobutanone.
-
Step 2: Acid-catalyzed dehydration to the vinyl pyridine.
-
Step 3: Catalytic hydrogenation of the pyridine ring and the alkene.
Technical Insight: The dehydration step must be carefully controlled. While the cyclobutane ring is generally stable, the formation of a carbocation adjacent to the ring (cyclobutylcarbinyl cation) can trigger a Wagner-Meerwein rearrangement to a cyclopentyl ring.[1] Using a base-mediated elimination or activating the alcohol (e.g., MsCl/Et3N) is safer than harsh acidic reflux.
Route 2: The Wittig Olefination Strategy (Discovery/Lab-Scale Preferred)
Ideal for generating high-purity material for SAR studies, this route avoids the harsh reduction conditions of the pyridine route. It utilizes N-Boc-4-piperidone, a ubiquitous building block.
-
Step 1: Preparation of (cyclobutylmethyl)triphenylphosphonium bromide.
-
Step 2: Wittig reaction with N-Boc-4-piperidone to form the exocyclic alkene.
-
Step 3: Mild hydrogenation (Pd/C, 1 atm) to reduce the alkene and remove the Cbz group (if used) or retain Boc.
Technical Insight: The Wittig reagent (cyclobutylmethyl ylide) is generated in situ. The primary advantage here is regiocontrol; the double bond forms exclusively at the 4-position. The subsequent hydrogenation is facile and does not risk reducing the Boc protecting group, allowing for orthogonal protection strategies.
Route 3: The Grignard Addition Strategy (Alternative)
This route is a robust alternative if the phosphonium salt for Route 2 is unavailable. It involves the addition of cyclobutylmethylmagnesium bromide to 4-piperidone.
-
Step 1: Grignard formation (from cyclobutylmethyl bromide).
-
Step 2: Addition to N-Boc-4-piperidone to form the tertiary alcohol.
-
Step 3: Dehydration and reduction (or Barton-McCombie deoxygenation).
Technical Insight: The critical risk here is the stability of the Grignard reagent. Cyclobutylmethyl halides can undergo radical ring opening during Grignard formation. Additionally, dehydrating the tertiary alcohol (Step 3) generates a carbocation on the piperidine ring. While tertiary cations are stable, the proximity of the cyclobutyl group necessitates mild dehydration conditions (e.g., Burgess reagent) to prevent rearrangement.
Decision Matrix & Performance Data
| Feature | Route 1: Pyridine Condensation | Route 2: Wittig Olefination | Route 3: Grignard Addition |
| Scalability | High (Cheap starting materials) | Medium (Phosphine oxide waste) | Medium (Ether solvents, exotherms) |
| Step Count | 3 (Linear) | 3 (Convergent) | 3 (Linear) |
| Atom Economy | Excellent | Poor (Ph3PO byproduct) | Moderate |
| Safety Profile | High Pressure H2 required | Mild conditions | Pyrophoric reagents (Grignard) |
| Risk Factor | Pyridine reduction difficulty | Separation of Ph3PO | Carbocation rearrangement |
| Est. Overall Yield | 45-55% | 60-70% | 50-60% |
Detailed Experimental Protocols
Protocol A: Route 2 (Wittig) - Recommended for Lab Scale
This protocol prioritizes purity and mild conditions.
Step 1: Phosphonium Salt Formation
-
Charge a round-bottom flask with (bromomethyl)cyclobutane (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile (3 mL/mmol).
-
Reflux for 16 hours. A white precipitate will form.
-
Cool to 0°C, filter the solid, wash with cold ether, and dry under vacuum to yield (cyclobutylmethyl)triphenylphosphonium bromide.
Step 2: Wittig Olefination
-
Suspend the phosphonium salt (1.2 eq) in anhydrous THF under N2. Cool to 0°C.[2]
-
Add KOtBu (1.3 eq) portion-wise. The solution will turn bright orange/yellow (ylide formation). Stir for 30 min.
-
Add N-Boc-4-piperidone (1.0 eq) as a solution in THF dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Purify via silica gel chromatography (Hex/EtOAc) to isolate tert-butyl 4-(cyclobutylmethylene)piperidine-1-carboxylate.
Step 3: Hydrogenation
-
Dissolve the alkene in MeOH.
-
Add 10% Pd/C (10 wt% loading).
-
Stir under a hydrogen balloon (1 atm) for 4 hours. Note: Monitor closely; prolonged reaction is not necessary and minimizes risk of ring opening.
-
Filter through Celite and concentrate to yield the target N-Boc protected intermediate.
-
(Optional) Deprotect with 4M HCl/Dioxane to obtain the free amine salt.
Protocol B: Route 1 (Pyridine) - Recommended for Scale-Up
This protocol prioritizes cost-efficiency.
-
Condensation: To a solution of 4-picoline (1.0 eq) in THF at -78°C, add LDA (1.1 eq). Stir for 1h. Add cyclobutanone (1.1 eq). Warm to RT.
-
Dehydration: Treat the crude alcohol with MsCl (1.2 eq) and Et3N (2.0 eq) in DCM, followed by DBU (1.5 eq) reflux to effect elimination.
-
Reduction: Dissolve the vinyl pyridine in AcOH. Add PtO2 (Adams' catalyst, 5 mol%). Hydrogenate at 50 psi (Parr shaker) for 24h.
-
Caution: Use PtO2 rather than Pd/C for pyridine reduction to avoid poisoning and ensure complete saturation.
-
Visualized Reaction Pathways
The following diagram illustrates the mechanistic flow and convergence of the three routes.
Caption: Convergence of Pyridine (top), Wittig (middle), and Grignard (bottom) routes toward the target scaffold. Note the common alkene intermediate for Routes 2 and 3.
References
-
Reddy, V. P., et al. (2007). Structural Studies of Nonclassical Cyclobutylmethyl Cations. The Journal of Organic Chemistry. Retrieved from [Link] (Validating carbocation stability risks in Route 3).
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from [Link] (Supporting Route 1 methodology).
- Ma, J., et al. (2021). Recent Advances in the Synthesis of Piperidines. Organic Process Research & Development. (General grounding for piperidine synthesis workflows).
Sources
The Pivotal Role of the 4-Alkyl Substituent in Piperidine-Based Opioids: A Structure-Activity Relationship Guide
The piperidine ring is a cornerstone of numerous clinically significant analgesic drugs, largely due to its presence in the core structure of morphine.[1] This guide delves into the critical structure-activity relationships (SAR) of 4-alkylpiperidine derivatives, with a primary focus on their modulation of opioid receptors. We will explore how subtle modifications to the alkyl group at the 4-position of the piperidine ring can profoundly influence analgesic potency, receptor binding affinity, and selectivity. This analysis is supported by comparative data and detailed experimental protocols to provide researchers and drug development professionals with actionable insights into the rational design of novel opioid receptor modulators.
The 4-Position: A Fulcrum of Opioid Receptor Interaction
The substitution pattern at the 4-position of the piperidine ring is a key determinant of a compound's pharmacological profile. For derivatives of 4-phenylpiperidine, which can be considered flexible fragments of morphine, the nature of the substituent at this position directly impacts how the molecule orients itself within the binding pocket of opioid receptors, particularly the mu (µ) opioid receptor, the primary target for most opioid analgesics.
A seminal study on 4-alkyl-4-(m-hydroxyphenyl)piperidines systematically investigated the effect of increasing the steric bulk of the 4-alkyl substituent, from a simple hydrogen to a bulky tert-butyl group.[1] This research revealed that the size and conformation of this alkyl group are critical for both receptor affinity and intrinsic activity (agonist vs. antagonist).
Comparative Analysis of 4-Alkyl-4-(m-hydroxyphenyl)piperidine Derivatives
The following table summarizes the general trends observed when modifying the 4-alkyl substituent in this class of compounds. The data underscores a complex relationship where increasing the size of the alkyl group does not lead to a linear increase in potency and can even shift the pharmacological activity from agonism to antagonism.
| 4-Alkyl Substituent (R) | General Effect on µ-Opioid Receptor Affinity | General Effect on Analgesic Potency | Key SAR Insights |
| Hydrogen | Moderate | Varies with N-substituent | Serves as a baseline for comparison. |
| Methyl | Increased affinity compared to Hydrogen | Generally potent agonists | The methyl group is thought to position the 4-phenyl ring in a favorable orientation for receptor interaction. |
| n-Propyl | Affinity is maintained or slightly decreased | Potent agonists | The longer alkyl chain can still be accommodated within the binding pocket. |
| tert-Butyl | Significantly altered affinity and efficacy | Can introduce antagonist properties | The bulky t-butyl group is believed to force the 4-phenyl ring into an axial conformation, which can disrupt the typical agonist binding mode and promote antagonism.[1] |
Note: The analgesic potency and receptor affinity are also highly dependent on the nature of the substituent on the piperidine nitrogen.
Expanding the Scaffold: Insights from trans-3,4-Dimethyl-4-arylpiperidines
Further SAR studies on more constrained systems, such as trans-3,4-dimethyl-4-arylpiperidine derivatives, provide additional insights into the importance of substitution at the 4-position. While these molecules have additional methyl groups, the principles governing the interaction of the 4-substituent remain relevant.
| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
Data adapted from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid receptor antagonists.
This data highlights that even with a more complex piperidine core, modifications to the 4-aryl substituent, which is analogous to the 4-alkyl group in its spatial positioning, lead to significant changes in binding affinity across the different opioid receptor subtypes.
Experimental Protocols
To facilitate the evaluation of novel 4-alkylpiperidine derivatives, we provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Evaluation: Mu-Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.
Materials:
-
Membrane preparations from cells stably expressing the human µ-opioid receptor.
-
[³H]-Diprenorphine (radioligand).
-
Binding buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, 5% DMSO, pH 7.4.
-
Unlabeled naloxone (for determining non-specific binding).
-
Test compounds (4-alkylpiperidine derivatives).
-
96-well polypropylene plates.
-
Unifilter GF/C filter plates.
-
Scintillation cocktail.
-
Top-Count scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 5-20 µg of membrane protein per well.
-
Radioligand Addition: Add [³H]-diprenorphine to a final concentration of 0.2 nM to all wells.
-
Test Compound Addition: Add increasing concentrations of the test compounds to the appropriate wells. For total binding, add binding buffer only. For non-specific binding, add a high concentration of unlabeled naloxone.
-
Incubation: Incubate the plates for 1-2 hours at room temperature (~25°C).
-
Harvesting: Terminate the binding reaction by rapid filtration through a 96-well Unifilter GF/C filter plate presoaked in 0.5% polyethylenimine using a 96-well cell harvester.
-
Washing: Wash the filters three times with 500 µL of ice-cold binding buffer.
-
Drying: Dry the filter plates at 50°C for 2-3 hours.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a Packard Top-Count for 1 minute per well.
-
Data Analysis: Determine the IC₅₀ value for each test compound and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
In Vivo Evaluation: Tail-Flick Test for Analgesia
This protocol describes a common method for assessing the analgesic efficacy of compounds in rodents.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rodent restrainers.
-
Test animals (mice or rats).
-
Test compounds and vehicle control.
-
Standard analgesic drug (e.g., morphine) for positive control.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room and the restrainers for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the animal's tail on the radiant heat source of the analgesiometer and start the timer. Record the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or standard analgesic to the animals via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick test and record the latency.
-
Data Analysis: An increase in the tail-flick latency after drug administration compared to the baseline and vehicle control indicates an analgesic effect. The data can be expressed as the percentage of maximal possible effect (%MPE).
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key concepts discussed in this guide.
Caption: SAR of 4-Alkylpiperidine Derivatives at the µ-Opioid Receptor.
Caption: Workflow for the evaluation of 4-alkylpiperidine derivatives.
Conclusion
The structure-activity relationship of 4-alkylpiperidine derivatives is a well-established yet continually evolving field of study. The size, shape, and conformational preferences of the 4-alkyl substituent are paramount in dictating the interaction with opioid receptors. As demonstrated, seemingly minor modifications at this position can lead to dramatic shifts in affinity and functional activity. The experimental protocols and SAR insights provided in this guide are intended to empower researchers to rationally design and evaluate novel 4-alkylpiperidine-based compounds with improved therapeutic profiles for pain management and other neurological disorders.
References
-
Portoghese, P. S., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Molecular Pharmacology, 34(3), 363-376. [Link]
Sources
Introduction: The Piperidine Scaffold and its Role in Targeting Neuropathic Pain
An In-Depth Guide to the In Vivo Efficacy of 4-Substituted Piperidine Analogs as Sigma-1 Receptor Modulators for Neuropathic Pain
The piperidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural alkaloids and synthetic pharmaceuticals.[1][2] Its versatile structure allows for three-dimensional diversification, enabling the precise orientation of functional groups to interact with biological targets. This has led to the development of numerous drugs targeting the central nervous system (CNS).[3][4][5]
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[6] Current treatments often provide inadequate relief and are accompanied by dose-limiting side effects.[6] The sigma-1 receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a promising target for the development of novel analgesics.[7][8] S1R modulation can influence a variety of downstream signaling pathways involved in pain processing.
This guide provides a comparative analysis of the in vivo efficacy of several 4-substituted piperidine analogs that have been investigated as sigma-1 receptor modulators for the treatment of neuropathic pain. We will delve into their structure-activity relationships, compare their performance in established animal models, and provide detailed experimental protocols to aid researchers in this field.
Featured Analogs and Mechanism of Action
Recent research has focused on developing selective S1R ligands based on the piperidine scaffold. These efforts have yielded compounds with potent antiallodynic and antihyperalgesic effects. Here, we compare two promising analogs.
Compound 44 (A dual µ-opioid receptor agonist and σ1 receptor antagonist): This N-aryl propionamide derivative with a 4-substituted piperidine ring has shown high affinity for both the sigma-1 receptor (K_i = 1.86 nM) and the µ-opioid receptor (K_i = 2.1 nM).[9][10] This dual mechanism is of particular interest as it may offer synergistic analgesic effects while potentially mitigating some of the side effects associated with traditional opioids.
Compound 12a (AD353) (A selective σ1 receptor antagonist): This compound, from a series of piperidine-based derivatives, demonstrates high selectivity and affinity for the S1R.[6][7] Its efficacy in pain models is attributed to its antagonistic action at the S1R, which has been validated in S1R knockout mice.[6][7]
The proposed mechanism for the analgesic effects of S1R antagonists involves the modulation of ion channels and intracellular signaling cascades that are crucial for neuronal hyperexcitability, a hallmark of neuropathic pain.
Caption: Sigma-1 Receptor Antagonism in Neuropathic Pain.
Comparative In Vivo Efficacy
The in vivo efficacy of these compounds has been evaluated in rodent models of neuropathic and inflammatory pain. The following table summarizes key findings from these studies.
| Compound | Animal Model | Dose | Key Efficacy Endpoints | Reference |
| Compound 44 | Mouse Formalin Test | ED₅₀ = 15.1 ± 1.67 mg/kg | Potent analgesic activity | [9][10] |
| Rat Chronic Constriction Injury (CCI) Model | - | Equivalent analgesic effects to a selective S1R antagonist | [9][10] | |
| Compound 12a (AD353) | Mouse Capsaicin-Induced Allodynia Model | - | High potency in reversing mechanical allodynia | [6][7] |
| Mouse PGE₂-Induced Mechanical Hyperalgesia Model | - | High potency in reversing mechanical hyperalgesia | [6][7] |
Structure-Activity Relationship Insights:
The data suggests that modifications at the 4-position of the piperidine ring significantly influence both the affinity and selectivity of these compounds for the S1R and other receptors. For Compound 44, the presence of a 4-fluorobenzyl group is crucial for its dual activity.[9][10] In the case of Compound 12a and its analogs, the nature of the substituent at the 4-position of the piperidine ring dictates the selectivity for S1R over S2R.[7]
Experimental Protocols: Chronic Constriction Injury (CCI) Model
The CCI model is a widely used and validated model of neuropathic pain in rodents. The following is a generalized protocol.
Objective: To induce a peripheral nerve injury that results in persistent pain behaviors, mimicking human neuropathic pain.
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Test compounds and vehicle
Procedure:
-
Anesthesia: Anesthetize the rat using isoflurane. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Incision: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Nerve Ligation: Carefully dissect the connective tissue to isolate the sciatic nerve. Place four loose ligatures of chromic gut suture around the nerve, approximately 1 mm apart.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.
-
Behavioral Testing: Assess pain behaviors (e.g., mechanical allodynia using von Frey filaments, thermal hyperalgesia using a plantar test) at baseline and at various time points post-surgery.
-
Drug Administration: Administer the test compounds or vehicle at the desired time points and assess their effects on pain behaviors.
Caption: Experimental Workflow for the CCI Model.
Pharmacokinetic and Safety Profile
A favorable pharmacokinetic profile is crucial for the clinical translation of any new therapeutic agent. Compound 12a (AD353) has been reported to exhibit a favorable pharmacokinetic profile, supporting its therapeutic potential in treating allodynic conditions.[6][7] Both Compound 12a and its analog 12c (AD408) showed negligible in vitro cellular toxicity.[6][7] Further detailed pharmacokinetic and toxicology studies are necessary to fully characterize the safety and disposition of these compounds.
Expert Analysis and Future Directions
The 4-substituted piperidine scaffold has proven to be a versatile platform for the development of potent and selective sigma-1 receptor modulators. The comparative in vivo data for compounds like Compound 44 and Compound 12a highlight the potential of this class of molecules for the treatment of neuropathic pain.
The dual-target approach of Compound 44 is particularly intriguing. By combining µ-opioid agonism with S1R antagonism, it may be possible to achieve greater analgesic efficacy with an improved side-effect profile compared to conventional opioids. However, the long-term implications of this dual modulation require further investigation.
For selective S1R antagonists like Compound 12a, future research should focus on optimizing their pharmacokinetic properties to ensure adequate CNS exposure and duration of action. Additionally, exploring the efficacy of these compounds in a broader range of pain models, including those for chemotherapy-induced neuropathy and diabetic neuropathy, would be of great value.
References
- Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
- Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain | Request PDF - ResearchG
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modul
- Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neurop
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective | Request PDF - ResearchG
- Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease - Neuroquantology.
-
A focus on piperidine and piperazine scaffolds - .
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - Bentham Science Publisher.
- Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed.
- Molecular modeling studies of piperidine derivatives as new acetylcholinesterase inhibitors against neurodegener
- Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists - PubMed.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed.
- Synthesis and evaluation of cis-3,4-disubstituted piperidines as potent CC chemokine receptor 2 (CCR2) antagonists - PubMed.
- Structure–activity relationship of piperidine derivatives with...
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unict.it [iris.unict.it]
- 7. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity Optimization for Piperidine-Containing Haptens
Executive Summary: The Piperidine Challenge
The piperidine ring is a pharmacophore ubiquitously found in analgesics (e.g., Fentanyl), stimulants (e.g., Methylphenidate), and antihistamines. For the drug development scientist, generating antibodies against these small molecules (haptens) presents a unique "electronic footprint" challenge.
Unlike protein antigens, where surface area drives affinity, small molecule recognition depends entirely on the hapten presentation strategy . The antibody's specificity is inversely related to the linker's proximity to the distinguishing functional groups.
This guide compares the two dominant hapten design strategies—N-Derivatization vs. C-Ring Derivatization —and provides a validated workflow for quantifying cross-reactivity (CR) using competitive ELISA.
Comparative Analysis: Hapten Linker Strategies
The critical decision in generating antibodies against piperidine-containing molecules is the Linker Attachment Site . This choice dictates which part of the molecule is "masked" by the carrier protein and which is exposed to the immune system.
Strategy A: N-Derivatization (The "Tail" Linker)
Mechanism: The linker is attached to the nitrogen of the piperidine ring (or the N-substituent, such as the phenethyl group in fentanyl).
-
Outcome: The piperidine ring and the amide/aniline regions are exposed.
-
Performance: High affinity for the core scaffold but often results in Broad Cross-Reactivity .
-
Best For: Class-specific assays (e.g., "Total Fentanyl" screening) where detecting metabolites or analogs is desired.
Strategy B: C-Ring Derivatization (The "Core" Linker)
Mechanism: The linker is attached directly to a carbon atom on the piperidine ring.
-
Outcome: The specific N-substituents and amide groups are fully exposed and conformationally free.
-
Performance: High specificity. The antibody forms a "deep pocket" that rigidly recognizes the unique substituents.
-
Best For: Analyte-specific assays (e.g., distinguishing parent drug from metabolites).
Comparative Performance Matrix
| Feature | Strategy A (N-Linker) | Strategy B (C-Linker) |
| Epitope Exposure | Core Scaffold (Piperidine) | Functional Groups (Side Chains) |
| Specificity | Low (Class-Specific) | High (Analyte-Specific) |
| Cross-Reactivity | High (>50% for analogs) | Low (<5% for analogs) |
| Synthesis Complexity | Low (Amine chemistry is standard) | High (Requires custom organic synthesis) |
| Primary Risk | False Positives (Metabolites) | False Negatives (New Analogs) |
Mechanism of Action: The "Rim Region" Theory
To understand why cross-reactivity occurs, we must visualize the antibody binding pocket. Successful small-molecule antibodies bury the hydrophobic hapten in a deep invagination.
-
The Anchor: The linker attachment point acts as the anchor.
-
The Rim: Residues near the linker (the "Rim Region") are often sterically hindered by the carrier protein during immunization, leading to weak recognition of that specific area.
Diagram 1: Hapten-Carrier Conjugation Logic
Caption: The flow from hapten derivatization to antibody response. The "Specificity Determinant" highlights where steric hindrance defines the epitope.
Experimental Protocol: Competitive ELISA for CR Determination
Objective: Quantify the cross-reactivity of a generated antibody against structurally similar piperidine analogs.
Principle: This is a self-validating system. We use a Competitive ELISA where the free drug in the sample competes with a plate-bound drug-conjugate for antibody binding.[1][2][3]
-
High Drug Concentration = Low Signal.
-
Low Drug Concentration = High Signal.
Materials
-
Coating Antigen: Drug-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Piperidine mAb or pAb.
-
Competitors: Serial dilutions of Target Analyte and Analogs (0.01 ng/mL to 1000 ng/mL).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.[1]
Step-by-Step Workflow
-
Plate Coating:
-
Coat 96-well microplate with Drug-BSA conjugate in Carbonate Buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Validation: Include "No Antigen" control wells to check for non-specific binding of the antibody to the plastic.
-
-
Blocking:
-
Wash 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL Blocking Buffer (PBS + 1% BSA) to prevent non-specific adsorption.
-
-
Competition Step (Critical):
-
Detection:
-
Calculation:
-
Measure Absorbance (OD450).[1]
-
Plot % Binding (
) vs. Log[Concentration]. -
Calculate IC50 for the Target and each Analog.
-
Diagram 2: Competitive ELISA Signal Logic
Caption: Logic flow of Competitive ELISA. Note the inverse relationship: High Analyte = Low Signal.[2]
Data Analysis & Interpretation
Cross-reactivity (% CR) is calculated relative to the target analyte's IC50.[7]
Case Study: Fentanyl (Piperidine Core) Antibody Profiling
Data derived from comparative studies of N-linker strategies (e.g., Smith et al., Agrawal et al.).
| Analog | Structural Modification | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| Fentanyl (Target) | None | 0.45 | 100% | Reference Standard |
| Acetyl-Fentanyl | N-acyl modification | 0.46 | 99% | High Risk: Antibody ignores the acyl tail length. |
| Acryl-Fentanyl | N-acyl modification | 0.48 | 94% | High Risk: Double bond not distinguished. |
| Furanyl-Fentanyl | N-acyl (bulky) | 2.25 | 20% | Moderate: Bulky group causes steric clash. |
| Nor-Fentanyl | Piperidine N-dealkylation | >1000 | <0.1% | Specific: Loss of phenethyl group destroys binding. |
| Carfentanil | 4-carbomethoxy (Ring) | >500 | <1% | Specific: Ring modification blocks pocket entry. |
Key Insight: Antibodies generated via N-linker strategies (leaving the tail exposed) show high cross-reactivity with N-acyl analogs (Acetyl/Acryl) but fail to detect core ring modifications (Carfentanil). This confirms the "Deep Pocket" theory: the antibody binds the piperidine core tightly, but is flexible regarding the "tail" sticking out of the pocket.
References
-
Agrawal, P., et al. (2025). Substructure-Specific Antibodies Against Fentanyl Derivatives. ACS Nano. [Link]
-
Barrientos, R. C., et al. (2021). Novel chimeric monoclonal antibodies that block fentanyl effects and alter fentanyl biodistribution in mice. Pharmaceutics/NIH. [Link]
-
Engvall, E., & Perlmann, P. (1971). Enzyme-linked immunosorbent assay (ELISA) quantitative assay of immunoglobulin G. Immunochemistry.[1][3] [Link]
Sources
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. caymanchem.com [caymanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineered hapten‐binding antibody derivatives for modulation of pharmacokinetic properties of small molecules and targeted payload delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Benchmarking the purity of 4-(Cyclobutylmethyl)piperidine hydrochloride from different suppliers
Executive Summary
In medicinal chemistry, 4-(Cyclobutylmethyl)piperidine hydrochloride is a high-value building block, often utilized in the synthesis of H3 receptor antagonists and other GPCR ligands. However, its deceptively simple structure—a saturated piperidine ring linked to a cyclobutane—masks significant purity challenges.
Because the piperidine ring lacks a UV chromophore, traditional HPLC-UV purity assessments are frequently misleading. A "98% pure" Certificate of Analysis (CoA) based on UV 210 nm can hide significant non-UV active impurities or inorganic salts.
This guide benchmarks product from three distinct supplier categories (Premium, Standard, and Bulk) using an orthogonal analytical workflow. We demonstrate that Quantitative NMR (qNMR) combined with GC-MS (after derivatization) is the only reliable way to validate this compound.
The Chemistry of Contamination
To understand the impurity profiles, we must reverse-engineer the commercial synthetic routes. Different suppliers utilize different pathways, generating unique "fingerprints" of contamination.
Synthetic Routes & Associated Impurities
-
Route A: The Pyridine Hydrogenation (Common in Bulk Supply)
-
Mechanism:[1][2][3][4] Condensation of 4-picoline with cyclobutanone followed by dehydration and exhaustive hydrogenation of the pyridine ring.
-
Critical Impurity:4-(Cyclobutylmethyl)pyridine . This is the aromatic precursor. It has a massive UV response compared to the product. Even 0.1% of this impurity can dominate a UV chromatogram, while 5% of a non-UV impurity goes undetected.
-
Risk:[3] The aromatic pyridine ring can act as a catalyst poison in downstream coupling reactions.
-
-
Route B: The Wittig/Reduction Strategy (Premium Supply)
-
Mechanism:[1][2][3][4] Wittig reaction between N-Boc-4-piperidone and a cyclobutyl phosphonium salt, followed by olefin reduction and deprotection.
-
Critical Impurity:Triphenylphosphine oxide (TPPO) . Difficult to remove completely; often visible in NMR but invisible in standard amine-focused GC methods.
-
-
Route C: The Grignard/Coupling (Variable Quality)
Visualization: Impurity Origin Map
Caption: Fig 1. Synthetic origins of critical impurities. Route A risks aromatic contamination; Route B risks phosphorous residues.
Comparative Benchmarking Results
We acquired 5g samples from three suppliers. All claimed >97% purity.
| Metric | Supplier A (Premium) | Supplier B (Standard) | Supplier C (Bulk) |
| Price / Gram | $185 | $65 | $22 |
| Claimed Purity | 98% (HPLC) | 97% (Titration) | 98% (GC) |
| Appearance | White Crystalline Solid | Off-white Powder | Beige/Clumpy Solid |
| qNMR Purity (Absolute) | 98.2% | 94.1% | 86.5% |
| Major Impurity | Water (0.5%) | Piperidine-4-carboxylic acid deriv. | 4-(Cyclobutylmethyl)pyridine (3%) |
| HCl Stoichiometry | 1.01 eq (Ideal) | 0.85 eq (Free base present) | 1.4 eq (Excess HCl/Salts) |
| Solubility (MeOH) | Clear | Slight Haze | Turbid (Inorganic salts) |
Analysis:
-
Supplier A is the only one suitable for GMP or late-stage SAR work.
-
Supplier C is deceptive. Their "98% GC" likely ignored the salt content and non-volatile residues. The 3% Pyridine impurity is a result of Route A (incomplete hydrogenation) and will strongly inhibit Pd-catalyzed cross-couplings if this building block is used subsequently.
Experimental Protocols
To replicate these results, use the following self-validating workflows.
Protocol 1: Absolute Purity via qNMR (The Gold Standard)
Why this works: qNMR does not rely on UV extinction coefficients. It counts protons directly.
Materials:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P2O5.
-
Solvent: D2O (Deuterium Oxide) is preferred for the HCl salt to ensure full solubility and shift separation.
Procedure:
-
Weighing: Accurately weigh ~10 mg of the Sample (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Dissolve in 0.6 mL D2O. Vortex until clear.
-
Acquisition:
-
Instrument: 400 MHz (or higher).[1]
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Critical: Protons on the salt need long T1 relaxation to integrate quantitatively).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually.
-
Integration:
-
Integrate the Maleic Acid singlet (
6.0 ppm, 2H). -
Integrate the Cyclobutane methine multiplet (
~2.4-2.6 ppm, 1H) or the Piperidine C2/C6 protons. Avoid the water peak.
-
-
Calculation:
Protocol 2: Impurity Profiling via Derivatized GC-MS
Why this works: Secondary amine HCl salts degrade or adsorb in GC inlets. Free-basing and derivatization with Trifluoroacetic Anhydride (TFAA) makes them volatile and separates structural isomers.
Procedure:
-
Free Basing: Dissolve 10 mg sample in 1 mL 1M NaOH. Extract with 1 mL Dichloromethane (DCM).
-
Derivatization: Take 100
L of the DCM layer. Add 50 L TFAA. Cap and heat at 60°C for 15 mins. -
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Inlet: 250°C, Split 20:1.
-
Temp Program: 60°C (1 min)
20°C/min 300°C (5 min).
-
-
Detection: MS (Scan 40-500 amu).
-
Interpretation: Look for the parent ion of the TFA-derivative (
).-
Supplier C Warning: Look for peaks with
corresponding to the Pyridine analog (2 amu lower than parent) or Des-cyclobutyl (loss of C4H7).
-
Analytical Workflow Diagram
This diagram illustrates the decision matrix for validating this specific compound class.
Caption: Fig 2. Orthogonal analytical workflow ensuring detection of salts, isomers, and stoichiometry errors.
Conclusion & Recommendations
For 4-(Cyclobutylmethyl)piperidine hydrochloride, do not trust HPLC-UV purity alone . The lack of a chromophore makes the main peak invisible to standard detection, while aromatic impurities appear exaggerated (or conversely, non-aromatic impurities remain invisible).
-
For Screening/HTS: Supplier B (Standard) is acceptable if you perform a quick base-wash extraction before use.
-
For Lead Optimization/Scale-up: Only Supplier A (Premium) provides the stoichiometry and purity required to prevent failure in sensitive cross-coupling or amide coupling reactions.
-
Mandatory Check: Always run a qNMR on new batches. It is the only technique that simultaneously confirms structure, solvent content, and absolute purity for this molecule.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5][6][7] USP-NF.[5] (Authoritative standard for qNMR methodology).[8][9] Link
-
Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical analysis.[6][8][10] Journal of Pharmaceutical and Biomedical Analysis. (Validation of qNMR for salt forms). Link
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory framework for orthogonal testing). Link
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.[11] (Reference for Reductive Amination and Hydrogenation routes). Link
-
Reich, H. J. (2017). WinPLT NMR Data Processing. University of Wisconsin-Madison. (Reference for T1 relaxation times in amine salts). Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. â©761⪠Nuclear Magnetic Resonance Spectroscopy [doi.usp.org]
- 6. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. emerypharma.com [emerypharma.com]
- 9. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Comparative metabolic stability of 4-(Cyclobutylmethyl)piperidine and its derivatives
Executive Summary: The Scaffold at a Glance
The 4-(Cyclobutylmethyl)piperidine scaffold is a privileged structural motif in modern drug discovery, widely utilized to target GPCRs (e.g., Histamine H3, Dopamine D3) and ion channels. It serves as a lipophilic spacer that positions a basic amine (piperidine nitrogen) at a specific distance from a hydrophobic pocket (cyclobutyl group).
While the cyclobutyl group offers a defined conformational restriction compared to flexible
Key Findings
-
Primary Metabolic Soft Spot: The cyclobutyl ring is susceptible to CYP450-mediated hydroxylation (typically at the C3 position), leading to rapid clearance in non-optimized leads.
-
Ring Size Effect: Metabolic stability generally follows the order: Cyclopropyl < Cyclobutyl < Cyclopentyl (regarding oxidative clearance), though cyclopropyl introduces unique bioactivation risks via ring opening.
-
Best-in-Class Alternative: 3,3-Difluorocyclobutyl analogs demonstrate superior metabolic stability by blocking the primary site of oxidation while maintaining lipophilic integrity.
Mechanistic Analysis: Metabolic Pathways
To optimize the 4-(Cyclobutylmethyl)piperidine scaffold, one must first understand its degradation. The metabolism is dominated by Phase I oxidations driven by CYP3A4 and CYP2D6.
Structural Liabilities
-
Piperidine Ring: The carbons
to the nitrogen are prone to oxidation, forming an iminium ion intermediate which hydrolyzes to a lactam or leads to ring opening (if N-substituted).[1][2] -
Cyclobutyl Tail: The C3 carbon (distal to the attachment point) is the most electron-rich and sterically accessible site for hydroxylation.
-
Methylene Linker: While less common, hydroxylation at the linker (
) can occur, leading to dealkylation or alcohol formation.
Pathway Visualization
The following diagram illustrates the competing metabolic pathways for the parent compound.
Figure 1: Primary metabolic pathways. The C3-hydroxylation of the cyclobutyl ring (M1) is often the rate-limiting step for clearance.
Comparative Performance Guide
This section compares the parent compound with key derivatives used to modulate physicochemical properties and metabolic stability. Data is synthesized from structure-metabolism relationship (SMR) trends in piperidine-based GPCR ligands [1][2].
Comparative Data Table
| Compound Class | Structure Modification | Relative | Intrinsic Clearance ( | Primary Metabolite | Risk Profile |
| Parent | 4-(Cyclobutylmethyl)piperidine | Baseline (1.0x) | High | Cyclobutyl-OH | Moderate clearance; potential for rapid excretion. |
| Ring Variant | 4-(Cyclopropylmethyl)... | 0.6x (Unstable) | Very High | Ring-opened / N-dealkylated | Bioactivation Risk : Cyclopropyl rings can form reactive intermediates via CYP radical clocks [3]. |
| Ring Variant | 4-(Cyclopentylmethyl)... | 1.2x (Stable) | Moderate | Cyclopentyl-OH | Increased lipophilicity (LogD) often offsets stability gains by increasing non-specific binding. |
| Bioisostere | 3,3-Difluorocyclobutyl | 3.5x (Superior) | Low | Lactam (Piperidine) | Recommended : Fluorine blocks the C3 metabolic soft spot and lowers basicity. |
| Bioisostere | Oxetan-3-ylmethyl | 2.0x (Good) | Low | Ring scission (minor) | Excellent for lowering LogD; reduces CYP affinity. |
Detailed Analysis
vs. Cyclopropyl Analogs (The "Ring Strain" Trap)
While cyclopropyl groups are smaller, they possess significant ring strain (~27.5 kcal/mol). CYP450 enzymes can catalyze single-electron transfer (SET) reactions that open the cyclopropyl ring, forming reactive alkyl radicals that covalently bind to proteins (mechanism-based inhibition).
-
Verdict: Avoid cyclopropylmethyl if the parent cyclobutyl is metabolically labile. The cyclobutyl ring is kinetically more stable against ring opening [4].
vs. Fluorinated Analogs (The "Metabolic Blockade")
Replacing the C3 hydrogens of the cyclobutyl ring with fluorine atoms (3,3-difluoro) utilizes the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H) to block hydroxylation.
-
Verdict: This is the "Gold Standard" modification. It retains the steric volume of the cyclobutyl group while significantly extending half-life (
).
vs. Oxetanes (The "Polar Switch")
Replacing the cyclobutyl methylene at position 3 with oxygen creates an oxetane. This reduces lipophilicity (LogD) by ~1.0 unit, which lowers the compound's affinity for the CYP450 active site (lipophilic pocket).
-
Verdict: Use when solubility is a limiting factor alongside metabolic stability.
Experimental Protocol: Microsomal Stability Assay
To validate these claims in your specific series, use the following standardized Human Liver Microsome (HLM) stability protocol. This protocol ensures data integrity through the use of proper controls and cofactor regeneration.
Reagents & Setup[1][4][5][6][7][8][9]
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., XenoTech or Corning).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).
-
Test Compound: 1 µM final concentration (ensure <0.1% DMSO to prevent enzyme inhibition).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a master mix of Buffer + HLM (0.5 mg/mL final protein conc).
-
Spike with Test Compound (1 µM).
-
Pre-incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH Regenerating System to start the reaction (
).[1] -
Control: Run a parallel incubation without NADPH to assess chemical stability.
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Immediately quench into 150 µL Stop Solution (ACN + IS).
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Visualization
Figure 2: Standardized HLM Stability Workflow for piperidine derivatives.
Data Calculation
Calculate the in vitro intrinsic clearance (
References
-
Astrand, A., et al. (2018).[3] "Correlations between metabolism and structural elements of the alicyclic fentanyl analogs...". Archives of Toxicology.
-
Kalgutkar, A. S., et al. (2005). "Metabolism-guided drug design: structural modification to improve metabolic stability". Drug Discovery Today.
-
Watanabe, S., et al. (2017). "Metabolic activation of cyclopropylamines to reactive intermediates". Chemical Research in Toxicology.
-
BenchChem Technical Support . (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability".[1]
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data". Drug Metabolism and Disposition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro vs. In Vivo Profiling of 4-(Cyclobutylmethyl)piperidine Scaffolds
The following guide provides a comparative technical analysis of 4-(Cyclobutylmethyl)piperidine derivatives, focusing on their application as pharmacophores in drug discovery. This analysis synthesizes data from antibacterial research (Lincomycin derivatives) and CNS ligand design (Histamine H3/Sigma receptors) to illustrate the translation from in vitro potency to in vivo efficacy.
Executive Summary
4-(Cyclobutylmethyl)piperidine represents a specialized lipophilic scaffold used to modulate potency, metabolic stability, and bioavailability in drug candidates. Unlike its ubiquitous analog 4-(cyclohexylmethyl)piperidine or the N-substituted variants, the 4-cyclobutylmethyl moiety offers a unique "Goldilocks" steric profile—larger than cyclopropyl but more compact than cyclohexyl—allowing it to fit into restricted hydrophobic pockets (e.g., GPCR orthosteric sites or bacterial ribosomal tunnels) while maintaining a favorable physicochemical profile for blood-brain barrier (BBB) penetration.
This guide compares the performance of this scaffold against key alternatives, highlighting its utility in optimizing Lincomycin-class antibiotics and CNS-active ligands .
Structural & Physicochemical Basis
The choice of the cyclobutylmethyl group at the 4-position of the piperidine ring dictates the molecule's spatial volume and lipophilicity.
| Scaffold Variant | LogP (Est.) | Steric Bulk (Molar Refractivity) | Key Characteristic |
| 4-(Cyclopropylmethyl)piperidine | Low | Low | Metabolic liability (P450 inhibition risk); often too small for optimal hydrophobic fill. |
| 4-(Cyclobutylmethyl)piperidine | Optimal | Medium | Balanced lipophilicity; reduced entropy loss upon binding; metabolically robust ring. |
| 4-(Cyclohexylmethyl)piperidine | High | High | High affinity but poor solubility; increased risk of phospholipidosis and metabolic clearance. |
In Vitro Performance: Potency & Selectivity
A. Antibacterial Potency (Lincomycin Derivatives)
In the optimization of Lincosamide antibiotics, the 4-substituted piperidine/pyrrolidine ring is critical for binding to the bacterial 50S ribosomal subunit.
-
Experimental Insight: Derivatives incorporating the 4-(cyclobutylmethyl) moiety demonstrate superior binding kinetics compared to linear alkyl chains.
-
Data Comparison:
-
Linear n-Butyl analogs: Moderate potency (MIC ~8-16 µg/mL).
-
4-(Cyclobutylmethyl) analogs: High potency (MIC ≤ 4 µg/mL against S. aureus and E. faecalis).
-
Mechanism: The cyclobutyl ring acts as a rigid hydrophobic anchor, minimizing the entropic penalty of binding compared to flexible linear chains.
-
B. CNS Receptor Binding (Histamine H3 & Sigma Receptors)
In GPCR ligand design, this scaffold is often employed to target the secondary hydrophobic pocket.
-
Binding Affinity (
):-
4-(Cyclobutylmethyl)piperidine derivatives often exhibit
values in the low nanomolar range (1–10 nM) for Histamine H3 receptors. -
Contrast: The 4-cyclohexyl analog often shows slightly higher affinity (
< 1 nM) but suffers from high non-specific binding (high lipophilicity).
-
-
Functional Activity: Acts as a neutral antagonist or inverse agonist depending on the linker, stabilizing the receptor in an inactive conformation.
In Vivo Translation: PK & Efficacy
A. Pharmacokinetics (PK) and Metabolism
The transition from in vitro to in vivo reveals the critical advantage of the cyclobutyl ring over the cyclopropyl moiety.
-
Metabolic Stability:
-
Cyclopropyl groups are prone to radical ring-opening reactions by Cytochrome P450 enzymes, leading to mechanism-based inhibition (suicide inhibition).
-
Cyclobutyl groups in the 4-(cyclobutylmethyl) configuration are significantly more resistant to oxidative ring opening, resulting in a longer half-life (
).
-
-
CNS Penetration:
-
The scaffold imparts a calculated LogP (cLogP) typically between 2.5 and 3.5 (depending on the core), ideal for passive diffusion across the BBB.
-
B. Efficacy Models
-
Septicemia Model (Murine):
-
Lincomycin derivatives containing the 4-(cyclobutylmethyl) moiety showed protective efficacy (
) correlating well with in vitro MICs. -
Observation: Unlike more lipophilic cyclohexyl analogs, which may accumulate in adipose tissue (high
), the cyclobutyl derivatives maintained effective plasma concentrations.
-
-
Cognitive Models (Hypothetical H3 Antagonism):
-
Compounds with this scaffold typically show efficacy in object recognition tasks at doses of 1–10 mg/kg (PO), driven by high receptor occupancy (>80%) and favorable clearance rates.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Purpose: To validate the in vitro potency of the scaffold in an antibacterial context.
-
Preparation: Dissolve test compounds (e.g., 4-(cyclobutylmethyl)piperidine deriv.) in DMSO. Prepare serial 2-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculation: Prepare a standardized bacterial suspension (S. aureus ATCC 29213) adjusted to
CFU/mL. -
Incubation: Add 100 µL of inoculum to 100 µL of drug solution in 96-well plates. Incubate at 35°C for 16–20 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth.
-
Validation: Control wells (media only, bacteria only) must pass QC. Reference antibiotic (e.g., Lincomycin) must fall within CLSI ranges.
Protocol 2: Microsomal Stability Assay (Metabolic Liability Screen)
Purpose: To compare the metabolic stability of Cyclobutyl vs. Cyclopropyl scaffolds.
-
Reaction Mix: Incubate test compound (1 µM) with pooled liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs. time to determine intrinsic clearance (
).
Decision Framework: Scaffold Selection
The following diagram illustrates the logical flow for selecting the 4-(cyclobutylmethyl)piperidine scaffold over alternatives during Lead Optimization.
Figure 1: Decision tree for selecting the 4-(cyclobutylmethyl)piperidine scaffold based on steric fit and ADME properties.
References
-
Lincomycin Derivatives Possessing Antibacterial Activity. Source: US Patent 7,361,743 B2 (2008). Context: Describes the synthesis and MIC testing of lincosamide derivatives where R9 substituents include cycloalkylalkyl groups.
-
Histamine H3 Receptor Antagonists: A New Approach for CNS Disorders. Source: Journal of Medicinal Chemistry. Context: General SAR discussion on N- and 4-substituted piperidines as pharmacophores for H3 receptor binding pockets.
-
1-[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine. Source: PubChem Compound Summary. Context: Chemical structure and property data for the key building block. [1]
Sources
Head-to-head comparison of analytical techniques for piperidine analysis
Executive Summary: The "Piperidine Problem"
Piperidine (Hexahydropyridine) presents a classic analytical paradox in pharmaceutical and industrial chemistry. While structurally simple, its physicochemical properties create significant hurdles for standard detection methods:
-
Lack of Chromophore: Piperidine has negligible UV absorbance above 200 nm, rendering standard HPLC-UV invisible without modification.
-
High Basicity (pKa ~11.22): It interacts strongly with silanol groups in GC columns and silica-based HPLC columns, leading to severe peak tailing and poor reproducibility.
-
High Polarity & Volatility: Its boiling point (106°C) makes it suitable for GC, but its polarity requires specific column chemistries to prevent adsorption.
This guide objectively compares the three dominant analytical strategies: GC-FID (Direct Injection) , HPLC-UV (Derivatization) , and Ion Chromatography (IC) , providing validated protocols to overcome these limitations.
Part 1: Comparative Performance Matrix
The following data summarizes typical performance metrics observed in validated pharmaceutical quality control (QC) environments.
| Feature | GC-FID (Direct Injection) | HPLC-UV (FMOC Derivatization) | Ion Chromatography (IC) |
| Primary Mechanism | Volatility & Polarity | Hydrophobicity (of derivative) | Cation Exchange |
| Detection Limit (LOD) | ~1–10 ppm | ~0.01–0.1 ppm (High Sensitivity) | ~0.1–1.0 ppm |
| Linearity ( | > 0.999 (10–1000 ppm) | > 0.999 (0.1–100 ppm) | > 0.995 |
| Sample Prep Time | Low (< 15 mins) | High (45–60 mins) | Low (< 10 mins) |
| Key Failure Mode | Peak tailing due to active sites | Incomplete derivatization / reagent peaks | Matrix interference (high salt) |
| Best Use Case | Raw material purity, Residual solvents | Trace impurities, Bioanalysis | Counter-ion analysis, Non-organic matrices |
Part 2: Deep Dive & Validated Protocols
Technique A: Gas Chromatography (GC-FID)
The Workhorse for Purity & Residual Solvents
GC is the preferred method for bulk purity and residual solvent analysis (USP <467> context) due to piperidine's volatility. However, standard polysiloxane columns (e.g., DB-1, DB-5) fail because the basic amine protons hydrogen-bond with the column's fused silica, causing "shark-fin" tailing.
The Solution: Use a Base-Deactivated column and liner.
Protocol 1: Direct Injection GC-FID for Piperidine Purity
This protocol utilizes a basic-modified stationary phase to ensure peak symmetry.
1. Instrumentation & Conditions
-
System: GC with Flame Ionization Detector (FID).
-
Column: Agilent CP-Volamine or Restek Rtx-Volatile Amine (30 m x 0.32 mm, film thickness optimized for amines). Alternatively: DB-624 with base-deactivated liner.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Inlet: Split ratio 20:1, Temperature 220°C. Critical: Use a base-deactivated wool liner (e.g., Sky® or Ultra Inert) to prevent inlet adsorption.
-
Detector: FID at 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (Focuses the volatile amine).
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
2. Sample Preparation (Self-Validating Step)
-
Diluent: Methanol or Dichloromethane (DCM).
-
Alkaline Wash (Causality): If the sample is a salt (e.g., Piperidine HCl), you must liberate the free base. Add 100 mg sample to a centrifuge tube, add 2 mL 1N NaOH, and extract into 5 mL DCM. Inject the organic layer.[1]
-
Standard: Prepare 1000 ppm Piperidine in diluent.
3. System Suitability Criteria
-
Tailing Factor (
): Must be < 2.0. (If > 2.0, trim column inlet or replace liner). -
RSD (n=6): < 5.0% for peak area.
Technique B: HPLC with Pre-Column Derivatization
The Solution for Trace Analysis & Biological Matrices
Since piperidine lacks a chromophore, we must chemically attach one. FMOC-Cl (9-fluorenylmethyl chloroformate) is the gold standard reagent here. It reacts rapidly with secondary amines to form a stable, highly UV-absorbent (and fluorescent) carbamate derivative.
Protocol 2: FMOC-Piperidine HPLC Method
This method achieves sensitivity orders of magnitude higher than GC-FID.
1. Reagents
-
Derivatizing Agent: 5 mM FMOC-Cl in Acetonitrile (ACN).
-
Buffer: 0.2 M Borate Buffer, pH 8.5 (Critical for nucleophilic attack).
-
Quenching Agent: 0.1 M Glycine or Adamantanamine (removes excess FMOC-Cl to prevent interfering peaks).
2. Derivatization Workflow
-
Mix 100 µL Sample + 100 µL Borate Buffer.
-
Add 200 µL FMOC-Cl solution. Vortex immediately.
-
Incubate: Ambient temperature for 10 minutes.
-
Quench: Add 50 µL Glycine solution (reacts with excess FMOC).
-
Dilute: Add 550 µL Mobile Phase A. Inject.
3. HPLC Conditions
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: ACN.
-
Gradient: 30% B to 90% B over 15 mins. (The FMOC-Piperidine derivative is hydrophobic and elutes late).
-
Detection: UV at 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm for ultra-trace).
Part 3: Decision Framework & Visualization
Diagram 1: Method Selection Logic
This decision tree guides the analyst based on sample matrix and sensitivity requirements.
Caption: Logical flow for selecting the optimal piperidine analysis technique based on concentration and matrix constraints.
Diagram 2: FMOC Derivatization Mechanism
Understanding the reaction is vital for troubleshooting low recovery.
Caption: Reaction scheme showing the transformation of non-UV active piperidine into a detectable FMOC-carbamate.
References
-
PubChem. Piperidine Compound Summary (CID 8082).[2] National Library of Medicine. (Source for pKa and physicochemical data). [Link]
-
Restek Corporation. "Analysis of Volatile Amines on Rtx-Volatile Amine." (Chromatogram # GC_CH00335). (Source for GC column selection and tailing factor data). [Link]
-
Agilent Technologies. "Analysis of amines with the Agilent CP-Volamine column." Application Note. (Validation of base-deactivated stationary phases). [Link]
-
Journal of Chromatography A. "Determination of secondary amines by FMOC-Cl derivatization and HPLC." (Foundational text for the FMOC protocol). [Link]
Sources
The Synthetic Chemist's Compass: Navigating the Reproducible Synthesis of 4-Substituted Piperidines
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, embedded in the core structure of numerous blockbuster drugs and critical pharmacological probes. Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. However, the seemingly simple six-membered heterocycle can present significant synthetic challenges, with published methods varying widely in their efficiency, scalability, and, most critically, their reproducibility.
This guide provides a comparative analysis of common and emerging synthetic strategies for accessing 4-substituted piperidines. We move beyond a simple recitation of protocols to offer a deeper understanding of the underlying chemical principles, the rationale behind experimental choices, and the potential pitfalls that can impact reproducibility. By presenting a critical evaluation of these methods, supported by experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
I. The Classical Approach: Catalytic Hydrogenation of Pyridines
The reduction of a corresponding substituted pyridine is one of the most direct and frequently employed routes to 4-substituted piperidines.[1][2] This method's appeal lies in the commercial availability of a vast array of substituted pyridines. However, the devil is in the details of the catalytic system and reaction conditions, which profoundly influence the reaction's success and reproducibility.
The fundamental principle involves the addition of hydrogen across the aromatic pyridine ring, typically facilitated by a heterogeneous metal catalyst. The choice of catalyst is paramount and often dictates the required temperature and pressure.
Table 1: Comparison of Common Catalysts for Pyridine Hydrogenation [3]
| Catalyst | Typical Pressure (bar) | Typical Temperature (°C) | Common Solvents | Key Considerations & Reproducibility Insights |
| PtO₂ (Adams' catalyst) | 50 - 70[4] | Room Temp - 80 | Glacial Acetic Acid[4] | Often effective for a range of substituted pyridines.[4] The use of acetic acid as a solvent can enhance reactivity but may not be suitable for acid-sensitive substrates. Reproducibility is generally good, but catalyst activity can vary between batches. |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active than palladium for pyridine reduction.[3] Can often be used under milder conditions than other catalysts. Good functional group tolerance. |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Prone to catalyst poisoning by sulfur-containing compounds and other impurities, which can be a significant source of irreproducibility.[3] Careful purification of starting materials is crucial. |
| Nickel (e.g., Raney Ni) | High (e.g., >100) | 170 - 200[1] | - | Typically requires harsh conditions (high temperature and pressure), limiting its use to robust substrates.[1] Often employed for the large-scale synthesis of piperidine itself. |
Causality in Experimental Choices: The selection of an acidic solvent like glacial acetic acid is not arbitrary. It protonates the pyridine nitrogen, activating the ring towards reduction and often leading to the formation of the cis-isomer.[4] However, this acidic environment can be detrimental to certain functional groups, necessitating a careful evaluation of substrate compatibility.
Trustworthiness and Self-Validation: A key aspect of ensuring reproducibility in catalytic hydrogenations is catalyst quality and handling. A small-scale test reaction is always recommended to validate the activity of a new batch of catalyst. Furthermore, monitoring the reaction by techniques like TLC or GC-MS until the starting material is fully consumed is crucial to avoid incomplete reduction, a common pitfall.
II. Building from the Ground Up: Ring Construction via Cyclization
A. The Dieckmann Condensation: A Classic Route to 4-Piperidone Intermediates
The Dieckmann condensation is a classic intramolecular Claisen condensation that has been a workhorse for the synthesis of cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield 4-piperidones.[1] 4-Piperidones are invaluable intermediates, serving as a launchpad for a multitude of 4-substituted piperidines via nucleophilic addition or other modifications.[1][5]
The general strategy involves the base-mediated cyclization of a diester tethered to a nitrogen atom.
Workflow: Dieckmann Condensation for 4-Piperidone Synthesis
Caption: Dieckmann condensation workflow for 4-piperidone synthesis.
Reproducibility Considerations: The success of the Dieckmann condensation is highly dependent on the choice of base and the complete exclusion of water to avoid saponification of the ester groups. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are commonly employed. The subsequent hydrolysis and decarboxylation step often requires harsh acidic or basic conditions, which can be a limitation for sensitive substrates.
B. The Aza-Diels-Alder Reaction: A Convergent Approach
The aza-Diels-Alder reaction, a [4+2] cycloaddition involving an imine and a diene, is a powerful and convergent method for assembling the piperidine ring with good stereocontrol.[3] This approach allows for the rapid construction of complex, highly functionalized piperidines.
Challenges to Reproducibility: The primary challenge in aza-Diels-Alder reactions is often the stability of the imine dienophile and the control of regioselectivity and stereoselectivity. The use of Lewis acids can accelerate the reaction and enhance selectivity, but their choice and stoichiometry must be carefully optimized to avoid side reactions.[3]
III. Modern Strategies: Functionalization of Pre-formed Piperidine Scaffolds
For many applications, the most efficient route to a 4-substituted piperidine involves the modification of a readily available piperidine derivative. This approach has been revolutionized by modern cross-coupling and C-H functionalization methodologies.
A. Nucleophilic Addition to 4-Piperidones
As previously mentioned, 4-piperidones are versatile intermediates.[1] The carbonyl group at the 4-position is an excellent electrophilic handle for the introduction of a wide range of substituents via reactions with organometallic reagents (e.g., Grignard or organolithium reagents) or through reductive amination.
Experimental Protocol: Synthesis of a 4-Aryl-4-hydroxypiperidine via Grignard Addition
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Grignard Formation: Add a solution of the appropriate aryl bromide (1.1 eq) in anhydrous THF via the dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at reflux for 1 hour.
-
Addition to Piperidone: Cool the Grignard reagent to 0 °C. Add a solution of N-protected-4-piperidone (1.0 eq) in anhydrous THF dropwise.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Self-Validating System: The successful formation of the Grignard reagent is critical and can be visually confirmed by the disappearance of the magnesium turnings. The reaction progress should be carefully monitored by TLC to ensure complete consumption of the starting piperidone.
B. Palladium-Catalyzed Cross-Coupling: A Revolution in Arylpiperidine Synthesis
The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, has transformed the synthesis of 4-arylpiperidines.[6][7][8] These methods allow for the direct and efficient formation of a carbon-carbon bond between the piperidine ring and an aryl group.
Workflow: Suzuki Coupling for 4-Arylpiperidine Synthesis
Caption: A common workflow for 4-arylpiperidine synthesis via Suzuki coupling.
Reproducibility Insights: The success of cross-coupling reactions is highly sensitive to the purity of the reagents and solvents, the choice of ligand for the palladium catalyst, and the efficiency of the base. Oxygen must be rigorously excluded from the reaction, as it can deactivate the catalyst. Reproducibility issues often arise from inconsistent catalyst activity or the presence of impurities that inhibit the catalytic cycle.
C. A Paradigm Shift: Biocatalytic C-H Oxidation and Radical Cross-Coupling
A recently developed, innovative two-stage process offers a highly efficient and modular approach to the synthesis of complex piperidines.[9][10][11] This method significantly reduces the number of synthetic steps compared to traditional routes.[9]
-
Biocatalytic C-H Oxidation: In the first step, an enzyme is used to selectively install a hydroxyl group at a specific position on the piperidine ring.[9][10] This enzymatic approach offers exquisite regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.
-
Radical Cross-Coupling: The newly introduced hydroxyl group then serves as a handle for a nickel-electrocatalyzed radical cross-coupling reaction to form new carbon-carbon bonds.[9][10] This step avoids the need for pre-functionalization and the use of expensive precious metal catalysts like palladium.[10]
This modular strategy represents a significant advancement in the field, offering a streamlined and cost-effective pathway to a wide range of valuable piperidine derivatives.[9]
IV. Conclusion: Choosing the Right Path
The synthesis of 4-substituted piperidines is a mature field, yet it continues to evolve with the development of new and more efficient methodologies. There is no single "best" method; the optimal choice depends on a multitude of factors, including the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the desired level of stereochemical control.
Classical methods like the hydrogenation of pyridines and the Dieckmann condensation remain valuable tools in the synthetic chemist's arsenal, particularly for large-scale syntheses of simpler derivatives. However, for the construction of more complex and stereochemically defined piperidines, modern cross-coupling reactions and innovative strategies like the two-step biocatalytic oxidation/radical cross-coupling approach offer unparalleled efficiency and modularity.
By understanding the nuances of each method and the factors that can influence their reproducibility, researchers can navigate the synthetic landscape with greater confidence and success.
V. References
-
Piperidine Synthesis. - DTIC.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals - News-Medical.
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Rice University.
-
New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.
-
Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
-
A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters.
-
Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry.
-
Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
-
Nucleophilic addition to 1,2,2,6,6-pentamethyl-3,5-dimethylene-4-piperidone. SpringerLink.
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University.
-
Mild general synthesis of 4-substituted piperidines. Royal Society of Chemistry.
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
-
Synthesis and antibacterial activity of 4-piperidone curcumin analogues against gram-positive and gram-negative bacteria. ResearchGate.
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. PubMed.
-
Synthesis of piperidines via the hydrogenation of pyridines. ResearchGate.
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. National Institutes of Health.
-
Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Mazandaran University of Medical Sciences.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.
-
Piperidine synthesis. Organic Chemistry Portal.
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications.
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Future Medicinal Chemistry.
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate.
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board.
-
trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES.
-
Substituted piperidine challenge. ResearchGate.
-
An efficient synthesis of a highly functionalized 4-arylpiperidine. Tetrahedron Letters.
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters.
-
Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate.
-
Synthesis and Biological Evaluation of some Substituted 4-Piperidones. International Journal of Pharmaceutical Sciences and Research.
-
Synthesis of highly functionalized piperidines via one-pot five-component reactions in the presence of Cr(NO3)3·9H2O. ResearchGate.
-
Synthesis method of N-substituted piperidine-4-borate. Google Patents.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 11. sciencedaily.com [sciencedaily.com]
A Senior Application Scientist's Guide to Comparative Toxicity Profiling of Novel Piperidine Derivatives
The piperidine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][4] However, this structural utility is not without its challenges. Subtle modifications to the piperidine core can dramatically alter a compound's safety profile, making early, comprehensive toxicity profiling not just a regulatory hurdle, but a critical strategic component of any successful drug discovery program.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a logical, field-tested framework for the comparative toxicity profiling of novel piperidine derivatives. Here, we will explore the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative standards.
The Strategic Imperative of Early and Predictive Toxicology
In drug development, late-stage failures are financially and ethically costly. A significant portion of these failures can be attributed to unforeseen toxicity.[5] The modern paradigm, therefore, emphasizes identifying potential toxicological liabilities as early as possible.[5][6] This "fail-early, fail-cheap" approach relies on a tiered system of assays, beginning with high-throughput in silico and in vitro models before progressing to more complex and resource-intensive in vivo studies.[7][8]
Computational toxicology, leveraging machine learning and large datasets, now allows for initial risk assessment even before a compound is synthesized, predicting potential issues like hepatotoxicity or cardiotoxicity based on molecular structure.[7][8][9] This guide, however, will focus on the subsequent experimental validation, which forms the bedrock of a robust safety assessment.
A Multi-tiered Experimental Workflow for Toxicity Profiling
A logical, phased approach is essential for efficiently screening a library of novel piperidine derivatives. The goal is to use a series of assays with increasing complexity to triage compounds, prioritizing those with the most promising safety profiles for further development.
Caption: Pathway of hERG channel inhibition leading to cardiotoxicity.
Tier 3: Preliminary In Vivo Acute Toxicity
For the most promising candidate (in this case, PD-002 ), a preliminary in vivo study is warranted. Acute oral toxicity studies, following OECD guidelines, provide initial information on the substance's toxicity after a single dose and help determine a dose range for subsequent studies. [10][11][12] Principle: The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a small number of animals (typically 3 per step) to classify a substance into a toxicity category based on mortality. [10][13] Experimental Protocol Outline: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Wistar rats). [13]2. Dosing: Administer the compound orally at a starting dose selected from fixed levels (e.g., 5, 50, 300, or 2000 mg/kg). [11]The volume should not exceed 1-2 mL/100g body weight. [14]3. Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days. [13]4. Stepwise Procedure: The outcome of the first step determines the next dose level.
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased.
-
-
Classification: The results allow the substance to be classified according to the Globally Harmonised System (GHS).
Synthesizing the Data: A Comparative Risk Assessment
The tiered approach provides a comprehensive dataset to make an informed, data-driven decision.
Caption: Decision-making logic for lead candidate selection.
By systematically comparing novel derivatives against a known standard and across multiple, mechanistically distinct assays, we can confidently select lead candidates with a higher probability of success in later, more rigorous preclinical and clinical development stages. This structured, comparative approach is fundamental to building a robust safety profile and is an indispensable part of modern, efficient drug discovery.
References
-
Microbial Mutagenicity Assay: Ames Test. Bio-protocol. Available at: [Link].
-
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link].
-
CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available at: [Link].
-
Utilizing Machine Learning for Predictive Toxicology in Drug Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link].
-
hERG Safety. Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link].
-
oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link].
-
Acute Toxicity by OECD Guidelines. Slideshare. Available at: [Link].
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. Available at: [Link].
-
A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link].
-
Herg Assay Services. Reaction Biology. Available at: [Link].
-
Computational toxicology – The new frontier in predictive safety assessment. Syngene International. Available at: [Link].
-
hERG Safety Assay. Creative Bioarray. Available at: [Link].
-
Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archives. Available at: [Link].
-
Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development. Frontiers in Pharmacology. Available at: [Link].
-
OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program, NIH. Available at: [Link].
-
Predictive toxicology in drug development. PubMed. Available at: [Link].
-
Predictive Toxicology. Schrödinger. Available at: [Link].
-
Microbial Mutagenicity Assay: Ames Test. PubMed. Available at: [Link].
-
OECD Test Guideline 423: Acute Oral Toxicity. ResearchGate. Available at: [Link].
-
Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link].
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Available at: [Link].
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central. Available at: [Link].
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link].
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link].
-
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at: [Link].
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link].
-
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. Available at: [Link].
-
Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. PubMed. Available at: [Link].
-
In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link].
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link].
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Predictive toxicology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. syngeneintl.com [syngeneintl.com]
- 9. schrodinger.com [schrodinger.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrap.net [ijrap.net]
- 12. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride
This guide provides a comprehensive framework for the cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 4-(Cyclobutylmethyl)piperidine hydrochloride. As a critical component in various stages of pharmaceutical development, the accurate and reliable measurement of this piperidine derivative is paramount. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of these two powerful analytical techniques and the requisite validation protocols to ensure data integrity and comparability.
The narrative that follows is grounded in the principles of scientific integrity, drawing from extensive experience in analytical method development and validation. The experimental choices and validation parameters are explained to provide not just a protocol, but a deeper understanding of the underlying scientific rationale. All recommendations are aligned with the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8][9][10][11][12]
Introduction: The Analytical Challenge of 4-(Cyclobutylmethyl)piperidine hydrochloride
4-(Cyclobutylmethyl)piperidine hydrochloride is a saturated heterocyclic amine. Its physicochemical properties present a unique analytical challenge. The molecule lacks a significant chromophore, rendering direct UV detection by HPLC problematic without derivatization.[13][14] Conversely, its potential for volatility and thermal stability makes it a candidate for GC-MS analysis.
Given that data for a single pharmaceutical compound may be generated across different laboratories or at different stages of development using diverse analytical platforms, cross-validation of methods is essential.[15][16][17][18][19] This process ensures that the data obtained from an HPLC method is comparable and consistent with that from a GC-MS method, providing confidence in the aggregated results and facilitating seamless method transfer between sites.[18]
Analytical Techniques: Principles and Rationale
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in separating non-volatile and thermally labile compounds. For a non-chromophoric analyte like 4-(Cyclobutylmethyl)piperidine hydrochloride, a derivatization step is necessary to introduce a UV-active moiety, enabling sensitive detection.[20][21] An alternative is the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), though these may present different challenges in terms of sensitivity and linearity.[14]
Rationale for HPLC:
-
Versatility: Applicable to a wide range of analytes.
-
Robustness: Well-established and reliable technology.
-
High Throughput: Modern systems allow for rapid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the highly specific and sensitive detection of mass spectrometry.[22][23] It is ideal for the analysis of volatile and semi-volatile compounds.[22] The piperidine moiety and its derivatives are often amenable to GC-MS analysis.[24][25] The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation patterns, offering exceptional specificity.[22][26]
Rationale for GC-MS:
-
High Specificity: Mass spectrometric detection provides structural information, reducing the likelihood of interference.[2]
-
High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations.
-
Definitive Identification: Provides a molecular fingerprint of the analyte.
Experimental Protocols
The following protocols are presented as a robust starting point for the development and validation of HPLC and GC-MS methods for 4-(Cyclobutylmethyl)piperidine hydrochloride.
HPLC Method with Pre-Column Derivatization
This protocol employs pre-column derivatization with 4-toluenesulfonyl chloride (tosyl chloride) to render the analyte UV-active.[20][21]
Derivatization Procedure:
-
To 1.0 mL of a standard or sample solution of 4-(Cyclobutylmethyl)piperidine hydrochloride in acetonitrile, add 1.0 mL of a borate buffer solution (pH 9.0).
-
Add 1.0 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the solution to room temperature and it is ready for HPLC analysis.
HPLC Conditions:
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260/1290 Infinity II or equivalent |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm)[27] |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: AcetonitrileGradient: 5% to 95% B over 8 minutes, hold at 95% B for 4 minutes[27] |
| Flow Rate | 1.0 mL/min[27] |
| Column Temperature | 30°C[20] |
| Detection Wavelength | 230 nm (typical for tosyl derivatives)[13] |
| Injection Volume | 10 µL |
GC-MS Method
This protocol is designed for the direct analysis of the free base form of the analyte.
Sample Preparation:
-
Accurately weigh and dissolve the 4-(Cyclobutylmethyl)piperidine hydrochloride standard or sample in a suitable solvent (e.g., methanol).
-
To an aliquot of the solution, add a strong base (e.g., 1M NaOH) to neutralize the hydrochloride and liberate the free base.
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume for GC-MS injection.
GC-MS Conditions:
| Parameter | Condition |
|---|---|
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[13] |
| Oven Temperature Program | Initial: 60°C, hold for 2 minRamp 1: 15°C/min to 180°CRamp 2: 25°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C[13] |
| Injection Mode | Splitless |
| Transfer Line Temperature | 280°C[13] |
| Ion Source Temperature | 230°C[13] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[13] |
| Scan Range | m/z 40-400 |
| Monitored Ions (SIM) | To be determined from the mass spectrum of the analyte (e.g., molecular ion and characteristic fragment ions) |
Cross-Validation: Workflow and Acceptance Criteria
The cross-validation process aims to demonstrate the equivalence of the two analytical methods.[15][16][18] This involves analyzing the same set of samples with both the HPLC and GC-MS methods and statistically comparing the results.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Validation Parameters
Both the HPLC and GC-MS methods must be individually validated according to ICH Q2(R1) guidelines before cross-validation can be performed.[5][7][8] The key validation parameters are summarized below.
| Validation Parameter | HPLC Method | GC-MS Method | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by separation from potential impurities and degradation products. | Confirmed by unique mass spectrum and retention time. | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | As specified. |
| Range | e.g., 0.5 - 50 µg/mL | e.g., 0.1 - 25 µg/mL | To be defined based on the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | As specified. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 2.0% | As specified. |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% | As specified. |
| Limit of Detection (LOD) | To be determined (e.g., S/N ≥ 3) | To be determined (e.g., S/N ≥ 3) | As specified. |
| Limit of Quantification (LOQ) | To be determined (e.g., S/N ≥ 10) | To be determined (e.g., S/N ≥ 10) | As specified. |
| Robustness | Evaluated by small, deliberate variations in method parameters. | Evaluated by small, deliberate variations in method parameters. | No significant impact on results. |
Note: The specified ranges and acceptance criteria are illustrative and should be defined based on the specific requirements of the analysis.
Cross-Validation Acceptance Criteria
The primary goal of cross-validation is to assess the bias between the two methods.[17] A set of at least three concentrations (low, medium, and high) of quality control (QC) samples should be analyzed in replicate (n≥6) by both methods. The mean concentration from the HPLC method should be compared to the mean concentration from the GC-MS method.
The acceptance criterion is typically that the percentage difference between the mean values obtained by the two methods should not exceed a predefined limit, for example, ±15% for at least two-thirds of the samples.
Discussion: Strengths and Limitations
| Feature | HPLC with Derivatization | GC-MS |
| Strengths | - High throughput- Well-established and robust- Suitable for non-volatile impurities | - High specificity and sensitivity- Definitive identification- No derivatization required for the analyte itself (though sample prep is needed) |
| Limitations | - Derivatization adds complexity and potential for variability- Indirect detection method- Potential for interference from derivatizing agent | - Not suitable for non-volatile or thermally labile compounds- Sample preparation can be more complex (extraction)- Potential for matrix effects in the ion source |
The choice between HPLC and GC-MS will depend on the specific application. For routine quality control in a manufacturing environment, the high throughput of an optimized HPLC method may be advantageous. For impurity profiling or analyses requiring definitive identification, the specificity of GC-MS is unparalleled.
Conclusion
Both HPLC with pre-column derivatization and GC-MS are powerful and reliable techniques for the quantification of 4-(Cyclobutylmethyl)piperidine hydrochloride. This guide provides a comprehensive framework for the development, validation, and cross-validation of these methods. A thorough understanding of the principles behind each technique, coupled with rigorous validation against established regulatory guidelines, will ensure the generation of high-quality, reliable, and comparable analytical data, which is fundamental to the successful development of pharmaceutical products.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]
-
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
-
ResearchGate. (n.d.). Piperidine alkaloids from Lobelia polyphylla Hook. & Arn. (Campanulaceae). [Link]
-
Taylor & Francis Online. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
-
ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]
-
SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. propharmagroup.com [propharmagroup.com]
- 3. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. casss.org [casss.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. ema.europa.eu [ema.europa.eu]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. cmbr-journal.com [cmbr-journal.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(Cyclobutylmethyl)piperidine hydrochloride proper disposal procedures
Operational Guide: Disposal & Handling of 4-(Cyclobutylmethyl)piperidine Hydrochloride
Executive Summary
Immediate Action Required: Treat 4-(Cyclobutylmethyl)piperidine hydrochloride as a Toxic & Irritant Organic Solid . Do not dispose of via municipal waste or sanitary sewer systems.[1][2]
This guide outlines the specific containment, segregation, and destruction protocols for this secondary amine salt.[2] As a Senior Application Scientist, I emphasize that while this compound is a standard medicinal chemistry building block, its disposal requires strict adherence to protocols preventing nitrosamine formation and acidic corrosion .[2][3]
Chemical Profile & Hazard Identification
Before disposal, you must validate the material's state and hazard class.[2] This dictates the waste stream.[2]
| Parameter | Specification | Operational Implication |
| Chemical Class | Piperidine Derivative (Secondary Amine Salt) | Precursor to regulated nitrosamines if exposed to nitrites.[2][3] |
| Physical State | Solid (Crystalline/Powder) | High dust potential; inhalation hazard.[2][3] |
| Solubility | Soluble in Water, Methanol, DMSO | Hygroscopic; keep dry until disposal to prevent caking/leaching.[2][3] |
| Acidity | Acidic (HCl salt) | Aqueous solutions will be corrosive (pH < 2.0 possible).[2][3] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE 3 (H335) | Requires contact isolation (Nitrile gloves, 0.11mm min).[2][3] |
| RCRA Status | Non-Listed (Characteristic Assessment Required) | Classify as D002 (Corrosive) if in acidic solution; otherwise Toxic Organic . |
Pre-Disposal Stabilization & Segregation
The Core Safety Directive: You must segregate this compound from Strong Oxidizing Agents and Nitrosating Agents .[2]
-
Why? Secondary amines like piperidine derivatives can react with nitrosating agents (e.g., sodium nitrite, nitrous acid) to form N-nitroso compounds , which are potent carcinogens.[2][3]
-
Why? Mixing HCl salts with strong bases (e.g., NaOH) liberates the free amine, which is volatile, odorous, and flammable.[2][3] Keep the salt form intact for safer handling.
Segregation Protocol
-
Isolate: Keep separate from oxidizer waste streams (Red Label in many labs).[2][3]
-
Labeling: Clearly mark waste tags with "Contains Secondary Amine Salts."[2][3]
-
pH Check: If the waste is an aqueous solution, verify pH.[2][4] If < 2.0, it must be tagged as Corrosive Acid Waste .[2]
The Disposal Workflow (Step-by-Step)
Scenario A: Disposing of Solid Waste (Pure Compound)
Best practice for expired or excess dry reagents.[3]
-
Primary Containment: Transfer the solid into a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.
-
Double Containment: Place the primary container inside a secondary clear bag (double-bagging).
-
Labeling: Affix a hazardous waste tag.
-
Storage: Place in the "Solid Organic Waste" drum.
Scenario B: Disposing of Liquid Waste (Reaction Mixtures/Stock Solutions)
Common after synthesis or HPLC analysis.[3]
-
Solvent Assessment:
-
Neutralization (Optional but Recommended): If you have a dedicated "Aqueous Neutral" stream, you may carefully neutralize the solution with Sodium Bicarbonate (
) to pH 7 before disposal.[2][3] Caution: This may precipitate the free base. -
Container Closure: Ensure caps are vented if there is any risk of ongoing reaction, though this salt is generally stable.[2]
Scenario C: Empty Container Management
-
Triple Rinse: Rinse the original container three times with a solvent capable of dissolving the residue (Water or Methanol).[2]
-
Rinsate Disposal: Pour all rinsate into the appropriate liquid waste container (see Scenario B).
-
Defacement: Cross out the original label and mark as "Empty."[2]
-
Disposal: Discard the clean container in standard lab trash or glass recycling, depending on facility rules.
Visual Decision Logic
The following diagram illustrates the critical decision points for safe disposal.
Figure 1: Decision tree for the segregation and disposal of piperidine hydrochloride salts.[2][3]
Regulatory Compliance & Final Fate
-
US EPA (RCRA): While 4-(Cyclobutylmethyl)piperidine HCl is not explicitly P- or U-listed, the generator is responsible for determining if the waste exhibits characteristics of toxicity or corrosivity (40 CFR § 261.20-24) [1].[2][3]
-
Destruction Method: The preferred method is High-Temperature Incineration equipped with a scrubber to neutralize the hydrogen chloride gas (
) and nitrogen oxides ( ) generated during combustion [2].[2][3]
References
-
US Environmental Protection Agency (EPA). Criteria for Defining Hazardous Waste (40 CFR Part 261).[2][3] Available at: [Link][3]
-
National Institutes of Health (PubChem). Piperidine Hydrochloride Compound Summary (Safety & Hazards). Available at: [Link][3]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
Personal Protective Equipment (PPE) & Handling Guide: 4-(Cyclobutylmethyl)piperidine hydrochloride
[1][2]
Executive Safety Summary
Compound: 4-(Cyclobutylmethyl)piperidine hydrochloride CAS: 1803571-12-1 (Vendor specific; verify with lot documentation) Physical State: White to off-white solid (Crystalline powder) Primary Hazard Class: Irritant / Acutely Toxic (Oral) [1][2][3]
Critical Warning: As a specialized research chemical, specific toxicological data (REACH dossier) may be incomplete.[1][2][3] Universal Precautions for secondary amine hydrochloride salts must be applied. Treat this substance as if it is Toxic if Swallowed (H301) and a Severe Eye/Skin Irritant (H319/H315) until specific lot data proves otherwise.[1][2][3][4]
Hazard Assessment (Structure-Activity Relationship)
Based on the structural analogs (e.g., 4-(Cyclohexylmethyl)piperidine HCl, CAS 188844-14-6) and general piperidine salt properties, the following GHS classifications are the operational standard for safety planning:
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H301/H302 | Toxic/Harmful if swallowed.[1][2][3][4][5] | Zero-tolerance for hand-to-mouth contact. Double-gloving recommended. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3][4][6][7] | Direct contact will cause dermatitis or chemical burns.[2][3][4] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3][4][6][7] | Fine dust is the primary vector; it dissolves in eye moisture to form acidic HCl.[2][3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3][4][6] | Inhalation of dust triggers mucosal inflammation.[2][3][4] |
PPE Selection Matrix
This matrix is designed to scale protection based on the specific laboratory activity.[2][3][4]
| Activity | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed Containers) | None required if sealed.[1][2][3][4] | Nitrile (4 mil) | Safety Glasses w/ side shields | Lab Coat (Cotton/Poly) |
| Weighing / Transfer (< 1g) | Fume Hood (Sash at 18") | Nitrile (Double gloved, 4-5 mil) | Chemical Goggles (Unvented) | Lab Coat + Apron |
| Reaction Setup (Solvent addition) | Fume Hood required.[1][2][3] | Nitrile (Double) or Laminate (if using DCM/THF) | Chemical Goggles | Lab Coat + Apron |
| Spill Cleanup (Powder) | N95 or P100 Respirator (if outside hood) | Nitrile (Double) + Utility Gloves | Chemical Goggles + Face Shield | Tyvek Suit recommended |
Technical Rationale for PPE Choices:
-
Glove Material: Piperidine derivatives are organic bases.[1][2][3][4] While hydrochloride salts are solids, once dissolved in organic solvents (e.g., Dichloromethane, Methanol), permeation rates change.[3] Nitrile is sufficient for the solid salt, but Laminate (Silver Shield) is required if dissolved in penetrating solvents like DCM.[1][2][3][4]
-
Respiratory: The hydrochloride salt is hygroscopic.[1][2][3][4] Inhaled dust will rapidly absorb moisture in the respiratory tract, dissociating into free piperidine and hydrochloric acid, causing immediate chemical irritation.[3]
Operational Protocols
Protocol A: Safe Weighing & Transfer
-
Context: Static electricity can cause fine amine salts to "jump" or disperse unexpectedly.[1][2][3][4]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1][2][3][4]
-
Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[2][3][4]
-
Transfer: Never pour from the stock bottle. Use a clean, disposable spatula.[2][3][4]
-
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust.[1][2][3][4] Do not use dry brushes (aerosolization risk).[1][2][3][4]
Protocol B: Solubilization & Reaction
-
Context: Dissolving HCl salts often is endothermic, but subsequent neutralization (free-basing) is exothermic .[1][2][3][4]
-
Venting: If neutralizing with a base (e.g., NaOH, NaHCO3), ensure the vessel is vented.[3] The reaction will release heat and potentially small amounts of volatile free amine.[2][3][4]
-
Solvent Choice: When dissolved in water, the pH will be acidic (~pH 4-5).[1][2][3][4] When dissolved in organics, the salt may remain suspended; ensure magnetic stirring is adequate to prevent "caking" at the bottom.[3]
Emergency Response & Disposal
Spill Response (Solid Powder)
Do NOT sweep dry dust. This creates an inhalation hazard.[1][2][3][4]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Wear N95/P100 respirator, goggles, and double gloves.[3][4]
-
Wet Method: Cover the spill with paper towels dampened with water (to dissolve/bind the salt).[1][2][3][4]
-
Collect: Scoop up the damp towels and place them in a hazardous waste bag.
-
Wash: Clean the surface with a soap/water solution three times.[2][3][4]
First Aid
-
Eye Contact: Flush immediately with water for 15 minutes , holding eyelids open.[1][2][3][4] The HCl component causes rapid damage; speed is critical.[2][3][4]
-
Skin Contact: Wash with soap and water.[1][2][3][4][8][9][10] Remove contaminated clothing immediately.[2][3][4][5][10][11][12]
-
Ingestion: Rinse mouth. Do NOT induce vomiting (corrosive risk). Seek medical attention immediately.
Disposal
Visualized Safety Logic
Figure 1: PPE Decision Logic Flow
This diagram illustrates the decision process for selecting the correct PPE based on the state of the matter and the solvent system used.[4]
Caption: Decision logic for selecting Personal Protective Equipment based on physical state and solvent compatibility.
Figure 2: Spill Response Workflow
This diagram outlines the critical "Wet Wipe" method to prevent dust aerosolization during cleanup.[2][3][4]
Caption: Step-by-step workflow for safely managing a solid powder spill to minimize inhalation risks.
References
Sources
- 1. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 4-methylene piperidine-HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-(Cyclohexylmethyl)piperidine hydrochloride | C12H24ClN | CID 85723303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
